5-bromo-N-cyclopropylnicotinamide
Description
Structure
2D Structure
Properties
IUPAC Name |
5-bromo-N-cyclopropylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c10-7-3-6(4-11-5-7)9(13)12-8-1-2-8/h3-5,8H,1-2H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKDJEARKMRQGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345402 | |
| Record name | 5-Bromo-N-cyclopropylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
385382-48-9 | |
| Record name | 5-Bromo-N-cyclopropylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 5-bromo-N-cyclopropylnicotinamide
An In-Depth Technical Guide to the Synthesis of 5-bromo-N-cyclopropylnicotinamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a valuable molecular scaffold and intermediate in medicinal chemistry and drug discovery. Its structure combines a brominated pyridine ring, amenable to further functionalization via cross-coupling reactions, with a cyclopropylamide moiety, a group often associated with enhanced metabolic stability and target-binding affinity. This guide provides a comprehensive, in-depth technical overview of the predominant and most efficient synthetic route to this compound. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-tested experimental protocols, and discuss the critical aspects of reaction monitoring, product purification, and characterization, thereby offering a self-validating system for its synthesis.
Introduction: Strategic Importance and Synthetic Overview
The synthesis of amide bonds is a cornerstone of modern organic and medicinal chemistry.[1] this compound is synthesized through the formation of an amide bond between 5-bromonicotinic acid and cyclopropylamine. The primary challenge in this synthesis lies in the fact that the direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process at ambient temperatures, requiring the elimination of a water molecule.
To overcome this, the carboxylic acid must first be "activated." This guide will focus on the most robust and widely employed strategy: the conversion of the carboxylic acid to a highly reactive acyl chloride intermediate.[2] This intermediate then readily undergoes nucleophilic attack by the amine to form the desired amide.
The overall synthetic strategy is a two-step process starting from the commercially available 5-bromonicotinic acid.[3]
dot
Caption: High-level overview of the two-step synthesis.
Mechanistic Rationale and Reagent Selection
Step 1: Activation of 5-Bromonicotinic Acid
The conversion of the carboxylic acid to an acyl chloride is the critical activation step.[4] Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the reagents of choice for this transformation.[2]
-
Thionyl Chloride (SOCl₂): A common and cost-effective choice. The reaction proceeds by converting the carboxylic acid's hydroxyl group into a good leaving group. The byproducts of this reaction are sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, which are easily removed from the reaction mixture, driving the reaction to completion.[2]
-
Oxalyl Chloride ((COCl)₂): Often used for milder reaction conditions. It typically requires a catalytic amount of N,N-dimethylformamide (DMF).[3] The byproducts are carbon dioxide (CO₂), carbon monoxide (CO), and HCl.
Causality of Choice: For this synthesis, thionyl chloride is an excellent choice due to its high reactivity and the convenient removal of gaseous byproducts. The reaction is typically performed in an anhydrous solvent or neat.[4]
dot
Caption: Simplified mechanism for acyl chloride formation.
Step 2: Amide Bond Formation
The generated 5-bromonicotinoyl chloride is highly electrophilic at the carbonyl carbon.[5] It readily reacts with the nucleophilic nitrogen of cyclopropylamine.[3] This reaction is typically carried out in an aprotic solvent like dichloromethane (CH₂Cl₂) at reduced temperatures (e.g., 0 °C) to control the exothermic reaction.
A non-nucleophilic base, such as pyridine or triethylamine (Et₃N), is crucial in this step.[3] It serves to neutralize the hydrogen chloride (HCl) that is formed as a byproduct of the reaction. Without this base, the HCl would protonate the cyclopropylamine, rendering it non-nucleophilic and halting the reaction.
Detailed Experimental Protocols
Safety Precautions: Thionyl chloride is toxic, corrosive, and reacts violently with water.[2] This entire procedure must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves, is mandatory.[2] All glassware must be thoroughly dried before use.[2]
Protocol 1: Synthesis of 5-Bromonicotinoyl Chloride
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| 5-Bromonicotinic Acid | 202.01 | 10.0 g | 1.0 |
| Thionyl Chloride (SOCl₂) | 118.97 | 10.8 mL | 3.0 |
| Anhydrous Toluene | - | 50 mL | - |
Procedure:
-
Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromonicotinic acid (10.0 g).[2]
-
Solvent Addition: Add 50 mL of anhydrous toluene to the flask.
-
Reagent Addition: Slowly add thionyl chloride (10.8 mL) to the suspension at room temperature.[4] A gas outlet connected to a trap (e.g., a bubbler with NaOH solution) should be fitted to the top of the condenser to neutralize the evolving HCl and SO₂ gas.
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 3-4 hours. The reaction can be monitored by the cessation of gas evolution.[4]
-
Workup: Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.[2] This step should be performed with caution to avoid contamination of the vacuum pump.
-
Product: The resulting crude 5-bromonicotinoyl chloride is typically an off-white to pale yellow solid and is often used in the next step without further purification.[2][5]
Protocol 2: Synthesis of this compound
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| 5-Bromonicotinoyl Chloride | 220.45 | ~10.9 g (from prev. step) | 1.0 |
| Cyclopropylamine | 57.09 | 4.1 mL | 1.2 |
| Pyridine | 79.10 | 4.0 mL | 1.0 |
| Anhydrous Dichloromethane (DCM) | - | 100 mL | - |
Procedure:
-
Reaction Setup: Dissolve the crude 5-bromonicotinoyl chloride in 50 mL of anhydrous dichloromethane (DCM) in a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
-
Amine Solution: In a separate flask, prepare a solution of cyclopropylamine (4.1 mL) and pyridine (4.0 mL) in 50 mL of anhydrous DCM.[3]
-
Addition: Add the cyclopropylamine solution dropwise to the stirred acyl chloride solution at 0 °C over 30 minutes.[3]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.[3]
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching & Workup: Pour the reaction mixture into 100 mL of water. Transfer to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure this compound.
Characterization and Validation
To ensure the identity and purity of the synthesized compound, a full characterization is required.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrN₂O | [6] |
| Molecular Weight | 241.09 g/mol | [6] |
| Appearance | Expected to be an off-white to pale yellow solid | Inferred |
| Purity | >97% (typical target) | [6] |
Spectroscopic Analysis:
-
¹H NMR (Proton Nuclear Magnetic Resonance): Should show characteristic peaks for the protons on the pyridine ring, the cyclopropyl group, and the N-H proton of the amide.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will confirm the number of unique carbon environments in the molecule, including the carbonyl carbon of the amide.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound, showing a characteristic isotopic pattern for the presence of a bromine atom.
-
Infrared Spectroscopy (IR): Should display characteristic absorption bands for the N-H stretch and the C=O stretch of the amide group.
The acquisition of this data provides a self-validating system, confirming the successful synthesis of the target molecule.
Alternative Synthetic Approaches: Direct Amide Coupling
While the acyl chloride route is highly effective, direct amide coupling represents an alternative strategy that avoids the need to isolate the highly reactive acyl chloride.[1] This one-pot method involves treating the 5-bromonicotinic acid and cyclopropylamine with a "coupling reagent."
dot
Caption: Workflow for direct amide coupling.
Common coupling reagents include:
-
Carbodiimides: Such as Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC).[1]
-
Phosphonium Salts: Such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).
-
Aminium/Uronium Salts: Such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU.[7]
Rationale: These reagents activate the carboxylic acid in situ to form a highly reactive ester, which is then displaced by the amine. While often more expensive, these methods can offer milder conditions and are particularly useful for complex or sensitive substrates.
Conclusion
The is most reliably achieved via a two-step sequence involving the activation of 5-bromonicotinic acid to its corresponding acyl chloride, followed by amidation with cyclopropylamine. This technical guide provides the foundational knowledge, from mechanistic principles to detailed, actionable protocols, necessary for researchers and drug development professionals to successfully and confidently synthesize this important chemical entity. The described methods, when coupled with rigorous purification and analytical validation, ensure a high-purity product suitable for further research and development endeavors.
References
An In-Depth Technical Guide to 5-bromo-N-cyclopropylnicotinamide: Synthesis, Structure, and Potential Applications
This guide provides a comprehensive technical overview of 5-bromo-N-cyclopropylnicotinamide, a nicotinamide derivative with potential applications in drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its molecular structure, synthesis, and putative biological relevance.
Introduction: The Significance of Nicotinamide Scaffolds
Nicotinamide, a form of vitamin B3, is a fundamental biological molecule and a ubiquitous scaffold in medicinal chemistry. Its derivatives have been explored for a wide range of therapeutic applications, including as anti-inflammatory, antitumor, and antimicrobial agents.[1][2] The pyridine ring of nicotinamide offers a versatile platform for chemical modification, allowing for the fine-tuning of its pharmacological properties. The introduction of a bromine atom and a cyclopropyl group, as in this compound, can significantly influence its steric and electronic properties, potentially leading to novel biological activities.
Physicochemical Properties and Molecular Structure
A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development.
| Property | Value | Source |
| CAS Number | 385382-48-9 | [3] |
| Molecular Formula | C₉H₉BrN₂O | [3] |
| Molecular Weight | 241.09 g/mol | [3] |
| IUPAC Name | 5-bromo-N-cyclopropylpyridine-3-carboxamide | N/A |
| InChI Key | SYKDJEARKMRQGE-UHFFFAOYSA-N | [3] |
| Appearance | White to Off-White Solid | N/A |
| Melting Point | 145-147°C | N/A |
| Solubility | Slightly soluble in chloroform and methanol | N/A |
The molecular structure of this compound consists of a central pyridine ring substituted with a bromine atom at the 5-position and an N-cyclopropylcarboxamide group at the 3-position. The presence of the bromine atom, an electron-withdrawing group, influences the electron density of the pyridine ring. The compact and rigid cyclopropyl group can play a significant role in the molecule's interaction with biological targets.
Synthesis of this compound: A Self-Validating Protocol
The synthesis of this compound is typically achieved through a two-step process, starting from the commercially available 5-bromonicotinic acid. The following protocol is a representative and self-validating system for its preparation.
Step 1: Synthesis of 5-Bromonicotinoyl Chloride
The first step involves the activation of the carboxylic acid group of 5-bromonicotinic acid to form the more reactive acyl chloride.
Diagram of the Synthesis Workflow for 5-Bromonicotinoyl Chloride:
References
An Inquiry into the Biological Profile of 5-bromo-N-cyclopropylnicotinamide: Acknowledging a Gap in Current Scientific Literature
For the Attention of Researchers, Scientists, and Drug Development Professionals,
This communication addresses the current state of scientific knowledge regarding the biological activity of the chemical compound 5-bromo-N-cyclopropylnicotinamide . Following a comprehensive review of publicly accessible scientific databases and literature, it has been determined that there is a significant lack of available information on the biological properties of this specific molecule.
While the chemical structure and basic physical properties of this compound are documented in chemical databases, dedicated studies elucidating its mechanism of action, potential therapeutic applications, and associated biological effects appear to be absent from the current body of scientific literature. Searches for in-vitro and in-vivo studies, clinical trial data, or detailed pharmacological assessments have not yielded any specific results for this compound.
It is important to distinguish this compound from other structurally related nicotinamide and brominated pyridine derivatives that have been investigated for various biological activities. For instance, research on compounds such as 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide has demonstrated anti-angiogenic and anti-proliferative effects[1][2]. Similarly, other nicotinamide derivatives have been explored for their potential fungicidal and antimicrobial properties[3][4]. However, these findings cannot be extrapolated to predict the biological activity of this compound due to the principle of structure-activity relationship, where minor chemical modifications can lead to vastly different biological outcomes.
The synthesis of related brominated pyridine derivatives has been described in the literature, suggesting that the synthesis of this compound is chemically feasible[5]. The basic chemical information for this compound is available in public databases such as PubChem[6][7][8].
Concluding Remarks and Future Directions
The absence of published data on the biological activity of this compound represents a gap in the current scientific understanding. This presents an open avenue for novel research initiatives. Future investigations could focus on:
-
Initial Biological Screening: Performing a broad panel of in-vitro assays to identify any potential cytotoxic, antimicrobial, enzymatic inhibitory, or receptor binding activities.
-
Computational Modeling: Utilizing in-silico methods to predict potential biological targets and pharmacokinetic properties based on the compound's structure.
-
Chemical Synthesis and Analogue Development: Synthesizing this compound and a series of related analogues to explore structure-activity relationships.
Until such studies are conducted and their results published, any discussion on the biological activity, mechanism of action, or therapeutic potential of this compound would be purely speculative. The scientific community is encouraged to address this knowledge gap through rigorous experimental investigation.
References
- 1. journal.waocp.org [journal.waocp.org]
- 2. Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. 5-Bromo-N-cyclopropyl-6-methoxynicotinamide | C10H11BrN2O2 | CID 164894996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. 5-Bromo-N-cyclopropyl-2-(methylthio)nicotinamide | C10H11BrN2OS | CID 162679078 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Research Potential of 5-bromo-N-cyclopropylnicotinamide: A Novel Scaffold for Modulating NAD+ Metabolism and Cellular Signaling
Abstract
This technical guide explores the prospective research applications of 5-bromo-N-cyclopropylnicotinamide, a novel nicotinamide derivative. While direct studies on this specific molecule are nascent, its structural features—a nicotinamide core, a bromine substituent, and a cyclopropyl moiety—suggest significant potential for modulating key enzymatic pathways involved in cellular metabolism, DNA repair, and signaling. This document provides a comprehensive overview of the scientific rationale for investigating this compound, focusing on its potential as an inhibitor of NAD+-consuming enzymes such as Poly(ADP-ribose) polymerases (PARPs), Sirtuins, and CD38, as well as the NAD+ biosynthetic enzyme, nicotinamide phosphoribosyltransferase (NAMPT). We present detailed, field-proven experimental protocols for evaluating its biological activity and conclude with a forward-looking perspective on its potential therapeutic applications in oncology, neurodegenerative disorders, and metabolic diseases.
Introduction: Deconstructing this compound for Targeted Research
The convergence of a well-established pharmacophore with strategic chemical modifications presents a compelling opportunity for novel drug discovery. This compound is a prime example of such a rationally designed molecule. Its core, nicotinamide (a form of vitamin B3), is a fundamental building block for the essential coenzyme nicotinamide adenine dinucleotide (NAD+), placing it at the heart of cellular energy metabolism and a multitude of enzymatic reactions. The strategic inclusion of a bromine atom and a cyclopropyl group is not arbitrary; these additions are known to confer advantageous physicochemical and pharmacological properties.
-
The Nicotinamide Scaffold: This moiety serves as a recognition element for the active sites of numerous enzymes, particularly those involved in NAD+ metabolism. Many approved and investigational drugs leverage the nicotinamide scaffold to achieve competitive inhibition.[1][2]
-
The Role of Bromine in Drug Design: The introduction of a bromine atom can significantly enhance a molecule's therapeutic potential.[3][4] Bromination can lead to increased binding affinity and selectivity for the target protein through the formation of halogen bonds.[3] Furthermore, it can improve metabolic stability and membrane permeability, leading to a more favorable pharmacokinetic profile.[4][5] In some cases, bromine-containing compounds have demonstrated superior anticancer activity compared to their non-halogenated counterparts.[4][6]
-
The Cyclopropyl Group in Medicinal Chemistry: The cyclopropyl ring is a "privileged" motif in drug discovery.[7][8] Its rigid, three-dimensional structure can lock the molecule into a bioactive conformation, enhancing potency and reducing off-target effects.[9] The cyclopropyl group is often used to increase metabolic stability by blocking sites susceptible to enzymatic degradation.[7][8] This can lead to decreased plasma clearance and an improved pharmacokinetic profile.[8]
This guide will delve into the potential of this compound as a modulator of key enzyme families that utilize nicotinamide or NAD+, exploring the scientific rationale and providing actionable experimental workflows.
Potential Therapeutic Applications and Key Molecular Targets
Based on the structural components of this compound, we can hypothesize its interaction with several key enzyme families that are central to various disease pathologies.
Oncology: A Multi-pronged Approach
Cancer cells exhibit a heightened reliance on specific metabolic and DNA repair pathways for their survival and proliferation, making these pathways attractive targets for therapeutic intervention.
PARPs are a family of enzymes crucial for DNA repair.[10] Many PARP inhibitors are designed as nicotinamide mimics that compete with NAD+ for the enzyme's active site.[11][12]
-
Scientific Rationale: By inhibiting PARP, particularly in cancers with deficiencies in other DNA repair pathways like BRCA1/2 mutations, a state of "synthetic lethality" can be induced, leading to the selective death of cancer cells.[11] The nicotinamide core of this compound makes it a strong candidate for a PARP inhibitor. The bromine and cyclopropyl groups could enhance binding affinity and selectivity for specific PARP isoforms.
-
Experimental Workflow: PARP Inhibition Assay
Caption: Workflow for determining PARP inhibitory activity.
NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, which is critical for maintaining the high NAD+ levels required by cancer cells for their rapid metabolism and proliferation.[13][14]
-
Scientific Rationale: Inhibition of NAMPT leads to NAD+ depletion, inducing metabolic stress and apoptosis in cancer cells.[15][16] Several NAMPT inhibitors are currently in clinical development. The nicotinamide scaffold of this compound could allow it to bind to the active site of NAMPT.
-
Experimental Workflow: NAMPT Inhibition Assay
Caption: Workflow for assessing NAMPT inhibitory potential.
Neurodegenerative and Metabolic Disorders
Dysregulation of NAD+ metabolism is increasingly implicated in age-related diseases, including neurodegeneration and metabolic disorders.
Sirtuins are a class of NAD+-dependent deacylases that play crucial roles in regulating cellular processes like stress resistance, metabolism, and longevity.[17][18]
-
Scientific Rationale: Activation of certain sirtuins (e.g., SIRT1) is considered a promising therapeutic strategy for age-related diseases. Conversely, inhibition of other sirtuins may be beneficial in certain cancers. Nicotinamide itself is a non-competitive inhibitor of sirtuins.[19] The structural modifications in this compound could alter this interaction, potentially leading to isoform-selective inhibition or even activation. For instance, nicotinamide riboside has been shown to selectively activate SIRT5.[20]
CD38 is a major NAD+-consuming enzyme, and its levels increase with age, contributing to the age-related decline in NAD+ levels.[21][22]
-
Scientific Rationale: Inhibition of CD38 can raise intracellular NAD+ levels, which has shown therapeutic benefits in models of age-related diseases.[23][24] The nicotinamide core of this compound could serve as a starting point for designing a CD38 inhibitor.
Detailed Experimental Protocols
The following protocols provide a starting point for evaluating the biological activity of this compound.
Cell-Based Assay for Proliferation
Objective: To determine the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., BRCA-deficient ovarian cancer cells for PARP inhibition, various cancer cell lines for general cytotoxicity)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT or resazurin-based proliferation assay kit
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound. Include vehicle control wells.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add the proliferation reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Enzyme Inhibition Assays
The workflows for PARP and NAMPT inhibition are depicted in the diagrams above. The general principle for these assays is as follows:
Objective: To determine the direct inhibitory effect of this compound on the activity of a target enzyme.
General Procedure:
-
In a suitable reaction buffer, combine the recombinant enzyme, its substrates (e.g., NAD+ for PARP, nicotinamide and PRPP for NAMPT), and varying concentrations of this compound.
-
Include a positive control (a known inhibitor) and a negative control (vehicle).
-
Incubate the reaction for a specific time at the optimal temperature for the enzyme.
-
Stop the reaction and measure the product formation using a suitable detection method (e.g., ELISA, fluorescence, HPLC).
-
Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.
Data Presentation and Interpretation
Quantitative data from the assays should be summarized in a clear and concise table for easy comparison.
| Assay | Cell Line/Enzyme | Metric | This compound | Positive Control |
| Cell Proliferation | BRCA-mutant Ovarian Cancer | IC50 (µM) | TBD | Olaparib: TBD |
| PARP-1 Inhibition | Recombinant PARP-1 | IC50 (µM) | TBD | Olaparib: TBD |
| NAMPT Inhibition | Recombinant NAMPT | IC50 (µM) | TBD | FK866: TBD |
TBD: To be determined through experimentation.
Conclusion and Future Directions
This compound represents a promising chemical scaffold with the potential to modulate key enzymes involved in cellular metabolism and signaling. Its rational design, incorporating a nicotinamide core with bromine and cyclopropyl substitutions, provides a strong basis for its investigation as a potential therapeutic agent. The proposed research applications in oncology, neurodegeneration, and metabolic diseases are supported by a solid foundation of medicinal chemistry principles and the known pharmacology of related compounds.
Future research should focus on the systematic evaluation of this compound against a panel of NAD+-metabolizing enzymes to determine its selectivity profile. Promising in vitro results should be followed by cell-based assays to confirm its mechanism of action and subsequent in vivo studies to assess its pharmacokinetic properties and efficacy in disease models. The exploration of this compound and its analogs could lead to the discovery of novel and potent modulators of these critical cellular pathways, ultimately paving the way for new therapeutic interventions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. [1,2,4]Triazolo[3,4- b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 4. researchgate.net [researchgate.net]
- 5. jms.ump.edu.pl [jms.ump.edu.pl]
- 6. azom.com [azom.com]
- 7. scientificupdate.com [scientificupdate.com]
- 8. researchgate.net [researchgate.net]
- 9. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 10. mdpi.com [mdpi.com]
- 11. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 14. What are NAMPT inhibitors and how do they work? [synapse.patsnap.com]
- 15. Nicotinamide phosphoribosyltransferase (NAMPT) inhibitors as therapeutics: rationales, controversies, clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Current Trends in Sirtuin Activator and Inhibitor Development [mdpi.com]
- 18. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structural Basis for Sirtuin Activity and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Nicotinamide Riboside Activates SIRT5 Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Nicotinamide Riboside and CD38: Covalent Inhibition and Live-Cell Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Inhibition of CD38 and supplementation of nicotinamide riboside ameliorate lipopolysaccharide-induced microglial and astrocytic neuroinflammation by increasing NAD+ - PMC [pmc.ncbi.nlm.nih.gov]
- 24. What are CD38 inhibitors and how do they work? [synapse.patsnap.com]
An In-Depth Technical Guide to 5-bromo-N-cyclopropylnicotinamide: Synthesis and Application in Kinase Inhibitor Scaffolding
This guide provides a comprehensive technical overview of 5-bromo-N-cyclopropylnicotinamide, a key heterocyclic building block in contemporary medicinal chemistry. We will delve into the scientific rationale for its design, detail its synthesis, and explore its documented applications as a crucial intermediate in the development of targeted therapeutics, particularly in the realm of kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to understand the utility and chemistry of this versatile molecule.
Introduction: The Nicotinamide Scaffold in Modern Drug Discovery
The nicotinamide moiety, a derivative of vitamin B3, is a privileged scaffold in drug design. Its inherent ability to mimic the nicotinamide portion of the essential cofactor β-nicotinamide adenine dinucleotide (NAD+) allows it to interact with the NAD+ binding sites of various enzymes.[1][2] This has made it a cornerstone for the development of inhibitors targeting enzyme families that utilize NAD+, most notably the poly(ADP-ribose) polymerases (PARPs).[1][2] PARP inhibitors have emerged as a successful class of anti-cancer agents, particularly for tumors with deficiencies in DNA repair mechanisms.[1][2] The core principle behind their mechanism of action lies in competitive inhibition at the NAD+ binding pocket, preventing the enzymatic activity crucial for DNA single-strand break repair.[1]
The exploration of nicotinamide analogues has been a fertile ground for medicinal chemists. Structure-activity relationship (SAR) studies have demonstrated that modifications to the nicotinamide ring and the carboxamide group can significantly influence potency, selectivity, and pharmacokinetic properties. The introduction of various substituents allows for the fine-tuning of interactions within the enzyme's active site, leading to the discovery of highly potent and selective inhibitors.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of a synthetic building block is fundamental to its effective use in multi-step syntheses and for predicting the properties of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrN₂O | --INVALID-LINK-- |
| Molecular Weight | 241.088 g/mol | --INVALID-LINK-- |
| Appearance | White solid | --INVALID-LINK-- |
| Melting Point | 140-142 °C | --INVALID-LINK-- |
| CAS Number | 385382-48-9 | --INVALID-LINK-- |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is a straightforward process involving the activation of a carboxylic acid followed by amidation. The following protocol is based on established literature procedures.[3]
Reaction Scheme
References
An In-depth Technical Guide to 5-bromo-N-cyclopropylnicotinamide and its Derivatives for Drug Discovery Professionals
Abstract
The nicotinamide scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the development of targeted therapeutics. Within this broad class, 5-bromo-N-cyclopropylnicotinamide has emerged as a particularly significant core structure. Its unique combination of a halogenated pyridine ring and a strained cyclopropylamide moiety provides a foundation for potent and selective modulation of key biological targets. This guide offers an in-depth exploration of this compound, from its fundamental physicochemical properties and synthesis to the nuanced structure-activity relationships of its derivatives. We will delve into its primary mechanism of action as an inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), a critical enzyme in cancer metabolism, and provide detailed, field-proven protocols for its synthesis and biological evaluation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this promising pharmacophore in the design of next-generation therapeutics.
Introduction: The Strategic Importance of the Nicotinamide Scaffold
Nicotinamide, a form of vitamin B3, is the biological precursor to nicotinamide adenine dinucleotide (NAD+), a coenzyme essential to cellular metabolism, DNA repair, and signaling.[1] The central role of NAD+ has made the enzymes involved in its biosynthesis highly attractive targets for therapeutic intervention, particularly in oncology. Cancer cells exhibit a heightened metabolic rate and an increased reliance on NAD+ for survival, making them especially vulnerable to agents that disrupt NAD+ production.[1][2]
The enzyme Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting step in the primary salvage pathway that synthesizes NAD+ from nicotinamide.[1] Its overexpression is a documented hallmark of numerous solid and hematological malignancies, correlating with tumor progression and resistance to therapy.[2][3] Consequently, the development of small molecule NAMPT inhibitors has become a major focus of anticancer drug discovery.
This compound stands out as a key pharmacophore in this effort. The bromine atom at the 5-position serves as a critical interaction point within the target binding site and offers a synthetic handle for further chemical modification. The N-cyclopropyl group imparts a degree of conformational rigidity and influences pharmacokinetic properties. This guide provides a comprehensive technical overview of this core molecule and the principles guiding the development of its derivatives.
Physicochemical Properties & Synthesis of the Core Scaffold
A thorough understanding of the core molecule's properties is the foundation for rational drug design.
Physicochemical Data
The properties of this compound dictate its behavior in biological systems, influencing absorption, distribution, metabolism, and excretion (ADME).
| Property | Value | Source |
| Molecular Formula | C₉H₉BrN₂O | [4] |
| Molecular Weight | 241.09 g/mol | [4] |
| IUPAC Name | 5-bromo-N-cyclopropylpyridine-3-carboxamide | [5] |
| Calculated LogP | 1.7 | [5] |
| Polar Surface Area | 51.2 Ų | [5] |
Retrosynthesis and Workflow
The synthesis of this compound is typically achieved through a straightforward amidation reaction between a commercially available carboxylic acid precursor and cyclopropylamine. The choice of coupling agent is critical for ensuring high yield and purity.
Caption: High-level workflow for the synthesis of the core compound.
Detailed Synthesis Protocol
This protocol provides a robust method for synthesizing the title compound with high fidelity.
Objective: To synthesize this compound via amide coupling.
Materials:
-
5-Bromonicotinic acid
-
Cyclopropylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 5-bromonicotinic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq). Stir the mixture at room temperature for 20 minutes.
-
Causality Insight: The pre-activation of the carboxylic acid with EDC and HOBt forms a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack. DIPEA acts as a non-nucleophilic base to neutralize the HCl byproduct, driving the reaction forward.
-
-
Amine Addition: Add cyclopropylamine (1.1 eq) dropwise to the activated mixture. Let the reaction stir at room temperature overnight.
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (5-bromonicotinic acid) is consumed.
-
Quenching and Extraction: Pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Causality Insight: The bicarbonate wash removes any unreacted acidic starting material and HOBt, while the brine wash removes residual water and DMF.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Mechanism of Action: Targeting the NAD+ Salvage Pathway
The primary anticancer activity of this compound derivatives stems from their potent inhibition of the NAMPT enzyme.[2]
By mimicking the natural substrate, nicotinamide, these inhibitors bind to the active site of NAMPT, preventing the synthesis of nicotinamide mononucleotide (NMN), the direct precursor to NAD+.[1] The resulting depletion of the cellular NAD+ pool triggers a metabolic crisis.[6] Key NAD+-dependent processes, such as glycolysis (at the GAPDH step) and DNA repair via PARP enzymes, are halted.[6] This energy crisis and accumulation of DNA damage ultimately leads to apoptotic cell death, particularly in cancer cells that are highly dependent on the NAMPT pathway.[3]
Caption: Mechanism of action leading to apoptosis via NAMPT inhibition.
Key Derivatives and Structure-Activity Relationships (SAR)
The this compound core is a versatile scaffold for generating derivatives with improved potency, selectivity, and drug-like properties. SAR studies reveal that modifications at several key positions can dramatically influence biological activity.[7]
| Position of Modification | Type of Modification | Impact on Activity | Rationale |
| Pyridine C5-Position | Replacement of Bromine (Br) with other halogens or small lipophilic groups. | Modulates binding affinity and selectivity. | The halogen bond donor capability and size of the substituent at C5 are critical for interaction with the NAMPT active site. |
| Amide Nitrogen | Alteration of the cyclopropyl ring (e.g., larger cycloalkyls, heterocyclic rings). | Influences potency and ADME properties. | The size and nature of this group affect how the molecule is positioned in the binding pocket and can impact metabolic stability.[8] |
| Pyridine Ring | Introduction of additional substituents (e.g., methoxy, amino groups). | Can enhance potency and alter physical properties. | Substituents can form additional hydrogen bonds or van der Waals interactions with the target enzyme.[9][10] |
| Bioisosteric Replacement | Replacing the pyridine core with other heterocycles (e.g., pyrimidine, thiophene). | Can improve selectivity and patentability. | Alters the electronic and steric profile, potentially favoring binding to the target over off-target enzymes.[8] |
Systematic exploration of these modifications is crucial for hit-to-lead optimization and the development of clinical candidates.[7][11]
Experimental Protocols for Compound Evaluation
A rigorous and standardized evaluation cascade is essential for characterizing novel derivatives and identifying promising lead compounds.
Overall Evaluation Workflow
Caption: A typical workflow for evaluating novel NAMPT inhibitors.
Protocol: In Vitro NAMPT Enzyme Inhibition Assay
This protocol determines the direct inhibitory effect of a compound on the NAMPT enzyme.
Objective: To determine the IC₅₀ value of a test compound against recombinant human NAMPT.
Principle: The assay measures the production of NAD+ in a coupled reaction. NAMPT converts nicotinamide and PRPP to NMN, which is then converted to NAD+ by NMNAT. The resulting NAD+ is used by a cycling enzyme to reduce a probe into a fluorescent product.
Materials:
-
Recombinant human NAMPT enzyme
-
Nicotinamide (NAM), 5-phosphoribosyl-1-pyrophosphate (PRPP), NMNAT, NAD+ cycling enzyme/probe mix
-
Assay Buffer (e.g., Tris-HCl, pH 7.5 with MgCl₂ and DTT)
-
Test compounds serially diluted in DMSO
-
Positive control inhibitor (e.g., FK866)[1]
-
384-well assay plates (black, flat-bottom)
-
Fluorescence plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of the diluted compounds, positive control, and DMSO (vehicle control) into the wells of a 384-well plate.
-
Enzyme Addition: Add NAMPT enzyme solution in assay buffer to all wells except for the "no enzyme" background control wells.
-
Incubation: Incubate the plate for 15-30 minutes at room temperature to allow compound-enzyme binding.
-
Reaction Initiation: Add a substrate master mix containing NAM and PRPP to initiate the NAMPT reaction.
-
Reaction Development: Incubate the plate at 37°C for 60 minutes.
-
Detection: Add the NMNAT/cycling enzyme/probe detection mix to all wells. This mix will convert the NMN product to NAD+ and then generate a fluorescent signal. Incubate for an additional 30-60 minutes.
-
Data Acquisition: Read the fluorescence intensity on a plate reader (e.g., Ex/Em = 540/590 nm).
-
Data Analysis (Self-Validation):
-
Subtract the background fluorescence (no enzyme wells).
-
Normalize the data with the vehicle control (0% inhibition) and positive control (100% inhibition).
-
Plot the normalized percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol: Cell-Based NAD+ Depletion Assay
This assay validates that the compound's anti-proliferative effect is due to on-target NAMPT inhibition within a cellular context.[6]
Objective: To measure the reduction of intracellular NAD+/NADH levels in cancer cells following treatment with a test compound.
Materials:
-
Cancer cell line sensitive to NAMPT inhibition (e.g., A2780, HCT-116)[1][6]
-
Cell culture medium and supplements
-
Test compounds and positive control (FK866)
-
NAD/NADH-Glo™ Assay kit (Promega) or similar
-
96-well cell culture plates (white-walled)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well white-walled plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified time (e.g., 24-48 hours). Include vehicle (DMSO) and positive controls.
-
Cell Lysis and NAD+ Detection:
-
Equilibrate the plate and assay reagents to room temperature.
-
Add the NAD/NADH-Glo™ detection reagent directly to the wells. This reagent lyses the cells and contains the enzymes necessary to generate a luminescent signal proportional to the amount of NAD+ and NADH.
-
-
Incubation: Incubate the plate for 30-60 minutes at room temperature, protected from light.
-
Data Acquisition: Measure luminescence using a plate luminometer.
-
Data Analysis: Normalize the luminescent signal to the vehicle-treated cells and plot the results to determine the concentration at which the compound depletes NAD+/NADH levels by 50% (EC₅₀). A strong correlation between the anti-proliferative GI₅₀ and the NAD+ depletion EC₅₀ provides strong evidence of an on-target mechanism.[6]
Applications, Challenges, and Future Directions
Therapeutic Potential: The primary application for this compound derivatives is in oncology . They have demonstrated potent anti-tumor activity in preclinical models of various cancers, including solid tumors and hematological malignancies.[2][3] A key strategy involves identifying tumors with low expression of nicotinic acid phosphoribosyltransferase (NAPRT), an enzyme that provides an alternative route to NAD+ synthesis. Such tumors are hypersensitive to NAMPT inhibition.[12]
Clinical Challenges: A significant challenge for NAMPT inhibitors in clinical trials has been on-target toxicities, particularly hematological and retinal toxicities.[6][12] Normal tissues also require NAD+, and systemic depletion can lead to adverse effects.
Future Directions:
-
Combination Therapies: Combining NAMPT inhibitors with other agents is a promising strategy. For instance, co-administration with nicotinic acid (niacin) can rescue normal cells (which can use niacin via NAPRT) while tumor cells lacking NAPRT remain sensitive.[6][12] They can also be combined with DNA-damaging agents or PARP inhibitors to exploit synthetically lethal relationships.
-
Targeted Delivery: Developing prodrugs or antibody-drug conjugates (ADCs) to selectively deliver the NAMPT inhibitor to tumor tissue could significantly widen the therapeutic window.
-
Exploring New Indications: The role of NAD+ metabolism extends beyond cancer. Nicotinamide derivatives are being explored for activity against fungal infections, metabolic diseases, and neurodegeneration.[7][9][10]
Conclusion
This compound represents a highly validated and synthetically tractable scaffold for the development of potent NAMPT inhibitors. Its strategic design allows for fine-tuning of potency, selectivity, and pharmacokinetic properties through targeted chemical modifications. While clinical development faces challenges related to on-target toxicities, innovative strategies such as biomarker-driven patient selection and combination therapies are paving the way for the successful translation of these promising compounds into effective cancer therapeutics. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for scientists dedicated to advancing this important class of molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 5-Bromo-N-cyclopropyl-6-methoxynicotinamide | C10H11BrN2O2 | CID 164894996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 12. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols for 5-bromo-N-cyclopropylnicotinamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-bromo-N-cyclopropylnicotinamide, a versatile heterocyclic compound with significant potential in medicinal chemistry and drug discovery. This document outlines detailed experimental protocols for its synthesis, purification, and characterization. Furthermore, it delves into its prospective applications as a modulator of key biological targets, supported by established assay methodologies. The causality behind experimental choices is explained to provide a deeper understanding of the protocols. This guide is intended to empower researchers to effectively synthesize, purify, and evaluate the biological activity of this and similar molecules.
Introduction: The Significance of the Nicotinamide Scaffold
The nicotinamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to participate in various intermolecular interactions, including hydrogen bonding and π-stacking, make it an ideal framework for designing enzyme inhibitors and receptor modulators. The introduction of a bromine atom at the 5-position of the pyridine ring offers a valuable synthetic handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, enabling the exploration of a broad chemical space. The N-cyclopropyl amide functionality can enhance metabolic stability and provide specific interactions within protein binding pockets.
Key Molecular Features:
| Property | Value | Source |
| Molecular Formula | C₉H₉BrN₂O | --INVALID-LINK--[1] |
| Molecular Weight | 241.09 g/mol | --INVALID-LINK--[1] |
| IUPAC Name | 5-bromo-N-cyclopropylpyridine-3-carboxamide | N/A |
| CAS Number | 385382-48-9 | --INVALID-LINK--[1] |
Synthesis of this compound
The synthesis of this compound is a two-step process starting from the commercially available 5-bromonicotinic acid. The first step involves the activation of the carboxylic acid to an acid chloride, followed by amidation with cyclopropylamine.
Caption: Synthetic pathway for this compound.
Step 1: Synthesis of 5-Bromonicotinoyl Chloride
Principle: The carboxylic acid of 5-bromonicotinic acid is converted to a more reactive acyl chloride using thionyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) is often used to facilitate this reaction via the formation of a Vilsmeier intermediate.
Materials:
-
5-Bromonicotinic acid
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF)
-
Anhydrous toluene or dichloromethane (DCM)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
Protocol:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-bromonicotinic acid (1.0 eq) in anhydrous toluene or DCM.
-
Add a catalytic amount of DMF (a few drops).
-
Slowly add thionyl chloride (2.0-3.0 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (for toluene) or stir at room temperature (for DCM) and monitor the reaction progress by observing the cessation of gas (HCl and SO₂) evolution and the dissolution of the starting material.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. This step should be performed with caution in a well-ventilated fume hood.
-
The resulting crude 5-bromonicotinoyl chloride is a solid and is often used in the next step without further purification.
Causality: The use of an excess of thionyl chloride ensures the complete conversion of the carboxylic acid. The reaction is performed under anhydrous conditions as thionyl chloride reacts violently with water.
Step 2: Synthesis of this compound
Principle: The synthesized 5-bromonicotinoyl chloride is reacted with cyclopropylamine in the presence of a base to neutralize the HCl generated during the reaction, forming the final amide product.
Materials:
-
5-Bromonicotinoyl chloride
-
Cyclopropylamine
-
Triethylamine (TEA) or another non-nucleophilic base
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Protocol:
-
Dissolve the crude 5-bromonicotinoyl chloride (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve cyclopropylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Add the cyclopropylamine/triethylamine solution dropwise to the cooled solution of 5-bromonicotinoyl chloride with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Causality: The reaction is performed at 0 °C initially to control the exothermic reaction between the acyl chloride and the amine. Triethylamine acts as a scavenger for the hydrochloric acid produced, preventing the protonation of the cyclopropylamine and driving the reaction to completion.
Purification and Characterization
Purification
Principle: The crude this compound can be purified by either recrystallization or column chromatography to remove unreacted starting materials and byproducts.
Protocol 1: Recrystallization
-
Choose a suitable solvent system. A common choice for nicotinamide derivatives is a mixture of ethanol and water or ethyl acetate and hexanes.
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Column Chromatography
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Characterization
The purified this compound should be characterized by standard analytical techniques to confirm its identity and purity.
Expected Analytical Data:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyridine ring protons (typically in the aromatic region, δ 7-9 ppm), the cyclopropyl protons (in the aliphatic region, δ 0.5-1.0 ppm and a multiplet for the CH group), and the amide N-H proton (a broad singlet). |
| ¹³C NMR | Resonances for the pyridine ring carbons, the carbonyl carbon (around δ 160-170 ppm), and the cyclopropyl carbons. |
| Mass Spec. | The molecular ion peak [M+H]⁺ corresponding to the calculated mass (approximately 241.00 and 243.00 with a ~1:1 ratio due to the bromine isotopes). |
| Purity (HPLC) | >95% |
Application Notes: Potential Biological Activities and Assay Protocols
Based on the known biological activities of similar nicotinamide derivatives, this compound is a promising candidate for investigation as an inhibitor of several key drug targets.
VEGFR-2 Inhibition for Anti-Angiogenesis
Background: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels.[2] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.[2][3][4] Several nicotinamide-based compounds have shown potent VEGFR-2 inhibitory activity.[5][6][7][8][9]
Caption: Inhibition of the VEGFR-2 signaling pathway.
Protocol: In Vitro VEGFR-2 Kinase Assay
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the recombinant VEGFR-2 kinase domain. The amount of ATP consumed is quantified using a luminescence-based assay.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase assay buffer
-
ATP
-
Poly (Glu, Tyr) 4:1 substrate
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase assay buffer.
-
Add the diluted compound or vehicle (DMSO) to the wells of a 96-well plate.
-
Add the VEGFR-2 enzyme to all wells except the "no enzyme" control.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
PARP Inhibition for Cancer Therapy
Background: Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair.[1][10] PARP inhibitors have emerged as a successful class of targeted therapies, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[1][10]
Protocol: PARP Inhibition Assay (Chemiluminescent)
Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins by PARP1. The biotinylated histones are then detected using a streptavidin-HRP conjugate and a chemiluminescent substrate.
Materials:
-
Recombinant human PARP1 enzyme
-
PARP assay buffer
-
Activated DNA
-
NAD⁺
-
Biotinylated NAD⁺
-
Histone-coated 96-well plates
-
Streptavidin-HRP
-
Chemiluminescent HRP substrate
-
Plate reader capable of measuring chemiluminescence
Procedure:
-
Prepare a serial dilution of this compound in PARP assay buffer.
-
Add the diluted compound or vehicle to the histone-coated wells.
-
Add the PARP1 enzyme and activated DNA to each well.
-
Initiate the reaction by adding a mixture of NAD⁺ and biotinylated NAD⁺.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Wash the plate to remove unincorporated reagents.
-
Add streptavidin-HRP and incubate.
-
Wash the plate again and add the chemiluminescent substrate.
-
Measure the chemiluminescence using a plate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Safety and Handling
This compound is a chemical compound intended for research use only. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Handle the compound in a well-ventilated area or a fume hood. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling.
Conclusion
This compound is a synthetically accessible compound with a promising pharmacological profile. The protocols outlined in this guide provide a solid foundation for its synthesis, purification, and biological evaluation. Its structural features suggest that it could be a valuable tool for researchers in the fields of oncology and medicinal chemistry, particularly in the development of novel kinase and PARP inhibitors.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and evaluation of nicotinamide derivative as anti-angiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BRN-103, a novel nicotinamide derivative, inhibits VEGF-induced angiogenesis and proliferation in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PARP assay kits [bioscience.co.uk]
Application Notes and Protocols for the Cellular Investigation of 5-bromo-N-cyclopropylnicotinamide
For: Researchers, scientists, and drug development professionals.
Introduction: Exploring a Novel Nicotinamide Analog in Cellular Research
5-bromo-N-cyclopropylnicotinamide is a synthetic derivative of nicotinamide (NAM), a well-established modulator of sirtuin activity. While nicotinamide itself serves as a feedback inhibitor of sirtuins, its cellular effects can be complex due to its role as a precursor to NAD+, a required co-substrate for sirtuin function.[1][2] The structural modifications in this compound—the addition of a bromine atom and an N-cyclopropyl group—are anticipated to alter its potency, selectivity, and cellular permeability compared to the parent compound. These modifications make it a compound of interest for investigating cellular processes regulated by sirtuins, particularly SIRT1.
This guide provides a comprehensive framework for researchers to systematically investigate the cellular effects of this compound. We will delve into its presumed mechanism of action as a SIRT1 inhibitor, offer detailed protocols for its application in cell culture, and provide methods to assess its impact on cell viability, apoptosis, and target enzyme activity.
Presumed Mechanism of Action: Competitive Inhibition of SIRT1
SIRT1, a class III histone deacetylase, plays a crucial role in regulating a wide array of cellular functions, including metabolism, stress resistance, and inflammation, by deacetylating histone and non-histone proteins.[3][4] Nicotinamide inhibits sirtuin activity by binding to the enzyme's active site and promoting a reverse reaction, effectively preventing the deacetylation of its substrates.[5] It is hypothesized that this compound acts similarly, functioning as a competitive inhibitor of SIRT1. The bromination and cyclopropyl additions may enhance its binding affinity to the SIRT1 active site, potentially leading to more potent and specific inhibition.
The downstream consequences of SIRT1 inhibition are context-dependent but can include the stabilization of acetylated forms of key transcription factors such as p53 and NF-κB, influencing pathways related to apoptosis and inflammation.[3]
Caption: Proposed inhibitory action of this compound on SIRT1 signaling.
Protocols for In Vitro Investigation
I. Preparation of this compound Stock Solution
The solubility and stability of a compound in cell culture media are critical for reproducible results.[6][7] Due to the limited public data on this compound, empirical determination of its solubility is recommended.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving the powder in 100% DMSO.
-
Gently vortex until the compound is completely dissolved. A brief sonication may aid in dissolution.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
II. Determining the Optimal Concentration Range: A Cytotoxicity Assessment
Before investigating the specific biological effects of this compound, it is essential to determine its cytotoxic profile to establish a working concentration range that does not cause widespread cell death.
A. MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Selected cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 24, 48, and 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
B. Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
The LDH assay quantifies cell death by measuring the release of lactate dehydrogenase from damaged cells into the culture medium.[8]
Materials:
-
Cells treated as described in the MTT assay protocol.
-
Commercially available LDH cytotoxicity assay kit.
-
Microplate reader.
Protocol:
-
After the desired incubation period, carefully collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of cytotoxicity based on the positive and negative controls provided in the kit.
| Parameter | MTT Assay | LDH Assay |
| Principle | Measures metabolic activity | Measures membrane integrity |
| Endpoint | Cell viability | Cell death (cytotoxicity) |
| Typical Incubation | 24 - 72 hours | 24 - 72 hours |
| Output | IC50 value | % Cytotoxicity |
III. Assessing the Induction of Apoptosis
SIRT1 inhibition can lead to apoptosis in cancer cells. The following assays can be used to quantify this effect.
A. Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Treat cells with this compound at concentrations below the determined IC50.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
B. Caspase Activity Assay
Caspases are key mediators of apoptosis. Their activity can be measured using a colorimetric or fluorometric assay.
Protocol:
-
Lyse the treated cells to release cellular contents.
-
Add a caspase-specific substrate conjugated to a reporter molecule (e.g., p-nitroaniline).
-
Incubate to allow the caspase to cleave the substrate.
-
Measure the signal (color or fluorescence) using a microplate reader.
Caption: A typical workflow for characterizing the cellular effects of this compound.
IV. Direct Measurement of SIRT1 Activity
To confirm that this compound directly inhibits SIRT1 in a cellular context, a direct measurement of the enzyme's activity is necessary.[9]
Protocol:
-
Treat cells with various concentrations of this compound.
-
Prepare nuclear extracts or immunoprecipitate SIRT1 from the cell lysates.
-
Use a commercially available SIRT1 activity assay kit, which typically includes a fluorogenic acetylated peptide substrate.
-
Incubate the SIRT1 sample with the substrate and NAD+.
-
Measure the fluorescence generated upon deacetylation of the substrate.
-
Compare the activity in treated samples to that of the vehicle control.
Troubleshooting and Considerations
-
Compound Precipitation: If the compound precipitates in the culture medium, consider lowering the final concentration or using a different solvent system.
-
Off-Target Effects: Be aware that high concentrations of any compound can lead to off-target effects. Correlate phenotypic observations with direct measures of SIRT1 activity.
-
Cell Line Variability: The response to SIRT1 inhibition can vary significantly between different cell lines. It is advisable to test the compound in multiple cell lines relevant to the research question.
Conclusion
This compound represents a promising tool for studying the cellular roles of SIRT1. By following the detailed protocols outlined in these application notes, researchers can systematically evaluate its cytotoxic and pro-apoptotic effects and validate its mechanism of action as a SIRT1 inhibitor. This structured approach will enable a thorough characterization of this novel compound and its potential applications in biomedical research.
References
- 1. Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of SIRT1 in cellular functions: role of polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. Substrate-Dependent Sensitivity of SIRT1 to Nicotinamide Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Evaluation of 5-bromo-N-cyclopropylnicotinamide
Disclaimer: 5-bromo-N-cyclopropylnicotinamide is a novel chemical entity for which, as of the time of this writing, no public-domain in vivo studies, pharmacokinetic data, or established mechanisms of action are available. The following document is therefore presented as a strategic guide and a set of foundational protocols for researchers initiating the first preclinical in vivo evaluations of this compound. The experimental designs are based on established methodologies for analogous nicotinamide derivatives and novel small molecules. All proposed studies require rigorous, compound-specific optimization and validation.
Part 1: Application Notes - Strategic Rationale and Experimental Design
Introduction and Scientific Rationale
This compound belongs to the nicotinamide family of compounds. Nicotinamide is a form of vitamin B3 and a critical precursor to the coenzyme nicotinamide adenine dinucleotide (NAD+). NAD+ is a cornerstone of cellular metabolism, energy production, and DNA repair, making it a key player in a multitude of physiological processes.[1] Consequently, novel nicotinamide analogs are of significant interest for their potential to modulate NAD+ levels and influence pathways implicated in metabolic disorders, neurodegenerative diseases, and inflammatory conditions.[1]
The introduction of a bromo- group and an N-cyclopropyl moiety to the nicotinamide scaffold suggests potential alterations in metabolic stability, cell permeability, and target engagement compared to the parent molecule. The primary scientific objective for in vivo studies of this compound is to systematically characterize its absorption, distribution, metabolism, and excretion (ADME) profile, assess its safety and tolerability, and investigate its pharmacodynamic effects on NAD+ metabolism and related downstream pathways.
Hypothesized Mechanism of Action
Based on its core structure, this compound is hypothesized to function as a substrate for the NAD+ salvage pathway. This pathway recycles nicotinamide back into NAD+, primarily initiated by the enzyme nicotinamide phosphoribosyltransferase (NAMPT). In vivo studies should therefore aim to quantify the compound's ability to augment NAD+ levels in target tissues.
Caption: Hypothesized role of this compound in the NAD+ salvage pathway.
Phased Approach to In Vivo Evaluation
A logical, phased approach is critical to efficiently evaluate a novel compound. This ensures that data from each stage informs the design of the next, minimizing animal use and maximizing data quality.
Caption: Phased workflow for preclinical in vivo evaluation of a novel compound.
Part 2: Experimental Protocols
Ethical Note: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and must be approved by an Institutional Animal Care and Use Committee (IACUC).
Protocol: Vehicle Formulation and Acute Tolerability
Objective: To identify a suitable vehicle for administration and to determine the maximum tolerated dose (MTD) in a single-dose escalation study.
Materials:
-
This compound
-
Vehicles for screening (e.g., Saline, 5% DMSO in saline, 10% Tween® 80 in water, 0.5% methylcellulose in water)
-
Male and female C57BL/6J mice, 8-10 weeks old
-
Standard gavage needles and syringes
Procedure:
-
Solubility Screening: Assess the solubility of the compound in various vehicles to achieve a target concentration (e.g., 10 mg/mL). Select the simplest vehicle that provides a clear solution or a fine, homogenous suspension.
-
Dose Escalation Study Design:
-
Use a small cohort of mice (n=2 per sex per dose group).
-
Begin with a low dose (e.g., 10 mg/kg) and escalate in subsequent cohorts (e.g., 30, 100, 300 mg/kg).
-
Administer a single dose via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
-
Monitoring:
-
Observe animals continuously for the first 4 hours post-dose for any signs of acute toxicity (e.g., lethargy, ataxia, abnormal posture, respiratory distress).
-
Record body weight and clinical signs daily for 7-14 days.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause significant morbidity, mortality, or greater than 15-20% body weight loss. This dose informs the subsequent PK and PD studies.
Protocol: Single-Dose Pharmacokinetic (PK) Study
Objective: To characterize the plasma concentration-time profile of this compound after a single administration.
Materials:
-
Male Sprague-Dawley rats (250-300g) with jugular vein cannulation (for serial blood sampling).
-
Compound formulated in the selected vehicle.
-
K2-EDTA collection tubes.
-
Centrifuge, pipettes, and freezer (-80°C).
Procedure:
-
Acclimatization: Allow cannulated rats to recover for at least 48 hours post-surgery.
-
Dosing: Administer a single dose of the compound (e.g., 10 mg/kg) via oral gavage (PO) and, in a separate cohort, via intravenous (IV) bolus (e.g., 2 mg/kg) for bioavailability assessment.
-
Blood Sampling: Collect blood samples (~150 µL) via the cannula at the following time points:
-
Pre-dose (0)
-
Post-dose: 5, 15, 30 minutes; 1, 2, 4, 8, 12, and 24 hours.
-
-
Sample Processing:
-
Immediately place blood into K2-EDTA tubes and keep on ice.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma.
-
Aspirate the plasma supernatant and store at -80°C until analysis.
-
-
Bioanalysis: Analyze plasma concentrations of this compound using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
Data Presentation:
| Pharmacokinetic Parameter | Abbreviation | Oral (PO) | Intravenous (IV) |
| Maximum Plasma Concentration | Cmax (ng/mL) | Value | Value |
| Time to Cmax | Tmax (hr) | Value | Value |
| Area Under the Curve (0-t) | AUC0-t (hr*ng/mL) | Value | Value |
| Terminal Half-life | t1/2 (hr) | Value | Value |
| Bioavailability | F (%) | Value | N/A |
Protocol: Pharmacodynamic (PD) - Tissue NAD+ Quantification
Objective: To determine if this compound administration increases NAD+ levels in target tissues.
Materials:
-
Male C57BL/6J mice, 8-10 weeks old.
-
Compound formulated in the selected vehicle.
-
Instruments for euthanasia (e.g., CO2 chamber).
-
Surgical tools for tissue dissection.
-
Liquid nitrogen.
-
NAD+/NADH quantification kit (commercially available).
Procedure:
-
Study Design:
-
Group animals (n=5-8 per group) to receive either Vehicle or this compound at one or more dose levels (e.g., 30 mg/kg).
-
-
Dosing and Tissue Collection:
-
Administer a single oral dose of the compound or vehicle.
-
Based on PK data, select a time point for tissue collection (e.g., at Tmax or slightly after).
-
Euthanize mice and rapidly dissect target tissues (e.g., liver, skeletal muscle, brain).
-
Immediately snap-freeze tissues in liquid nitrogen to halt metabolic activity. Store at -80°C.
-
-
Sample Processing and Analysis:
-
Homogenize a weighed portion of the frozen tissue in the extraction buffer provided by the NAD+ quantification kit.
-
Follow the manufacturer's protocol for the colorimetric or fluorometric assay to determine NAD+ and NADH concentrations.
-
Normalize results to the initial tissue weight.
-
-
Data Analysis: Compare NAD+ levels and the NAD+/NADH ratio between vehicle-treated and compound-treated groups using an appropriate statistical test (e.g., Student's t-test or ANOVA).
Part 3: References
-
BenchChem. (2025). Application Notes and Protocols: Administration of 6-Nitronicotinamide in Animal Models. Retrieved from BenchChem website.[1]
-
Okabe, K., et al. (2024). Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Kerotinocytes. MDPI.[2]
-
Dr.Oracle. (2025). What are the guidelines for intravenous (IV) Nicotinamide adenine dinucleotide (NAD) administration?[3]
-
National Center for Biotechnology Information. (n.d.). 5-Bromo-N-cyclopropyl-6-methoxynicotinamide. PubChem Compound Database.[4]
-
Dr.Oracle. (2025). What is the proper administration and safety protocol for NAD (Nicotinamide adenine dinucleotide) infusion therapy?[5]
-
CymitQuimica. (n.d.). This compound.[6]
-
Al-Janabi, H. A., et al. (2025). Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. PubMed.[7]
-
Haid, M., et al. (2024). Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research. PubMed Central.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes | MDPI [mdpi.com]
- 3. droracle.ai [droracle.ai]
- 4. 5-Bromo-N-cyclopropyl-6-methoxynicotinamide | C10H11BrN2O2 | CID 164894996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preclinical Evaluation of 5-bromo-N-cyclopropylnicotinamide
For Research Use Only. Not for use in diagnostic procedures.
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 5-bromo-N-cyclopropylnicotinamide, a novel compound with potential activity as a Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitor. Due to the limited specific data on this molecule, this document synthesizes field-proven insights and established protocols from analogous NAMPT inhibitors to provide a robust framework for its characterization. The protocols detailed herein are designed as a starting point for empirical determination of optimal experimental parameters.
Introduction: The Rationale for Targeting NAMPT
Nicotinamide adenine dinucleotide (NAD+) is a fundamental coenzyme in cellular metabolism, essential for energy production, DNA repair, and various signaling pathways.[1] Many cancer cells exhibit a heightened dependence on the NAD+ salvage pathway, where NAMPT is the rate-limiting enzyme, to sustain their high metabolic and proliferative rates.[2][3] This dependency establishes NAMPT as a compelling therapeutic target in oncology.[1] Inhibition of NAMPT leads to a rapid depletion of intracellular NAD+, triggering a metabolic crisis and subsequent cell death, a promising strategy for cancer therapy.[1][4][5]
This compound, by its structural similarity to other known NAMPT inhibitors, is hypothesized to function by blocking this critical enzyme. This guide outlines the necessary in vitro and in vivo studies to validate this hypothesis and characterize its therapeutic potential.
Signaling Pathway: NAMPT Inhibition and Cellular Consequences
Caption: Mechanism of Action of NAMPT Inhibitors.
PART 1: In Vitro Characterization
The initial phase of evaluation focuses on determining the biochemical and cellular activity of this compound.
Biochemical Assay: Direct NAMPT Enzyme Inhibition
Objective: To determine if this compound directly inhibits the enzymatic activity of recombinant NAMPT and to calculate its IC50 value.
Principle: The assay measures the production of NAD+ from nicotinamide and PRPP by NAMPT. This is often a coupled reaction where the NAD+ produced is used in a subsequent reaction to generate a fluorescent or luminescent signal.[6]
Protocol:
-
Reagents and Materials:
-
Recombinant human NAMPT enzyme
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
NMNAT (Nicotinamide mononucleotide adenylyltransferase)
-
Alcohol dehydrogenase (ADH)
-
Ethanol
-
NAD+ detection reagent (e.g., resazurin-based or luciferase-based)
-
Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2 and BSA)
-
This compound
-
Positive control inhibitor (e.g., FK866)
-
384-well assay plates
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO, followed by a dilution in assay buffer. The final DMSO concentration should not exceed 1%.[6]
-
In a 384-well plate, add the diluted compound, positive control, and a vehicle control (DMSO in assay buffer).
-
Add the NAMPT enzyme to all wells and incubate for a short period (e.g., 15 minutes) to allow for compound binding.
-
Initiate the reaction by adding a substrate mixture containing NAM and PRPP.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Add the detection reagent mix (containing NMNAT, ADH, ethanol, and the fluorescent/luminescent probe).
-
Incubate at room temperature to allow for signal development.
-
Read the fluorescence or luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Assays
Objective: To assess the potency of this compound in a cellular context by measuring its effect on cell viability, NAD+ levels, and ATP levels.
1.2.1 Cell Viability/Cytotoxicity Assay
Principle: This assay determines the concentration of the compound that inhibits cell growth or induces cell death. Assays like CellTiter-Glo® (measuring ATP) or CellTiter-Blue® (measuring metabolic activity) are commonly used.[3]
Protocol:
-
Cell Lines: Select a panel of cancer cell lines with varying NAMPT expression levels.[7]
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for 72-96 hours. This extended incubation is crucial for observing the effects of NAD+ depletion.[8]
-
Add the viability reagent according to the manufacturer's instructions.
-
Measure luminescence or fluorescence.
-
-
Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting cell viability against compound concentration.
1.2.2 Intracellular NAD+ Depletion Assay
Principle: Directly measures the target engagement by quantifying the reduction in intracellular NAD+ levels following treatment.
Protocol:
-
Treat cells with this compound at various concentrations and time points (e.g., 4, 8, 24 hours).
-
Lyse the cells and use a commercially available NAD/NADH assay kit to measure the total NAD+ and NADH levels.
-
Normalize the NAD+ levels to the total protein concentration in each sample.
1.2.3 Mechanism of Action Validation: Nicotinic Acid Rescue
Principle: Cells can also synthesize NAD+ from nicotinic acid (NA) via the Preiss-Handler pathway, which bypasses NAMPT.[3] If the compound's cytotoxicity is on-target, co-treatment with NA should rescue the cells.[3][4]
Protocol:
-
Perform the cell viability assay as described in 1.2.1.
-
Include a parallel set of plates where cells are co-treated with this compound and a fixed concentration of nicotinic acid (e.g., 10 µM).
-
Compare the viability curves. A rightward shift in the GI50/IC50 in the presence of NA indicates on-target NAMPT inhibition.
| In Vitro Assay | Parameter Measured | Typical Readout | Key Consideration |
| Biochemical Assay | Direct enzyme inhibition | IC50 | Ensure final DMSO concentration is low (<1%). |
| Cell Viability | Cell proliferation/death | GI50 / IC50 | Extended incubation time (72-96h) is critical. |
| NAD+ Depletion | Target engagement | % NAD+ reduction | Time-course experiment is highly informative. |
| NA Rescue | On-target mechanism | Shift in GI50/IC50 | Confirms cytotoxicity is due to NAMPT inhibition. |
PART 2: In Vivo Evaluation
Following successful in vitro characterization, the focus shifts to assessing the compound's properties in a whole-animal system.
Pharmacokinetics (PK) and Formulation
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and to develop a suitable formulation for in vivo dosing.
2.1.1 Formulation Development
Principle: The compound must be dissolved in a vehicle that is safe for administration to animals and allows for adequate bioavailability. Solubility testing is the first step.
Protocol:
-
Solubility Screen: Test the solubility of this compound in common single and combination excipients (e.g., saline, PBS, DMSO, PEG400, Tween 80, Solutol HS 15).
-
Vehicle Selection: A common starting vehicle for in vivo studies of novel inhibitors is a mixture such as 10% DMSO, 40% PEG400, and 50% water or saline. The final formulation should be sterile-filtered.
2.1.2 Single-Dose Pharmacokinetic Study
Protocol:
-
Animal Model: Use healthy rodents (e.g., CD-1 mice or Sprague-Dawley rats).
-
Administration: Administer a single dose of the formulated compound via the intended clinical route (e.g., intravenous for bioavailability and intraperitoneal or oral for efficacy studies).
-
Sample Collection: Collect blood samples at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) post-dose.
-
Analysis: Process blood to plasma and analyze the concentration of this compound using LC-MS/MS.
-
Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life (t1/2).
In Vivo Efficacy (Xenograft Models)
Objective: To evaluate the anti-tumor activity of this compound in a relevant cancer model.
Principle: Human cancer cells are implanted into immunocompromised mice, and tumor growth is monitored following treatment with the compound.
Protocol:
-
Model Selection: Choose a cell line that demonstrated high sensitivity in vitro (e.g., a cell line with high NAMPT expression and/or NAPRT1 deficiency).[2][4]
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of immunocompromised mice (e.g., NSG or Nu/Nu mice).
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Dosing Regimen: The dose and schedule should be informed by the PK study and any tolerability data. Dosing could be, for example, once or twice daily (BID) via oral gavage or intraperitoneal injection.[2]
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight as an indicator of toxicity.
-
Observe animals for any clinical signs of distress.
-
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a fixed duration. Euthanize animals and collect tumors for pharmacodynamic analysis.
Pharmacodynamic (PD) Biomarkers
Objective: To confirm that the compound is hitting its target in the tumor tissue and eliciting the expected biological response.
Protocol:
-
Sample Collection: Collect tumor tissue and plasma at the end of the efficacy study, or from a satellite group of animals at specific time points after the final dose.
-
Analysis:
-
NAD+ Levels: Measure NAD+ levels in tumor lysates to confirm target engagement in vivo.
-
Immunohistochemistry (IHC): Analyze tumors for markers of apoptosis (e.g., cleaved caspase-3) or cell proliferation (e.g., Ki-67).
-
In Vivo Experimental Workflow
Caption: Workflow for In Vivo Efficacy Studies.
Safety and Toxicology
A preliminary assessment of safety is integrated into the efficacy studies by monitoring body weight and clinical signs. Should the compound show promise, dedicated toxicology studies will be required. These are beyond the scope of this initial guide but would involve dose-range finding studies in rodents to identify the maximum tolerated dose (MTD).
Conclusion
This document provides a foundational framework for the preclinical characterization of this compound. The proposed protocols are based on established methodologies for evaluating NAMPT inhibitors. It is imperative that researchers empirically optimize these protocols, from assay conditions to in vivo dosing regimens, to accurately determine the therapeutic potential of this novel compound. Rigorous adherence to scientific principles and careful data interpretation will be essential for advancing our understanding of its mechanism and efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Supplementation of nicotinic acid with NAMPT inhibitors results in loss of in vivo efficacy in NAPRT1-deficient tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are the new molecules for NAMPT inhibitors? [synapse.patsnap.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery and Characterization of Novel Nonsubstrate and Substrate NAMPT Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
application of 5-bromo-N-cyclopropylnicotinamide in cancer research.
As a Senior Application Scientist, it is crucial to address the specific query regarding "5-bromo-N-cyclopropylnicotinamide" in cancer research. Based on a comprehensive review of current scientific literature, there is no direct and established body of research identifying this specific molecule as a significant agent in cancer research, particularly as a characterized inhibitor of a major oncogenic pathway.
However, the query presents an excellent opportunity to outline the rigorous, target-based drug discovery process that any novel chemical entity, such as this compound, would undergo. We will use the well-established field of mutant Isocitrate Dehydrogenase 1 (IDH1) inhibition as a detailed case study to provide a framework of application notes and protocols. This guide is intended for researchers, scientists, and drug development professionals who are at the forefront of identifying and validating new therapeutic agents.
PART 1: A Framework for Target-Based Cancer Drug Discovery
The journey of a new chemical entity from a laboratory curiosity to a potential therapeutic agent is a multi-step process rooted in a deep understanding of cancer biology. The initial and most critical step is the identification and validation of a molecular target that is crucial for cancer cell survival and proliferation.
Mutations in the Isocitrate Dehydrogenase 1 (IDH1) enzyme serve as a paradigm for modern target-based cancer drug discovery.[1] These mutations are frequently observed in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[2][3] The discovery of these mutations and their unique enzymatic consequence has paved the way for the development of highly specific inhibitors.
PART 2: The Mutant IDH1 Target: A Case Study
Scientific Rationale for Targeting Mutant IDH1
Wild-type IDH1 is a key enzyme in the citric acid cycle, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[4] However, specific heterozygous point mutations in the IDH1 gene, most commonly at the arginine 132 (R132) residue, result in a neomorphic (new function) enzymatic activity.[1][5] This mutant IDH1 enzyme gains the ability to reduce α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][5][6]
The accumulation of 2-HG in cancer cells has profound effects on cellular epigenetics and metabolism.[7][8] 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases.[7][9] This leads to a hypermethylated state, which can block cellular differentiation and promote tumorigenesis.[2][10]
Mechanism of Action of Mutant IDH1 Inhibitors
Small molecule inhibitors of mutant IDH1 are designed to specifically bind to the mutated enzyme and block its neomorphic activity, thereby preventing the production of 2-HG.[11] The therapeutic goal is to reduce the intracellular concentration of 2-HG, thereby restoring normal epigenetic regulation and inducing differentiation of the cancer cells.[4][12] Several such inhibitors, including Ivosidenib (AG-120), have been developed and have shown clinical efficacy.[13][14][15]
PART 3: Preclinical Evaluation of a Novel IDH1 Inhibitor Candidate
This section provides a series of detailed protocols for the preclinical evaluation of a hypothetical novel compound, which we will refer to as "Compound X" (as a stand-in for this compound), for its potential as a mutant IDH1 inhibitor.
In Vitro Biochemical Assays
Protocol 1: Recombinant Mutant IDH1 Enzyme Inhibition Assay
-
Objective: To determine if Compound X directly inhibits the enzymatic activity of recombinant mutant IDH1 (e.g., IDH1-R132H) and to calculate its half-maximal inhibitory concentration (IC50).
-
Principle: The enzymatic activity of mutant IDH1 is measured by monitoring the consumption of NADPH, which can be detected by a decrease in absorbance at 340 nm.[4]
-
Materials:
-
Recombinant human mutant IDH1 (R132H) enzyme
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.5 mM DTT, 10% glycerol
-
α-Ketoglutarate (α-KG)
-
β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)
-
Compound X stock solution (in DMSO)
-
96-well clear, flat-bottom microplate
-
Microplate reader with 340 nm absorbance measurement capability
-
-
Procedure:
-
Prepare serial dilutions of Compound X in the Assay Buffer. The final DMSO concentration should be kept below 1% to avoid solvent effects.
-
In a 96-well plate, add 50 µL of Assay Buffer to each well.
-
Add 2 µL of the serially diluted Compound X or DMSO (vehicle control) to the respective wells.
-
Add 20 µL of recombinant mutant IDH1 enzyme to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.
-
Prepare a substrate mix containing α-KG and NADPH in Assay Buffer.
-
Initiate the reaction by adding 28 µL of the substrate mix to each well. Final concentrations should be optimized but are typically in the range of 0.5-5 mM for α-KG and 10-50 µM for NADPH.[4]
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm in kinetic mode, every 30 seconds for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (decrease in A340 per minute) for each concentration of Compound X.
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of Compound X concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Selectivity Profiling
-
Objective: To assess the selectivity of Compound X for mutant IDH1 over wild-type (WT) IDH1.
-
Procedure:
-
Perform the enzyme inhibition assay as described in Protocol 1, but with recombinant WT IDH1 enzyme.
-
For the WT IDH1 forward reaction, use isocitrate as the substrate and NADP+ as the cofactor, and monitor the production of NADPH at 340 nm.[16]
-
Compare the IC50 values for mutant IDH1 and WT IDH1 to determine the selectivity index (IC50 WT-IDH1 / IC50 mutant-IDH1). A higher selectivity index indicates a more specific inhibitor for the mutant enzyme.
-
Cell-Based Assays
Protocol 3: Cellular 2-HG Reduction Assay
-
Objective: To determine if Compound X can penetrate cells and reduce the levels of the oncometabolite 2-HG in a cancer cell line harboring an IDH1 mutation.
-
Materials:
-
An IDH1-mutant cancer cell line (e.g., U87MG-IDH1-R132H glioblastoma cells or patient-derived AML cells)
-
Cell culture medium and supplements
-
Compound X
-
A 2-HG detection kit (e.g., an enzymatic assay or a mass spectrometry-based method)
-
-
Procedure:
-
Seed the IDH1-mutant cells in a multi-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of Compound X in the cell culture medium.
-
Treat the cells with different concentrations of Compound X or vehicle control (DMSO) for 48-72 hours.
-
After the incubation period, collect the cell culture supernatant or prepare cell lysates.
-
Measure the concentration of 2-HG in the samples using a validated detection method. Mass spectrometry is the gold standard for accurate quantification.
-
-
Data Analysis:
-
Normalize the 2-HG levels to the cell number or total protein concentration.
-
Calculate the percentage of 2-HG reduction relative to the vehicle-treated cells.
-
Determine the EC50 value (the concentration of Compound X that causes a 50% reduction in 2-HG levels).
-
Protocol 4: Cellular Differentiation and Proliferation Assays
-
Objective: To assess the phenotypic effects of Compound X on IDH1-mutant cancer cells.
-
Procedure (Example for AML cells):
-
Treat IDH1-mutant AML cells (e.g., TF-1 cells engineered to express mutant IDH1) with Compound X for several days.
-
Monitor cell proliferation using a standard method such as the MTT assay or by direct cell counting.
-
Assess cellular differentiation by monitoring the expression of myeloid differentiation markers (e.g., CD11b, CD14) using flow cytometry.
-
-
Data Analysis:
-
Quantify the changes in proliferation and the percentage of cells expressing differentiation markers in response to Compound X treatment.
-
In Vivo Studies
Protocol 5: Xenograft Mouse Models
-
Objective: To evaluate the anti-tumor efficacy of Compound X in a preclinical in vivo model.
-
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
IDH1-mutant cancer cells for implantation (e.g., subcutaneous xenografts of U87MG-IDH1-R132H cells)
-
Compound X formulated for in vivo administration (e.g., in a solution for oral gavage or intraperitoneal injection)
-
-
Procedure:
-
Implant the IDH1-mutant cancer cells into the mice.
-
Once the tumors are established and have reached a palpable size, randomize the mice into treatment and control groups.
-
Administer Compound X or a vehicle control to the mice according to a predetermined dosing schedule.
-
Monitor tumor growth by measuring the tumor volume with calipers at regular intervals.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for the Compound X-treated groups compared to the vehicle control group.
-
PART 4: Data Visualization and Interpretation
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mutant IDH1 signaling pathway and the point of intervention for an inhibitor.
Caption: A generalized experimental workflow for preclinical evaluation of a novel inhibitor.
Quantitative Data Summary (Hypothetical Data for Compound X)
| Assay Type | Target | IC50 / EC50 (nM) |
| Biochemical | Mutant IDH1 (R132H) | 50 |
| Wild-Type IDH1 | >10,000 | |
| Cell-Based | 2-HG Reduction (U87MG-IDH1-R132H) | 250 |
| Proliferation Inhibition (TF-1-IDH1-R132H) | 500 |
Interpretation and Next Steps
The successful progression of a compound like "Compound X" through these protocols would provide strong evidence for its potential as a therapeutic agent. Key indicators of a promising candidate include:
-
Potent and selective inhibition of the mutant IDH1 enzyme in biochemical assays.
-
Effective reduction of 2-HG in cellular models at concentrations that are not broadly cytotoxic.
-
Induction of a desired phenotype , such as differentiation in AML cells.
-
Significant anti-tumor efficacy in in vivo models with an acceptable safety profile.
Positive results from these preclinical studies would warrant further investigation, including lead optimization to improve potency, selectivity, and pharmacokinetic properties, followed by formal IND (Investigational New Drug)-enabling studies.
References
- 1. IDH1 and IDH2 mutations in tumorigenesis: mechanistic insights and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mskcc.org [mskcc.org]
- 3. Frontiers Publishing Partnerships | Isocitrate Dehydrogenase IDH1 and IDH2 Mutations in Human Cancer: Prognostic Implications for Gliomas [frontierspartnerships.org]
- 4. benchchem.com [benchchem.com]
- 5. portlandpress.com [portlandpress.com]
- 6. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 7. Oncometabolite 2-hydroxyglutarate regulates anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oncometabolite 2-hydroxyglutarate regulates anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The Roles of 2-Hydroxyglutarate [frontiersin.org]
- 10. The effects of 2-hydroxyglutarate on the tumorigenesis of gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Clinical development of IDH1 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isocitrate Dehydrogenase Inhibitors in Glioma: From Bench to Bedside | MDPI [mdpi.com]
- 15. jadpro.com [jadpro.com]
- 16. Differentiating Inhibition Selectivity and Binding Affinity of Isocitrate Dehydrogenase 1 Variant Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating the Neuropharmacological Potential of 5-bromo-N-cyclopropylnicotinamide as a Modulator of Nicotinamide Phosphoribosyltransferase (NAMPT)
For: Researchers, scientists, and drug development professionals in neuroscience.
Introduction: The Rationale for Investigating 5-bromo-N-cyclopropylnicotinamide in Neuropharmacology
The landscape of neuropharmacological drug discovery is increasingly focused on novel molecular targets that regulate cellular metabolism and bioenergetics, as these processes are fundamental to neuronal health, function, and survival. One such target of significant interest is Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2][3] NAD+ is an essential coenzyme for a multitude of cellular processes, including energy metabolism, DNA repair, and signaling.[3] Consequently, pharmacological inhibition of NAMPT can lead to NAD+ depletion, metabolic stress, and ultimately, cell death, a mechanism that has been primarily exploited in oncology.[3][4][5]
While the primary focus of NAMPT inhibitors has been in cancer therapy, the profound reliance of the central nervous system on stable energy metabolism suggests that modulation of the NAD+ salvage pathway could have significant neuropharmacological implications. Conditions such as neurodegenerative diseases, ischemic brain injury, and neuroinflammation are all characterized by metabolic dysregulation. Therefore, a compound like this compound, a nicotinamide analog, presents a compelling candidate for investigation as a potential NAMPT modulator with neuropharmacological applications.
This document provides a structured guide for the comprehensive investigation of this compound. It outlines a series of protocols, from initial target validation and enzymatic assays to cell-based functional screens and preliminary in vivo assessments. The experimental workflows are designed to first establish the compound's mechanism of action as a NAMPT inhibitor and then to explore its potential therapeutic effects in a neuropharmacological context.
Part 1: Initial Target Validation and In Vitro Characterization
The foundational step in evaluating the neuropharmacological potential of this compound is to confirm its interaction with and modulation of NAMPT. This section provides protocols for the initial in vitro characterization.
NAMPT Enzymatic Inhibition Assay
Objective: To determine if this compound directly inhibits the enzymatic activity of recombinant human NAMPT and to calculate its potency (IC50).
Causality of Experimental Choices: A direct enzymatic assay is the most definitive method to confirm target engagement. By using recombinant enzyme, we isolate the interaction between the compound and the protein, eliminating confounding variables from a cellular environment. A well-established NAMPT inhibitor, such as APO866, should be used as a positive control to validate the assay's performance.
Protocol:
-
Reagents and Materials:
-
Recombinant human NAMPT
-
Nicotinamide (NAM)
-
Phosphoribosyl pyrophosphate (PRPP)
-
ATP
-
Nicotinate mononucleotide adenylyltransferase (NMNAT)
-
Nicotinamide/Nicotinate Mononucleotide (NMN) Quantitation Kit
-
This compound (test compound)
-
APO866 (positive control)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
384-well assay plates
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer. The final DMSO concentration should be <1%.
-
In a 384-well plate, add 5 µL of the diluted compound or control.
-
Add 10 µL of a solution containing NAM and PRPP to each well.
-
Initiate the reaction by adding 5 µL of recombinant NAMPT enzyme.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and proceed with the NMN quantitation protocol as per the manufacturer's instructions.
-
Measure the signal (e.g., fluorescence or absorbance) using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Compound | Predicted IC50 Range | Positive Control (APO866) |
| This compound | To be determined | ~1-10 nM |
Cellular NAD+ Depletion Assay
Objective: To assess the ability of this compound to deplete intracellular NAD+ levels in a relevant neuronal cell line (e.g., SH-SY5Y or primary cortical neurons).
Causality of Experimental Choices: This assay moves from the purified enzyme to a cellular context, confirming that the compound can penetrate the cell membrane and engage its target in a more physiologically relevant environment. Measuring NAD+ levels directly links the compound's activity to the biological consequence of NAMPT inhibition.
Protocol:
-
Reagents and Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
This compound
-
NAD/NADH Glo™ Assay Kit
-
Lysis buffer
-
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 24-48 hours.
-
After the incubation period, wash the cells with PBS.
-
Lyse the cells according to the NAD/NADH Glo™ Assay protocol.
-
Measure the luminescence using a plate reader.
-
Normalize the luminescence signal to the protein concentration for each well.
-
Calculate the percent NAD+ depletion relative to the vehicle-treated control.
-
Determine the EC50 for NAD+ depletion by plotting the percent depletion against the log of the compound concentration.
-
Part 2: Neuropharmacological Effect Profiling
Once confirmed as a NAMPT inhibitor, the next stage is to investigate the neuropharmacological effects of this compound. The following protocols are designed to assess its impact on neuronal viability under stress conditions and its anti-inflammatory properties in microglia.
Neuroprotection Assay in an Excitotoxicity Model
Objective: To evaluate the potential of this compound to protect neurons from glutamate-induced excitotoxicity, a common mechanism in many neurodegenerative diseases.
Causality of Experimental Choices: While potent NAMPT inhibition is generally cytotoxic, lower, sub-lethal concentrations might induce a state of metabolic preconditioning that could be neuroprotective. This experiment tests the hypothesis that modulating NAD+ levels can influence neuronal resilience to excitotoxic stress.
Protocol:
-
Reagents and Materials:
-
Primary cortical neurons
-
Neurobasal medium and B27 supplement
-
Glutamate
-
This compound
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
CellTiter-Glo® Luminescent Cell Viability Assay
-
-
Procedure:
-
Culture primary cortical neurons in 96-well plates.
-
Pre-treat the neurons with various concentrations of this compound for 24 hours.
-
Induce excitotoxicity by exposing the cells to a high concentration of glutamate (e.g., 100 µM) for 30 minutes.
-
Remove the glutamate-containing medium and replace it with fresh medium containing the respective concentrations of the test compound.
-
Incubate for another 24 hours.
-
Assess cell death by measuring LDH release into the culture medium.
-
Assess cell viability using the CellTiter-Glo® assay.
-
Calculate the percent neuroprotection afforded by the compound relative to the glutamate-only treated cells.
-
Anti-neuroinflammatory Activity in Microglia
Objective: To determine if this compound can suppress the pro-inflammatory response of microglia, the resident immune cells of the brain.
Causality of Experimental Choices: Activated immune cells, including microglia, have high metabolic demands and are particularly susceptible to NAMPT inhibition.[1] This experiment will test if the compound can mitigate neuroinflammation by targeting microglial activation.
Protocol:
-
Reagents and Materials:
-
BV-2 microglial cell line or primary microglia
-
Lipopolysaccharide (LPS)
-
This compound
-
ELISA kits for TNF-α and IL-6
-
Griess Reagent for nitric oxide measurement
-
-
Procedure:
-
Plate BV-2 cells in a 96-well plate.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the levels of TNF-α and IL-6 in the supernatant using ELISA kits.
-
Measure the production of nitric oxide using the Griess reagent.
-
Determine the IC50 of the compound for the inhibition of pro-inflammatory marker production.
-
Part 3: Visualizing Pathways and Workflows
Signaling Pathway of NAMPT Inhibition
References
- 1. Nicotinamide phosphoribosyltransferase (NAMPT) inhibitors as therapeutics: rationales, controversies, clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. What are NAMPT inhibitors and how do they work? [synapse.patsnap.com]
- 4. Nicotinamide phosphoribosyltransferase inhibitors, design, preparation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Characterizing 5-bromo-N-cyclopropylnicotinamide for Nicotinic Acetylcholine Receptor (nAChR) Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Quest for Nicotinic Acetylcholine Receptor Subtype Selectivity
Nicotinic acetylcholine receptors (nAChRs) are a diverse family of ligand-gated ion channels integral to synaptic transmission throughout the central and peripheral nervous systems. Their widespread distribution and involvement in numerous physiological processes—from cognitive function and reward pathways to neuromuscular signaling—make them critical targets for therapeutic intervention in a range of disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction.[1][2] The nAChR family's complexity arises from its pentameric structure, with various combinations of seventeen identified subunits (α1-10, β1-4, γ, δ, and ε) giving rise to a multitude of receptor subtypes with distinct pharmacological and physiological profiles.[3]
The development of subtype-selective ligands is paramount for targeted therapeutic strategies, aiming to maximize efficacy while minimizing off-target effects.[4] Compounds with partial agonist activity, particularly at the α4β2 subtype, have shown promise as smoking cessation aids.[5] 5-bromo-N-cyclopropylnicotinamide is a nicotinamide derivative with structural features suggesting potential interaction with nAChRs. Its cyclopropyl group and brominated pyridine ring present a unique chemical scaffold for exploration. This document serves as a comprehensive guide for the initial characterization of this compound, outlining the essential protocols to determine its binding affinity, functional activity, and subtype selectivity at key neuronal nAChR subtypes.
Chemical Properties of this compound
A foundational understanding of the test compound is critical before commencing biological assays.
| Property | Value | Source |
| CAS Number | 385382-48-9 | --INVALID-LINK-- |
| Molecular Formula | C₉H₉BrN₂O | --INVALID-LINK-- |
| Molecular Weight | 241.09 g/mol | --INVALID-LINK-- |
| Appearance | White to Off-White Solid | --INVALID-LINK-- |
| Purity | ≥97% | --INVALID-LINK-- |
Part 1: Determining Binding Affinity via Radioligand Binding Assays
The initial step in characterizing a novel ligand is to ascertain its binding affinity (Kᵢ) for the target receptors. Competitive radioligand binding assays are a robust method for this purpose. In this assay, this compound will compete with a known high-affinity radiolabeled ligand for binding to nAChR subtypes expressed in cell membranes. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, from which the Kᵢ value is calculated.
Experimental Rationale
The choice of radioligand and membrane preparation is crucial for targeting specific nAChR subtypes. For instance, [³H]Epibatidine is a high-affinity agonist that labels several nAChR subtypes, while [³H]Cytisine is more selective for α4β2* nAChRs and [¹²⁵I]α-Bungarotoxin is a classic antagonist for α7 nAChRs. By performing competition binding assays against these radioligands in membrane preparations from cells heterologously expressing specific nAChR subtypes (e.g., HEK-293 cells expressing human α4β2 or α7 nAChRs), a selectivity profile for this compound can be established.
Workflow for Radioligand Binding Assay
Caption: Workflow for determining the binding affinity of this compound.
Detailed Protocol: Competitive Radioligand Binding Assay
This protocol is adapted from established methods for nAChR binding.[6]
1. Materials and Reagents
-
Membrane Preparations: From cell lines (e.g., HEK-293) stably expressing the nAChR subtype of interest (e.g., human α4β2, α7).
-
Radioligand: A high-affinity radiolabeled ligand appropriate for the target subtype (e.g., [³H]Epibatidine for α4β2, [¹²⁵I]α-Bungarotoxin for α7).
-
Test Compound: this compound.
-
Binding Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold binding buffer.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known nAChR agonist (e.g., nicotine or epibatidine).
-
96-well microplates, glass fiber filters (pre-soaked in 0.5% polyethylenimine), vacuum filtration apparatus, scintillation vials, and scintillation fluid.
2. Procedure
-
Membrane Preparation: Homogenize cells expressing the target nAChR subtype in ice-cold lysis buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Pellet the membranes by high-speed centrifugation (e.g., 40,000 x g for 30 min at 4°C). Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation. Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., via BCA assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation + Radioligand + Binding Buffer.
-
Non-specific Binding: Membrane preparation + Radioligand + Non-specific Binding Control.
-
Competition: Membrane preparation + Radioligand + varying concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).
-
-
Incubation: Add the components to a final volume of 250 µL. The final concentration of the radioligand should be approximately its Kₔ value for the receptor. Incubate the plate for a predetermined time (e.g., 60-90 minutes) at a specific temperature (e.g., room temperature or 30°C) with gentle agitation to reach equilibrium.
-
Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters. Wash the filters quickly with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
3. Data Analysis
-
Calculate the specific binding at each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Data Presentation: Binding Affinity Profile
The results of these experiments should be compiled into a clear, comparative table.
| nAChR Subtype | Radioligand Used | Kᵢ of this compound (nM) |
| Human α4β2 | [³H]Epibatidine | Experimental Value |
| Human α7 | [¹²⁵I]α-Bungarotoxin | Experimental Value |
| Human α3β4 | [³H]Epibatidine | Experimental Value |
| (Other subtypes) | (Appropriate radioligand) | Experimental Value |
Part 2: Functional Characterization using Two-Electrode Voltage Clamp (TEVC) Electrophysiology
While binding assays reveal affinity, they do not provide information about the functional consequences of ligand binding (i.e., whether the compound is an agonist, antagonist, or partial agonist). Two-electrode voltage clamp (TEVC) recording from Xenopus laevis oocytes heterologously expressing nAChRs is a gold-standard technique for this purpose.[7][8] This method allows for the measurement of ion channel activity in response to the application of the test compound.
Experimental Rationale
By injecting cRNA for specific nAChR subunits into Xenopus oocytes, these cells will express functional receptors on their surface. The TEVC technique uses two intracellular microelectrodes to clamp the oocyte's membrane potential at a set value and measure the currents flowing across the membrane upon receptor activation. By applying increasing concentrations of this compound, a dose-response curve can be generated to determine its potency (EC₅₀) and efficacy (Iₘₐₓ) relative to a full agonist like acetylcholine (ACh).
Signaling Pathway and TEVC Principle
Caption: Principle of Two-Electrode Voltage Clamp for nAChR functional analysis.
Detailed Protocol: TEVC on Xenopus Oocytes
This protocol is a standard procedure for functional characterization of ligand-gated ion channels.[9][10]
1. Materials and Reagents
-
Xenopus laevis oocytes (stage V-VI).
-
cRNA for the desired human nAChR subunits (e.g., α4, β2, α7).
-
Oocyte Ringer's Solution (OR2): e.g., 82.5 mM NaCl, 2.5 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 1 mM Na₂HPO₄, 5 mM HEPES, pH 7.5.
-
TEVC setup including amplifier, micromanipulators, perfusion system, and data acquisition software.
-
Glass microelectrodes (filled with 3 M KCl).
2. Procedure
-
Oocyte Preparation and Injection: Harvest oocytes from an anesthetized female Xenopus laevis. Defolliculate the oocytes (enzymatically or manually). Inject each oocyte with cRNA encoding the nAChR subunits of interest. Incubate the injected oocytes for 2-7 days at 16-18°C to allow for receptor expression.
-
TEVC Recording: Place an oocyte in the recording chamber and perfuse with OR2 solution. Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection). Clamp the membrane potential at a holding potential of -70 mV.
-
Agonist Application: Apply a saturating concentration of a full agonist (e.g., 1 mM ACh) to determine the maximum current response (Iₘₐₓ) for that oocyte.
-
Dose-Response Curve Generation: After a washout period, apply increasing concentrations of this compound to the oocyte. Record the peak inward current at each concentration. Ensure adequate washout time between applications to allow the receptors to recover from desensitization.
-
Antagonist Testing (if applicable): To test for antagonist activity, co-apply this compound with a known concentration of ACh (e.g., the EC₅₀ concentration) and measure the inhibition of the ACh-evoked current.
3. Data Analysis
-
For each concentration of this compound, normalize the recorded current to the maximum current evoked by the full agonist (ACh) in the same oocyte (% of Iₘₐₓ).
-
Plot the normalized response against the log concentration of the compound.
-
Fit the data to a sigmoidal dose-response equation to determine the EC₅₀ (potency) and the maximum response relative to the full agonist (efficacy, Eₘₐₓ). An Eₘₐₓ significantly less than 100% indicates partial agonism.
Data Presentation: Functional Profile
Summarize the functional data in a table for easy comparison across different nAChR subtypes.
| nAChR Subtype | Agonist/Antagonist Activity | EC₅₀ (µM) | Efficacy (Eₘₐₓ, % of ACh response) |
| Human α4β2 | e.g., Partial Agonist | Experimental Value | Experimental Value |
| Human α7 | e.g., No Activity | N/A | N/A |
| Human α3β4 | e.g., Antagonist | IC₅₀ Value | N/A |
| (Other subtypes) | Experimental Finding | Experimental Value | Experimental Value |
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial pharmacological characterization of this compound at neuronal nicotinic acetylcholine receptors. By systematically determining its binding affinity and functional profile across key nAChR subtypes, researchers can ascertain its potency, selectivity, and mechanism of action. This foundational data is indispensable for guiding further research, including in vivo studies to explore its potential therapeutic applications in neurological and psychiatric disorders. The ultimate goal is to leverage such detailed characterizations to develop novel, subtype-selective nAChR modulators with improved therapeutic profiles.
References
- 1. Nicotinic Receptors in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophysiological, Pharmacological, and Molecular Evidence for α7-Nicotinic Acetylcholine Receptors in Rat Midbrain Dopamine Neurons | Semantic Scholar [semanticscholar.org]
- 3. Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Role of Key Aromatic Residues in the Ligand-binding Domain of α7 Nicotinic Receptors in the Agonist Action of β-Amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. journal.waocp.org [journal.waocp.org]
- 8. resources.tocris.com [resources.tocris.com]
- 9. Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
5-bromo-N-cyclopropylnicotinamide solubility issues and solutions
Welcome to the technical support resource for 5-bromo-N-cyclopropylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges associated with this compound. Given that this compound is a specialized molecule, this guide synthesizes direct data with established principles for handling poorly soluble nicotinamide derivatives to provide robust, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound won't dissolve in aqueous buffers. What are the underlying reasons?
A1: The poor aqueous solubility of this compound stems from its physicochemical properties. The molecule contains a brominated pyridine ring and a cyclopropyl group, both of which contribute to its lipophilic (fat-loving) nature and reduce its affinity for water.[1][2] Compounds with low water solubility are a common challenge, with over 40% of new chemical entities exhibiting this characteristic.[3][4]
This compound likely falls into Class II or IV of the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability.[5][6][7][8]
-
BCS Class II: Low Solubility, High Permeability
-
BCS Class IV: Low Solubility, Low Permeability
The key takeaway is that the molecular structure favors dissolution in organic solvents over aqueous media.
Q2: I need to prepare a stock solution. What organic solvents are recommended?
A2: For creating a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is the most common and effective choice due to its strong solubilizing power for a wide range of organic molecules.[9] Other polar aprotic solvents like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) can also be effective.
Best Practices for Stock Solutions:
-
Start with DMSO: It is highly effective for dissolving compounds like the one .[9]
-
Ensure Anhydrous Conditions: Use dry solvents and proper storage to prevent the introduction of water, which can lower the solubility of your compound in the stock solution.
-
Store Properly: Store stock solutions at -20°C or -80°C to maintain stability. Be aware that DMSO freezes at 19°C, so allow it to thaw completely before use.[10]
Q3: My compound precipitates when I dilute my DMSO stock into an aqueous buffer for my experiment. How can I prevent this?
A3: This is a classic sign of a poorly water-soluble compound and is one of the most frequent issues encountered in the lab.[10][11][12] The abrupt change from a favorable organic environment (DMSO) to an unfavorable aqueous one causes the compound to "crash out" of solution.
Here are several proven strategies to overcome this, ranging from simple to advanced:
-
Use Co-solvents: Introduce a water-miscible solvent that your compound is soluble in, alongside the water.[3][4] Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[3]
-
Employ Surfactants: Surfactants form micelles that can encapsulate the hydrophobic compound, increasing its apparent solubility in water.[13][14] Tween® 80 or Cremophor® EL are frequently used examples.
-
Utilize Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior.[15][16][17] They can form inclusion complexes with your compound, effectively shielding it from the aqueous environment and enhancing its solubility.[13][15][16][18][19]
Q4: How do I choose the right solubility enhancement strategy for my specific experiment (e.g., in vitro vs. in vivo)?
A4: The best strategy depends on your experimental context. The key is to select excipients that are compatible with your system and will not interfere with the experimental outcome.
Troubleshooting Workflows & Decision Guides
The following workflows are designed to guide you through the process of identifying and solving solubility issues systematically.
Workflow 1: Initial Solubility Troubleshooting
This workflow provides a step-by-step process for addressing precipitation when diluting a DMSO stock solution.
Caption: A decision tree for resolving compound precipitation.
Experimental Protocols
Protocol 1: Determining Aqueous Solubility (Shake-Flask Method)
This protocol outlines the gold-standard method for measuring thermodynamic solubility, which reflects the true equilibrium solubility of a compound.[20][21][22][23]
Objective: To determine the maximum concentration of this compound that can be dissolved in a specific aqueous buffer at equilibrium.
Materials:
-
This compound (solid powder)
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment (25°C or 37°C)
-
0.22 µm syringe filters (PVDF or similar low-binding material)
-
HPLC system with a suitable column and detection method (e.g., UV-Vis)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial (e.g., 2-5 mg). The goal is to have undissolved solid remaining at the end of the experiment.
-
Solvent Addition: Add a known volume of the aqueous buffer (e.g., 1 mL) to the vial.
-
Equilibration: Cap the vial securely and place it on a shaker in a temperature-controlled environment. Allow the mixture to equilibrate for 24-48 hours. This extended time is crucial for reaching thermodynamic equilibrium.
-
Sample Collection: After equilibration, allow the vials to stand undisturbed for at least 30 minutes to let the excess solid settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles. This step is critical to avoid artificially high results.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method with a standard curve.
Protocol 2: Preparation of a Cyclodextrin-Based Formulation
This protocol provides a method for creating a more soluble formulation suitable for both in vitro and in vivo applications.[16][17]
Objective: To prepare a solution of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to enhance its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., sterile saline for in vivo use)
-
Vortex mixer and magnetic stirrer
Procedure:
-
Prepare Cyclodextrin Solution: Weigh the required amount of HP-β-CD and dissolve it in the aqueous buffer. A common starting concentration is 10-40% (w/v). Gentle warming and stirring can aid dissolution.
-
Add Compound: Once the HP-β-CD is fully dissolved, add the pre-weighed this compound powder to the solution.
-
Complexation: Vortex the mixture vigorously for several minutes. Then, stir the solution at room temperature for 12-24 hours to allow for the formation of the inclusion complex.
-
Final Preparation: After stirring, visually inspect the solution for any undissolved particles. If necessary, the solution can be filtered through a 0.22 µm filter for sterilization and to remove any remaining solid.
Workflow 2: Advanced Formulation Selection Guide
For compounds that remain challenging, more advanced formulation strategies may be necessary, especially for in vivo applications.
Caption: Decision guide for advanced formulation strategies.
Advanced Strategies Explained:
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix.[24][25][26][27] The amorphous form has higher energy and thus greater solubility than the stable crystalline form.[24][27] This is a powerful technique for significantly enhancing the bioavailability of BCS Class II drugs.[24][25][28]
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations use lipids and surfactants to create systems like liposomes, solid lipid nanoparticles (SLNs), or self-emulsifying drug delivery systems (SEDDS).[29][30][31][32][33] LBDDS can improve the solubility and absorption of highly lipophilic drugs, making them suitable for both BCS Class II and IV compounds.[29][31]
Summary of Solubilization Approaches
| Technique | Mechanism | Best For | Key Considerations |
| Co-solvents | Reduces the polarity of the aqueous medium.[3][4] | Quick screening, in vitro assays. | Potential for solvent toxicity in cell-based assays. |
| Surfactants | Forms micelles to encapsulate the drug.[14] | In vitro and early in vivo studies. | Can interfere with certain biological assays. |
| Cyclodextrins | Forms a host-guest inclusion complex.[15][16][18][19] | In vitro and in vivo formulations. | Select the correct cyclodextrin type and size for your molecule. |
| pH Adjustment | Ionizes the drug to a more soluble form.[4][34] | Compounds with ionizable groups (acids/bases). | Risk of precipitation if pH changes (e.g., in the GI tract). |
| ASDs | Stabilizes the drug in a high-energy amorphous state.[24][25][27] | Oral solid dosage forms for in vivo use. | Requires specialized manufacturing techniques (e.g., spray drying). |
| LBDDS | Solubilizes the drug in a lipid matrix.[29][30][31][33] | Oral or parenteral delivery of lipophilic drugs. | Formulation complexity and stability can be challenging. |
References
- 1. Mechanistic studies on hydrotropic solubilization of nifedipine in nicotinamide solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ijpbr.in [ijpbr.in]
- 4. wjbphs.com [wjbphs.com]
- 5. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 6. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. biorelevant.com [biorelevant.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 15. mdpi.com [mdpi.com]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. researchgate.net [researchgate.net]
- 18. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. enamine.net [enamine.net]
- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 22. sygnaturediscovery.com [sygnaturediscovery.com]
- 23. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 24. contractpharma.com [contractpharma.com]
- 25. seppic.com [seppic.com]
- 26. crystallizationsystems.com [crystallizationsystems.com]
- 27. Amorphous Solid Dispersions: Enhancing Solubility [seranbio.com]
- 28. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. The future of lipid-based drug delivery systems | CAS [cas.org]
- 32. Lipid-based Delivery Systems | Laboratory of Targeted Drug Delivery and Nanomedicine [lilab-tddn.pharmsci.ubc.ca]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-bromo-N-cyclopropylnicotinamide
Welcome to the technical support resource for the synthesis of 5-bromo-N-cyclopropylnicotinamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical synthesis. We will address common challenges, from reaction setup to final purification, to help you improve yield, purity, and consistency.
Introduction: The Synthetic Challenge
This compound is a key building block in medicinal chemistry. The most prevalent and reliable synthetic route involves a two-step process: the conversion of 5-bromonicotinic acid to its highly reactive acyl chloride intermediate, followed by amidation with cyclopropylamine. While straightforward in principle, this pathway presents several critical control points where yield can be compromised. This guide provides a structured approach to troubleshooting and optimizing each stage of the process.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My overall yield is consistently low (<60%). What are the most likely causes and how can I fix this?
Low yield is the most common issue and can originate from either of the two main synthetic steps. The root cause often lies in the incomplete conversion of the starting material or the degradation of the highly reactive acyl chloride intermediate.
Potential Causes & Solutions:
-
Incomplete Acyl Chloride Formation: The conversion of 5-bromonicotinic acid to 5-bromonicotinoyl chloride is the critical first step.
-
Causality: Thionyl chloride (SOCl₂) or oxalyl chloride must be used in excess to drive the reaction to completion. Insufficient reagent or reaction time will leave unreacted starting material.[1][2] Catalytic amounts of N,N-dimethylformamide (DMF) can accelerate this reaction by forming the Vilsmeier reagent in situ, a more potent acylating agent.[3][4]
-
Solution:
-
-
Hydrolysis of 5-Bromonicotinoyl Chloride: The acyl chloride intermediate is highly moisture-sensitive.[5]
-
Causality: Any moisture present in the reaction flask, solvents, or reagents will rapidly hydrolyze the acyl chloride back to the unreactive 5-bromonicotinic acid.[5][6]
-
Solution:
-
Thoroughly dry all glassware in an oven (e.g., >100 °C) before use.
-
Use anhydrous solvents. If not available, solvents like dichloromethane (DCM) or toluene can be dried over molecular sieves.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[7]
-
-
-
Inefficient Amidation: The reaction between the acyl chloride and cyclopropylamine can be hampered by several factors.
-
Causality: The amidation reaction produces one equivalent of hydrochloric acid (HCl). This acid will protonate the basic cyclopropylamine, rendering it non-nucleophilic and halting the reaction.[3][6]
-
Solution:
-
Add at least two equivalents of a non-nucleophilic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), to the cyclopropylamine solution before adding the acyl chloride. One equivalent neutralizes the generated HCl, and the second ensures the amine remains as a free base.[3]
-
Alternatively, use a slight excess (1.1-1.2 equivalents) of cyclopropylamine itself to act as the base, though this can complicate purification.
-
-
Question 2: I'm observing a significant, persistent impurity in my final product by LCMS/NMR. What is it likely to be?
The identity of the impurity depends heavily on the solvents and workup procedures used.
Potential Impurities & Identification:
-
Unreacted 5-Bromonicotinic Acid:
-
Cause: Incomplete acyl chloride formation or hydrolysis of the intermediate, as discussed in Question 1.
-
Identification: This will be evident in the crude product. During workup, an aqueous basic wash (e.g., with saturated NaHCO₃ solution) will extract the acidic starting material into the aqueous layer, effectively removing it.
-
-
Ester Byproduct Formation:
-
Cause: If an alcohol solvent (e.g., methanol, ethanol) is used during the amidation step, it can compete with cyclopropylamine as a nucleophile, reacting with the acyl chloride to form the corresponding methyl or ethyl 5-bromonicotinate.[8]
-
Solution: Avoid alcohol-based solvents for the amidation step. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are preferred.
-
-
Dimer or Anhydride Formation:
-
Cause: In some cases, the acyl chloride can react with unreacted 5-bromonicotinic acid (if present) to form an anhydride. This is less common but possible if the initial chlorination is incomplete.
-
Solution: Ensure the first step runs to completion and that excess chlorinating agent is thoroughly removed before proceeding.
-
Frequently Asked Questions (FAQs)
Q: What is the recommended synthetic route for lab-scale synthesis?
The most robust and common method is the two-step conversion of 5-bromonicotinic acid to 5-bromonicotinoyl chloride using a chlorinating agent, followed by reaction with cyclopropylamine.[1][2][4]
Q: Which chlorinating agent is better: thionyl chloride (SOCl₂) or oxalyl chloride?
Both are effective.
-
Thionyl Chloride (SOCl₂): Cost-effective and widely used. The byproducts (SO₂ and HCl) are gaseous, which helps drive the reaction to completion.[1][2] However, it often requires heating (reflux) to proceed efficiently.[2]
-
Oxalyl Chloride ((COCl)₂): More reactive and can often be used at room temperature, especially with a catalytic amount of DMF.[4][5] The byproducts (CO, CO₂, and HCl) are also gaseous. It is generally considered a milder and cleaner reagent but is more expensive.
Q: How critical is temperature control during the amidation step?
Temperature control is very important. The addition of the acyl chloride solution to the amine/base mixture is typically performed at a low temperature (0 to 5 °C).
-
Causality: The reaction is highly exothermic. Adding the acyl chloride slowly to a cooled solution of the amine helps to control the reaction rate, dissipate heat, and minimize the formation of side products. After the addition is complete, the reaction is often allowed to warm to room temperature to ensure it goes to completion.[2]
Q: Are there alternative "one-pot" methods using coupling reagents?
Yes, direct amide coupling between 5-bromonicotinic acid and cyclopropylamine is possible using peptide coupling reagents.
-
Methodology: Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or carbodiimides like DCC or DIC can activate the carboxylic acid in situ, allowing it to react directly with the amine.[6][9]
-
Pros & Cons: This approach avoids the need to handle the highly reactive and moisture-sensitive acyl chloride. However, coupling reagents are significantly more expensive than SOCl₂ or oxalyl chloride, and the byproducts (e.g., DCU from DCC) must be filtered off, which can sometimes complicate purification. This method is often preferred for small-scale or delicate syntheses where avoiding harsh conditions is paramount.[6]
Visualized Synthetic Workflow and Troubleshooting
General Synthetic Workflow
The following diagram illustrates the standard two-step synthesis pathway.
Caption: Standard two-step synthesis of this compound.
Troubleshooting Decision Tree
This flowchart provides a logical path for diagnosing and solving common synthesis problems.
Caption: A decision tree for troubleshooting low-yield reactions.
Experimental Protocols & Data
Protocol 1: Synthesis of this compound
This protocol details the synthesis via the acyl chloride intermediate.
Step 1: Synthesis of 5-Bromonicotinoyl Chloride[1][2]
-
Materials & Equipment:
-
5-Bromonicotinic acid (1.0 eq.)
-
Thionyl chloride (SOCl₂) (2.0 eq.)
-
Anhydrous toluene
-
N,N-dimethylformamide (DMF) (catalytic, ~1-2 drops)
-
Round-bottom flask, reflux condenser with gas outlet/drying tube, heating mantle, magnetic stirrer.
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (N₂), suspend 5-bromonicotinic acid (1.0 eq.) in anhydrous toluene.
-
Add a catalytic drop of anhydrous DMF.
-
Slowly add thionyl chloride (2.0 eq.) to the suspension at room temperature.
-
Heat the mixture to reflux (approx. 80-90 °C) and maintain for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. This will yield the crude 5-bromonicotinoyl chloride as a solid or oil, which is typically used in the next step without further purification.[1][2]
-
Step 2: Synthesis of this compound
-
Materials & Equipment:
-
Crude 5-bromonicotinoyl chloride (from Step 1)
-
Cyclopropylamine (1.1 eq.)
-
Triethylamine (Et₃N) (2.0 eq.)
-
Anhydrous dichloromethane (DCM)
-
Standard glassware for reaction and workup, ice bath.
-
-
Procedure:
-
In a separate dry flask under N₂, dissolve cyclopropylamine (1.1 eq.) and triethylamine (2.0 eq.) in anhydrous DCM.
-
Cool the amine solution to 0-5 °C using an ice bath.
-
Dissolve the crude 5-bromonicotinoyl chloride from Step 1 in a minimal amount of anhydrous DCM.
-
Slowly add the acyl chloride solution dropwise to the cooled, stirring amine solution, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC or LCMS for the disappearance of the acyl chloride.
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any unreacted acid) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude solid can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by flash column chromatography to yield the final product.
-
Data Presentation: Comparison of Reaction Conditions
The choice of base and solvent can impact the reaction outcome. The following table summarizes typical conditions.
| Entry | Amine (eq.) | Base (eq.) | Solvent | Temperature | Typical Yield | Notes |
| 1 | Cyclopropylamine (1.1) | Triethylamine (2.0) | DCM | 0 °C to RT | >85% | Standard, reliable conditions. Easy workup. |
| 2 | Cyclopropylamine (1.1) | DIPEA (2.0) | THF | 0 °C to RT | >85% | DIPEA is more sterically hindered and less nucleophilic; good alternative to Et₃N. |
| 3 | Cyclopropylamine (2.2) | None | DCM | 0 °C to RT | 70-80% | Uses excess amine as the base. Can complicate purification due to the need to remove excess amine. |
| 4 | Cyclopropylamine (1.1) | Pyridine (2.0) | DCM | 0 °C to RT | 80-90% | Pyridine is an effective base and catalyst but can be harder to remove during workup. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 5-Bromonicotinoyl chloride (39620-02-5) for sale [vulcanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. peptide.com [peptide.com]
5-bromo-N-cyclopropylnicotinamide stability and degradation pathways
Welcome to the technical support center for 5-bromo-N-cyclopropylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation pathways of this molecule. As your partner in research, we aim to equip you with the knowledge to anticipate challenges, troubleshoot experiments, and ensure the integrity of your results. This is not a static document but a dynamic resource grounded in established chemical principles and regulatory expectations.
Introduction: Understanding the Molecule's Chemistry
This compound is a substituted pyridine derivative. Its structure comprises four key features that dictate its chemical behavior:
-
A Pyridine Ring: An electron-deficient aromatic system that is generally stable but can be susceptible to nucleophilic attack or oxidation under harsh conditions.
-
A Bromo Substituent: An electron-withdrawing group that influences the reactivity of the pyridine ring. The carbon-bromine bond can be a site for photolytic cleavage.
-
An Amide Linkage: This is often the most labile part of similar molecules and is susceptible to hydrolysis under both acidic and basic conditions.
-
An N-Cyclopropyl Group: A strained ring system that is generally stable but can be involved in unique degradation pathways, particularly under oxidative stress.
Understanding the potential interplay of these functional groups is paramount to designing robust formulations and analytical methods. This guide is structured in a question-and-answer format to directly address the practical challenges you may face.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: General Stability and Storage
Question 1: What are the recommended storage conditions for this compound?
Answer: For solid, crystalline this compound, storage in a well-sealed container at controlled room temperature (20-25°C), protected from light and moisture, is recommended for long-term stability. For solutions, the stability is highly dependent on the solvent and pH. It is advisable to prepare solutions fresh. If storage is necessary, store aliquots at -20°C or below for short durations and protect from light. Always perform a purity check on thawed solutions before use.
Question 2: I am seeing a new impurity in my aged stock solution. What is the likely cause?
Answer: The most probable cause of degradation in a solution, especially if it is aqueous or contains trace amounts of water, is hydrolysis of the amide bond. This would result in the formation of 5-bromonicotinic acid and cyclopropylamine. The rate of hydrolysis is significantly influenced by pH.[1][2][3][4] To confirm this, you should use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate the parent compound from its degradants.[5][6] Co-injection with a synthesized standard of 5-bromonicotinic acid can help confirm the identity of the impurity peak.
Section 2: Forced Degradation Studies
Forced degradation studies are a regulatory requirement and a critical tool in drug development to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[7][8][9] The goal is to achieve 5-20% degradation to ensure that primary degradation products are formed without overwhelming the sample with secondary or tertiary degradants.[10][11]
Question 3: How should I design a forced degradation study for this compound?
Answer: A comprehensive forced degradation study should expose the molecule to hydrolytic, oxidative, photolytic, and thermal stress conditions as outlined by ICH guidelines.[7][8][10] A dark control, stored under ambient conditions, and a solvent-only control should be run in parallel for each condition to rule out interferences.
Below is a table summarizing the recommended starting conditions for a forced degradation study.
| Stress Condition | Reagent/Condition | Temperature | Duration (Typical) | Potential Primary Degradants |
| Acid Hydrolysis | 0.1 M HCl | 60-80°C | 2 - 24 hours | 5-bromonicotinic acid, Cyclopropylamine |
| Base Hydrolysis | 0.1 M NaOH | 40-60°C | 1 - 12 hours | 5-bromonicotinic acid, Cyclopropylamine |
| Oxidation | 3-6% H₂O₂ | Room Temp | 12 - 48 hours | N-oxide derivatives, Ring-opened products |
| Thermal (Solid) | Dry Heat | 80-105°C | 24 - 72 hours | Limited degradation expected; potential for dehydration products |
| Thermal (Solution) | Reflux in H₂O | 100°C | 24 - 72 hours | 5-bromonicotinic acid, Cyclopropylamine |
| Photostability | ICH Q1B Option 2 | Room Temp | Per ICH guidelines | 5-de-bromo-N-cyclopropylnicotinamide |
Experimental Workflow for Forced Degradation
Below is a diagram illustrating the general workflow for conducting a forced degradation study.
Caption: Workflow for Forced Degradation Studies.
Question 4: I am not seeing enough degradation under the recommended conditions. What should I do?
Answer: If you observe less than 5% degradation, you may need to increase the severity of the stress conditions. This can be done by:
-
Increasing the concentration of the stressor: For example, moving from 0.1 M HCl to 1 M HCl.
-
Increasing the temperature: A 10°C increase can significantly accelerate reaction rates.
-
Extending the duration of the study: Monitor the reaction for a longer period.
It is crucial to make these changes incrementally to avoid excessive degradation (>20%), which can lead to the formation of secondary and tertiary degradants that may not be relevant to the actual stability profile of the drug.
Question 5: My compound is degrading too quickly, especially under basic conditions. How can I manage this?
Answer: Amide bonds are often more susceptible to base-catalyzed hydrolysis. If degradation is too rapid, you should reduce the stressor's intensity. Consider the following adjustments:
-
Lower the temperature: Perform the study at room temperature or even refrigerated conditions (2-8°C).
-
Decrease the concentration of the base: Try using 0.01 M or even 0.001 M NaOH.
-
Reduce the exposure time: Sample at much earlier time points (e.g., 5, 15, 30, and 60 minutes).
The goal is to find conditions that yield a controlled degradation rate, allowing for the accurate identification of the primary degradation pathway.[1][2][3]
Section 3: Specific Degradation Pathways
Question 6: What are the most likely degradation pathways for this compound?
Answer: Based on the functional groups present in the molecule, we can hypothesize several key degradation pathways. These are the primary targets for identification in your forced degradation studies.
-
Hydrolytic Degradation (Acidic & Basic): The most probable pathway is the cleavage of the amide bond.
-
Products: 5-bromonicotinic acid and cyclopropylamine.
-
Mechanism: In acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic for nucleophilic attack by water.[1][2][4] Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon.[1][2][3]
-
-
Photolytic Degradation: Aromatic bromides are known to be susceptible to photolysis.
-
Oxidative Degradation: This is often the most complex pathway.
-
Potential Products:
-
Mechanism: The reaction with hydrogen peroxide can generate reactive oxygen species. The pyridine nitrogen, being a Lewis basic site, is a potential target for oxidation. The N-cyclopropyl group can undergo single-electron transfer oxidation, leading to a radical cation that can rearrange and react further.[11]
-
Hypothesized Degradation Pathways Diagram
Caption: Predicted primary degradation pathways.
Section 4: Analytical Methodology
Question 7: What is the best analytical technique to monitor the stability of this compound?
Answer: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.[5][6] Key features of a suitable method include:
-
Column: A reversed-phase C18 column is typically a good starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) will likely be required to resolve the parent compound from its more polar (e.g., 5-bromonicotinic acid) and potentially less polar degradants.
-
Detector: A photodiode array (PDA) detector is highly recommended. It allows for the detection of peaks at multiple wavelengths and can provide information about peak purity, helping to ensure that a peak corresponding to a degradant is not co-eluting with the parent compound.
Question 8: How do I identify the unknown peaks in my chromatogram from the forced degradation study?
Answer: Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool for the structural elucidation of unknown degradation products.[5] By coupling an HPLC system to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the unknown peaks. High-resolution mass spectrometry (HRMS) can provide the elemental composition. Tandem mass spectrometry (MS/MS) experiments, where the degradant ion is fragmented, can provide structural information to help confirm the proposed structures from the hypothesized pathways.
Conclusion
The chemical stability of this compound is governed by the reactivity of its amide linkage, the C-Br bond, and to a lesser extent, the pyridine and cyclopropyl moieties. A systematic approach to forced degradation studies, guided by ICH principles, is essential for identifying potential degradation pathways and developing robust, stability-indicating analytical methods. This guide provides a foundational framework for these investigations. Should you encounter unexpected results or require further consultation, our team of application scientists is available for support.
References
- 1. d-nb.info [d-nb.info]
- 2. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Microbial Degradation of Nicotinamide by a Strain Alcaligenes sp. P156 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biomedres.us [biomedres.us]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3nutritional supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. diva-portal.org [diva-portal.org]
- 16. hyphadiscovery.com [hyphadiscovery.com]
Technical Support Center: 5-Bromo-N-cyclopropylnicotinamide Experiments
Welcome to the technical support center for 5-bromo-N-cyclopropylnicotinamide. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important building block. This compound is a key intermediate in the synthesis of various pharmaceutical agents and agrochemicals. Its structure combines a reactive bromine atom on a pyridine ring, ideal for cross-coupling reactions, and a robust cyclopropylamide moiety.
This resource provides field-proven insights into the common challenges encountered during its synthesis and subsequent use. We will explore the causality behind these pitfalls and offer robust, validated solutions to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the handling, properties, and reactivity of this compound.
Q1: What are the optimal storage conditions for this compound?
A1: this compound is a stable crystalline solid. For long-term storage, it should be kept in a tightly sealed container in a cool, dry place, away from direct sunlight. Storage at room temperature is generally acceptable, but for maximum shelf-life, refrigeration (2-8°C) is recommended. Like many bromo-aromatic compounds, prolonged exposure to light and air can lead to gradual, minor degradation.
Q2: What solvents are recommended for dissolving this compound?
A2: Solubility is a critical parameter for reaction setup. Based on its structure—a moderately polar amide—the compound exhibits the following solubility profile:
-
High Solubility: Dichloromethane (DCM), Chloroform (CHCl₃), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF).
-
Moderate Solubility: Ethyl acetate (EtOAc), Acetone.
-
Low to Insoluble: Water, Hexanes, Diethyl ether.
For reactions, DCM and THF are common choices. For purification via chromatography, a solvent system like Ethyl Acetate/Hexanes is typically effective.
Q3: Is the amide bond in this compound stable to acidic or basic conditions?
A3: The N-cyclopropylamide is generally robust. However, it is not indestructible. It can be hydrolyzed under harsh acidic (e.g., concentrated HCl at high temperatures) or basic (e.g., 6M NaOH at reflux) conditions, which would cleave it back to 5-bromonicotinic acid and cyclopropylamine. For most synthetic procedures, such as cross-coupling reactions that may use a mild base like K₂CO₃ or Cs₂CO₃, the amide bond is completely stable.
Q4: Can I use this compound directly in a Suzuki or Buchwald-Hartwig coupling reaction?
A4: Absolutely. The bromine atom at the 5-position of the pyridine ring is the primary reactive site for palladium-catalyzed cross-coupling reactions.[1] This versatility is a key reason for the compound's utility as a synthetic intermediate.[1] Standard Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, or Heck coupling conditions are generally compatible with the N-cyclopropylamide functional group.
Troubleshooting Guide: Synthesis of this compound
The most common route to this compound is the amide coupling of 5-bromonicotinic acid with cyclopropylamine. This section troubleshoots the key challenges in this transformation.
Problem 1: Low or No Yield of the Desired Amide Product
Symptom: After the reaction and workup, TLC or LC-MS analysis shows primarily unreacted 5-bromonicotinic acid.
Causality: This is almost always an issue with the activation of the carboxylic acid. Amide bond formation does not occur spontaneously; the carboxylic acid's hydroxyl group must be converted into a better leaving group.[2][3]
Potential Causes & Solutions:
-
Ineffective Coupling Reagent: The choice of coupling reagent is critical.[4][5] While many exist, some are better suited for forming amides from heteroaromatic acids.
-
Solution: Use a modern uronium or phosphonium-based coupling reagent like HATU or PyBOP. These are highly efficient and generally lead to cleaner reactions with fewer side products compared to older carbodiimide methods like DCC/DIC, especially when racemization is not a concern.[6]
-
Protocol: In a typical setup, use 1.0 equivalent of 5-bromonicotinic acid, 1.1 equivalents of HATU, 1.2 equivalents of cyclopropylamine, and 2.0-3.0 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) in an anhydrous solvent like DMF or DCM.
-
-
Reagent Degradation: Coupling reagents and anhydrous solvents are sensitive to moisture.
-
Solution: Ensure all reagents are fresh and solvents are properly dried. HATU and similar reagents can hydrolyze over time if not stored correctly. Use solvents from a freshly opened bottle or one passed through a solvent purification system. All glassware should be oven or flame-dried before use.[7]
-
-
Incorrect Stoichiometry or Order of Addition:
-
Solution: Always pre-activate the carboxylic acid. Stir the 5-bromonicotinic acid, coupling reagent (e.g., HATU), and base (e.g., DIPEA) in the solvent for 10-15 minutes at room temperature before adding the cyclopropylamine. This allows for the formation of the highly reactive OAt-ester intermediate, which then rapidly reacts with the amine.
-
Visualizing the Workflow: Amide Coupling Synthesis
Below is a diagram illustrating the recommended experimental workflow for the synthesis.
Caption: Recommended workflow for the synthesis of this compound.
Problem 2: Formation of a Significant Byproduct
Symptom: A major byproduct is observed, often with a mass corresponding to the dimerization of 5-bromonicotinic acid (anhydride formation) or a urea byproduct.
Causality: This issue is common when using carbodiimide reagents like DCC or EDC without an additive. The O-acylisourea intermediate is highly reactive and can be attacked by another molecule of the carboxylic acid instead of the intended amine.
Potential Causes & Solutions:
-
Use of Carbodiimides without Additives: DCC and EDC are effective but can lead to side reactions.[2][6]
-
Solution: If using a carbodiimide, always include an additive like 1-Hydroxybenzotriazole (HOBt). The additive traps the reactive O-acylisourea intermediate to form an OBt active ester, which is more stable and reacts cleanly with the amine, minimizing side reactions.[6]
-
Note: The dicyclohexylurea (DCU) byproduct from DCC is notoriously difficult to remove as it is poorly soluble.[6] Using EDC is often preferred as its urea byproduct is water-soluble and easily removed during aqueous workup.[6]
-
-
Conversion of Carboxylic Acid to Acyl Chloride: An alternative activation method is converting the acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1][8]
-
Pitfall: While effective, this two-step process can be harsh. The pyridine nitrogen can be protonated by the HCl generated, potentially complicating the reaction. Excess thionyl chloride can also be difficult to remove.
-
Solution: If this route is chosen, add a catalytic amount of DMF when using oxalyl chloride.[1][8] After forming the acyl chloride, ensure all excess reagent is removed under vacuum before adding the amine in the presence of a base like pyridine or triethylamine to neutralize the generated HCl.
-
Table 1: Comparison of Common Amide Coupling Conditions
| Reagent System | Pros | Cons | Mitigation Strategy |
| HATU / DIPEA | High efficiency, fast, clean reaction, low risk of side products. | Higher cost, moisture sensitive. | Store reagent properly; use anhydrous technique. |
| EDC / HOBt | Cost-effective, water-soluble urea byproduct. | Slower than HATU, potential for side reactions if HOBt is omitted. | Always use HOBt as an additive. |
| SOCl₂ or (COCl)₂ | Very inexpensive, highly reactive intermediate. | Harsh conditions, generation of HCl, potential for side reactions with sensitive substrates.[9] | Perform in a well-ventilated hood, remove excess reagent thoroughly, use a base to scavenge HCl. |
Problem 3: Difficulty in Product Purification
Symptom: The crude product appears as an oil or is difficult to purify by column chromatography, with spots streaking on the TLC plate.
Causality: This often points to residual, polar starting materials or byproducts, such as unreacted 5-bromonicotinic acid, HOBt, or the urea byproduct from EDC if the workup was incomplete.
Potential Causes & Solutions:
-
Acidic or Basic Impurities: Unreacted 5-bromonicotinic acid or residual HOBt can cause streaking on silica gel.
-
Solution: Perform a thorough aqueous workup. After the reaction, dilute the mixture with a suitable organic solvent (like EtOAc or DCM) and wash sequentially with a mild acid (e.g., 5% citric acid), a mild base (e.g., saturated NaHCO₃ solution), and finally brine. The basic wash will remove any unreacted acid and HOBt.
-
-
Residual DMF: If DMF was used as the solvent, it can be difficult to remove completely and can interfere with chromatography.
-
Solution: After the initial aqueous workup, perform multiple washes with water or brine to extract the DMF from the organic layer. Alternatively, after concentration, co-evaporate the crude product with a high-boiling, non-polar solvent like toluene to azeotropically remove residual DMF.
-
Visualizing the Troubleshooting Logic
This decision tree can help diagnose and solve common synthesis issues.
Caption: A decision tree for troubleshooting the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. hepatochem.com [hepatochem.com]
- 3. growingscience.com [growingscience.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. peptide.com [peptide.com]
- 7. Synthesis of β-nicotinamide riboside using an efficient two-step methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Technical Support Center: Optimizing Reaction Conditions for 5-bromo-N-cyclopropylnicotinamide
Welcome to the technical support center for the synthesis of 5-bromo-N-cyclopropylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this critical amide coupling reaction. The following question-and-answer-based guide addresses common issues encountered during experimentation, providing field-proven insights, detailed protocols, and validated data to enhance your reaction outcomes.
Core Principles: The Amide Coupling Reaction
The synthesis of this compound is fundamentally an amide bond formation between 5-bromonicotinic acid and cyclopropylamine. Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable at ambient temperatures and often results in a non-productive acid-base reaction, forming an ammonium carboxylate salt.[1][2] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is achieved by activating the carboxylic acid with a coupling reagent .[3] The activated intermediate, typically a highly reactive ester or acyl-isourea, is then susceptible to nucleophilic attack by the amine, forming the desired amide bond.[1][4]
Troubleshooting Guide & FAQs
This section addresses the most common challenges encountered when synthesizing this compound.
Q1: My reaction yield is low or I'm only recovering starting materials. What are the primary causes?
This is the most frequent issue in amide coupling. The root cause typically falls into one of four categories: inefficient carboxylic acid activation, amine deactivation, suboptimal reaction conditions, or the presence of water.[5]
-
Cause A: Ineffective Carboxylic Acid Activation The coupling reagent is the engine of the reaction. If it is old, degraded, or improperly used, the carboxylic acid will not be activated, and no reaction will occur.[5] Carbodiimides like DCC and EDC, for example, are sensitive to moisture.
-
Solution:
-
Verify Reagent Quality: Use a fresh bottle of the coupling reagent or one that has been stored under inert gas in a desiccator.
-
Select an Appropriate Reagent: For a relatively straightforward coupling like this, several reagents are effective. Uronium/aminium salts like HATU are often fast and highly efficient.[6] Carbodiimides like EDC are also a cost-effective choice.[1]
-
Use Correct Stoichiometry: Typically, 1.0 to 1.5 equivalents of the coupling reagent are used.[5]
-
-
-
Cause B: Amine Deactivation (Protonation) Cyclopropylamine, like all amines, is basic. It can be protonated by the acidic 5-bromonicotinic acid or by acidic byproducts formed during the reaction (e.g., HCl from EDC hydrochloride). A protonated amine is no longer nucleophilic and cannot participate in the coupling.[1][5]
-
Solution:
-
Add a Non-Nucleophilic Base: A hindered tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial. It acts as a proton scavenger, neutralizing any acid present and ensuring the cyclopropylamine remains in its free, nucleophilic form.[6] Typically, 2.0-3.0 equivalents of base are used.
-
-
-
Cause C: Suboptimal Reaction Conditions Solvent, temperature, and concentration play a significant role.
-
Solution:
-
Solvent Choice: Use anhydrous, polar aprotic solvents. N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent choices as they effectively dissolve nicotinamide-like structures and are suitable for a wide range of coupling reagents.[7][8] Dichloromethane (DCM) is another common option.[6]
-
Temperature: Most amide couplings proceed efficiently at room temperature.[1] For sterically hindered substrates or less reactive partners, gentle heating (e.g., 40-50 °C) may be beneficial, but be aware that higher temperatures can increase side reactions.[9]
-
Order of Addition: For many modern coupling reagents like HATU, pre-activating the carboxylic acid is beneficial. This involves stirring the carboxylic acid, coupling reagent, and base together for 15-30 minutes before adding the amine.[5] This prevents the coupling reagent from reacting directly with the amine, which can form an inactive guanidinium byproduct.
-
-
-
Cause D: Hydrolysis Water is a competing nucleophile. If present, it can hydrolyze the activated carboxylic acid intermediate back to the starting material, killing the reaction.[5]
-
Solution:
-
Ensure Anhydrous Conditions: Use anhydrous solvents. Dry glassware thoroughly in an oven before use. If possible, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Q2: I'm having difficulty purifying my product. How can I remove common byproducts?
Purification challenges often stem from the specific coupling reagent used.
-
Problem A: A persistent white precipitate after using DCC. This precipitate is N,N'-dicyclohexylurea (DCU), the byproduct of DCC.[10] DCU is notoriously insoluble in most common organic solvents, including DCM and ethyl acetate.[10]
-
Solution:
-
Filtration: The vast majority of DCU can be removed by filtering the crude reaction mixture through a pad of Celite® or a sintered glass funnel.
-
Solvent Selection: After filtration, concentrate the filtrate. If more DCU precipitates, you can attempt to triturate the crude product with a solvent in which your desired amide is soluble but DCU is not, such as acetonitrile or diethyl ether, and filter again.[10]
-
-
-
Problem B: Removing byproducts from EDC. The major advantage of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) is that its corresponding urea byproduct is water-soluble.[4]
-
Solution:
-
Aqueous Workup: After the reaction is complete, quench with water or a saturated aqueous solution of NH₄Cl.[5] Extract your product into an organic solvent like ethyl acetate. The urea byproduct will remain in the aqueous layer. Perform subsequent washes with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with dilute base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid.
-
-
Q3: How do I choose the right coupling reagent for this specific synthesis?
The choice depends on factors like cost, efficiency, and ease of workup. For this compound, the substrates are not particularly sterically hindered or prone to racemization.
| Coupling Reagent | Additive (if needed) | Key Advantages | Key Disadvantages |
| HATU | None | High efficiency, fast reaction times, low epimerization risk (not relevant here).[6] | Higher cost, potential for guanidinium side product if amine is added first. |
| EDC | HOAt or HOBt | Cost-effective, water-soluble urea byproduct simplifies workup.[4][11][12] | Can be less efficient for difficult couplings, requires an additive for best results. |
| DCC | HOBt | Inexpensive and effective.[1][13] | Forms insoluble DCU byproduct which can complicate purification.[10] |
| T3P® | None | High reactivity, byproducts are water-soluble, considered a "green" reagent. | Can be more expensive than carbodiimides. |
Recommendation: For initial trials, HATU with DIPEA in DMF is a robust, high-yielding system. For a more cost-effective and scalable approach, EDC/HOAt with DIPEA is an excellent alternative.[11][12]
Visualized Workflows & Mechanisms
Reaction & Purification Workflow
Troubleshooting Logic for Low Yield
Experimental Protocols
Protocol 1: General Procedure using HATU[6][7]
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add 5-bromonicotinic acid (1.0 equivalent).
-
Dissolve the acid in anhydrous DMF (approx. 0.2 M concentration).
-
Add HATU (1.1 equivalents) to the solution, followed by DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add cyclopropylamine (1.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-4 hours.
-
Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure this compound.
Protocol 2: General Procedure using EDC/HOAt[12][13]
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add 5-bromonicotinic acid (1.0 equivalent), EDC hydrochloride (1.2 equivalents), and HOAt (1.2 equivalents).
-
Add anhydrous DCM or DMF (approx. 0.2 M concentration) followed by DIPEA (2.5 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add cyclopropylamine (1.1 equivalents).
-
Stir the reaction at room temperature for 12-18 hours, monitoring progress by TLC or LC-MS.
-
If using DCM, dilute the mixture and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
If using DMF, perform an extractive workup as described in Protocol 1, Step 7.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography or recrystallization.
References
- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 2. jackwestin.com [jackwestin.com]
- 3. hepatochem.com [hepatochem.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. One moment, please... [growingscience.com]
- 7. Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Synthesis of Nicotinamide-1-15N for Ultrafast NMR Hyperpolarization Using Parahydrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Technical Support Center: Purification of 5-bromo-N-cyclopropylnicotinamide
Welcome to the technical support resource for the purification of 5-bromo-N-cyclopropylnicotinamide (CAS: 385382-48-9). This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-proven insights into common purification challenges, backed by scientific principles and authoritative references.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: The impurity profile depends heavily on the synthetic route. For a typical synthesis involving the coupling of 5-bromonicotinic acid and cyclopropylamine, the most common impurities include:
-
Unreacted Starting Materials: 5-bromonicotinic acid and cyclopropylamine.
-
Coupling Reagent Byproducts: Urea derivatives (if using carbodiimides like EDC), or hydrated HOBt/HATU.
-
Side-Reaction Products: If the synthesis starts from a compound like 3,5-dibromopyridine, you may have isomeric impurities or products from multiple substitutions, which can be challenging to separate.[1]
The presence of unreacted 5-bromonicotinic acid is a frequent issue.[2][3][4] A simple aqueous base wash (e.g., with 1% NaHCO₃ solution) during the work-up can remove the majority of this acidic impurity before proceeding to chromatography or recrystallization.
Q2: Should I use recrystallization or column chromatography for purification?
A2: The choice depends on the impurity profile and the desired scale.
-
Recrystallization is ideal for removing small amounts of impurities from a large amount of material, especially if the crude product is already >90% pure. It is often more scalable and cost-effective than chromatography.
-
Flash Column Chromatography is superior for separating complex mixtures with multiple components or when impurities have similar solubility profiles to the desired product. It offers higher resolution but is generally more time-consuming and expensive on a large scale.
A common strategy is to perform an initial purification by flash chromatography on a small scale to obtain a highly pure reference standard and to better understand the impurity profile. This knowledge can then be used to develop an optimized recrystallization procedure for larger batches.
Q3: How do I select an appropriate solvent system for recrystallization?
A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For nicotinamide derivatives, alcohols, esters, and ketones are excellent starting points.[5]
A mixed-solvent system often provides the best results. A common approach is to dissolve the crude compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., ethanol or acetone) and then slowly add a "poor" solvent or "anti-solvent" (in which it is poorly soluble, e.g., water or hexanes) until the solution becomes turbid. Gentle heating to redissolve the solid, followed by slow cooling, will promote the growth of pure crystals. Given the known solubility of nicotinamides, an Ethanol/Water or Ethyl Acetate/Hexane system is a highly recommended starting point.[5][6][7]
Purification Strategy Workflow
The following diagram outlines a logical workflow for developing a purification strategy for this compound.
Caption: Decision workflow for purification method selection.
Troubleshooting Guide
Q4: My product "oiled out" during my recrystallization attempt. What should I do?
A4: "Oiling out" occurs when the solute separates as a liquid instead of a solid. This is common when the solution is too concentrated or cooled too quickly, or when the boiling point of the solvent is close to the melting point of the compound.
Troubleshooting Steps:
-
Re-heat the solution until the oil fully redissolves.
-
Add more of the "good" solvent to create a more dilute solution.
-
Allow the solution to cool much more slowly. You can do this by placing the flask in a warm water bath that is allowed to cool to room temperature overnight.
-
Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.
-
Add a seed crystal of pure product if available.
Q5: My compound is streaking badly on the silica gel TLC plate. How can I fix this for my column?
A5: Streaking (tailing) of amine-containing compounds like pyridines on silica gel is often due to strong acidic-basic interactions between the basic nitrogen on the pyridine ring and the acidic silanol groups (Si-OH) on the silica surface.
Solutions:
-
Add a basic modifier to the mobile phase. For many applications, adding 0.5-1% triethylamine (NEt₃) or ammonia (as a 7N solution in methanol) to your eluent system will neutralize the acidic sites on the silica gel, leading to sharper peaks and better separation.
-
Use a different stationary phase. If streaking persists, consider using alumina (neutral or basic) or a reversed-phase silica (C18) for your chromatography.[8][9]
-
Add an acid to the mobile phase. While counterintuitive, adding a small amount of acid (e.g., 0.1% acetic or formic acid) can protonate the pyridine nitrogen. The resulting pyridinium salt may chromatograph more cleanly with less tailing. This is a common strategy in reversed-phase HPLC.[10]
Q6: My recovery from column chromatography is very low. Where did my compound go?
A6: Low recovery can stem from several issues. The troubleshooting diagram below provides a logical path to diagnose the cause.
Caption: Troubleshooting guide for low column chromatography recovery.
Detailed Purification Protocols
Protocol 1: Recrystallization from an Ethanol/Water System
This protocol is recommended for crude material that is estimated to be >90% pure.
-
Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add the minimum volume of hot ethanol (~95%) required to fully dissolve the solid. This should be done on a hot plate with stirring.
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Induce Crystallization: While the solution is still hot, add deionized water dropwise with continuous swirling until the solution just begins to turn persistently cloudy (turbid).
-
Re-dissolution: Add a few drops of hot ethanol to make the solution clear again. This ensures the solution is perfectly saturated.
-
Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. To promote larger crystal growth, you can place the flask in an insulated container.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold 1:1 ethanol/water, followed by a wash with ice-cold water to remove residual ethanol.
-
Drying: Dry the purified crystals under high vacuum to a constant weight.
Protocol 2: Flash Column Chromatography (Normal Phase)
This protocol is suitable for separating complex mixtures or for initial purification.
System Parameters:
| Parameter | Recommendation | Rationale |
|---|---|---|
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice for moderately polar compounds. |
| Mobile Phase A | Hexane or Heptane | Non-polar solvent. |
| Mobile Phase B | Ethyl Acetate | Polar solvent. A gradient from 0-100% B is a good starting point. |
| Alternative B | 5-10% Methanol in Dichloromethane | For more polar compounds that do not move in Hex/EtOAc. |
| Additive | 0.5-1% Triethylamine (NEt₃) | Added to both solvents to prevent peak tailing of the basic pyridine. |
Step-by-Step Methodology:
-
TLC Analysis: First, determine the optimal eluent composition using TLC. Spot your crude mixture on a silica gel plate and test various ratios of Hexane/Ethyl Acetate. The ideal Rf (retention factor) for the desired compound is typically between 0.25 and 0.35.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane/EtOAc). Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate (gradient elution).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution process by TLC.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Drying: Dry the final product under high vacuum to remove any residual solvent.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. veeprho.com [veeprho.com]
- 3. US6218543B1 - Processes for producing highly pure nicotinamide - Google Patents [patents.google.com]
- 4. US2752355A - Process for the preparation of nicotinamide - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. US4447615A - Process for the purification of nicotinic acid amide I - Google Patents [patents.google.com]
- 7. physchemres.org [physchemres.org]
- 8. Separation of nicotinamide metabolites using a PBr column packed with pentabromobenzyl group modified silica gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column - PMC [pmc.ncbi.nlm.nih.gov]
- 10. helixchrom.com [helixchrom.com]
avoiding side reactions with 5-bromo-N-cyclopropylnicotinamide
Welcome to the Technical Support Center for 5-bromo-N-cyclopropylnicotinamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise when working with this versatile reagent. As Senior Application Scientists, we've compiled our field-proven insights into the following troubleshooting guides and FAQs to ensure your experiments are successful.
Troubleshooting Guide: Common Side Reactions & Low Yields
Working with this compound, particularly in cross-coupling reactions, can sometimes lead to unexpected side products and lower than anticipated yields. This guide will walk you through the most common issues, their underlying causes, and proven strategies to mitigate them.
Issue 1: Low Yield in Suzuki-Miyaura Coupling Reactions
Symptom: You are performing a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but the yield of your desired biaryl product is consistently low.
Probable Causes & Solutions:
-
Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, thereby inhibiting its activity.[1]
-
Solution: Employ bulky phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands effectively shield the palladium center, preventing the pyridine from coordinating and deactivating the catalyst.[1]
-
-
Inefficient Oxidative Addition: The Carbon-Bromine bond on the pyridine ring can be less reactive compared to other aryl bromides, leading to a slow oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1]
-
Solution: Consider increasing the reaction temperature or screening a variety of palladium catalysts and ligands. For less reactive bromides, more electron-rich and bulky ligands can facilitate a more efficient oxidative addition.[1]
-
-
Protodeboronation of Boronic Acid: This side reaction involves the replacement of the boronic acid group with a hydrogen atom, consuming your starting material.[1][2] This is particularly prevalent with electron-withdrawing groups on the aryl boronic acid and at higher temperatures.[2]
-
Solution: To minimize protodeboronation, use anhydrous solvents and consider more stable alternatives to boronic acids, such as boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[1]
-
-
Homocoupling of Coupling Partners: This side reaction leads to the formation of symmetrical biaryls from the coupling of two boronic acid molecules.[3]
Experimental Protocol: Optimizing Suzuki-Miyaura Coupling
-
Reagent Preparation: Dry your solvents and reagents thoroughly. Use fresh, high-purity this compound, boronic acid (or its ester/salt), palladium catalyst, and ligand.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the this compound, boronic acid derivative (1.1 to 1.5 equivalents), palladium catalyst (e.g., Pd(PPh₃)₄ at 5 mol%), and ligand.
-
Solvent and Base Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.[2][3] Then, add your chosen base (e.g., K₃PO₄).
-
Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas to ensure the complete removal of oxygen.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically between 70-100°C) and monitor the progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction, dilute with an appropriate organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Issue 2: Formation of Dehalogenated Byproduct
Symptom: You observe a significant amount of N-cyclopropylnicotinamide (the debrominated version of your starting material) in your reaction mixture.
Probable Causes & Solutions:
-
Reductive Dehalogenation: This is a common side reaction with aryl halides.[4] It can occur after the oxidative addition step where the palladium complex may be reduced by another component in the reaction mixture, such as an amine base or an alcohol solvent, leading to the formation of a hydride ligand.[4] Reductive elimination of the aryl group and the hydride results in the dehalogenated product.[4]
-
Solution:
-
Choice of Hydrogen Source: Be mindful of potential hydrogen sources in your reaction. For instance, catalytic hydrogenation under neutral conditions can remove the bromo group.[5]
-
Catalyst and Ligand Selection: Certain catalyst and ligand combinations may be more prone to this side reaction. Screening different systems can help identify a more selective catalyst for your desired transformation.
-
-
Issue 3: Side Reactions in Buchwald-Hartwig Amination
Symptom: When attempting a Buchwald-Hartwig amination with this compound, you observe the formation of hydrodehalogenated arene and imine byproducts.
Probable Causes & Solutions:
-
β-Hydride Elimination: This is a known competing reaction pathway in the Buchwald-Hartwig amination.[6] After the formation of the palladium-amide complex, β-hydride elimination can occur, followed by reductive elimination to yield the hydrodehalogenated arene and the corresponding imine.[6]
-
Solution: The choice of ligand is critical in suppressing this side reaction. Utilizing bulky, electron-rich phosphine ligands can favor the desired reductive elimination to form the C-N bond over β-hydride elimination.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure its stability and purity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.
Q2: What is the typical purity of commercially available this compound?
A2: Commercially available this compound typically has a purity of 97% or higher.[7] It is always recommended to check the certificate of analysis provided by the supplier for the specific lot you are using.
Q3: Can I use other cross-coupling reactions with this compound?
A3: Yes, besides Suzuki-Miyaura and Buchwald-Hartwig reactions, this compound can potentially be used in other palladium-catalyzed cross-coupling reactions such as Stille, Hiyama, and Kumada couplings, depending on the specific reaction partners and conditions.
Q4: Are there any known incompatibilities I should be aware of?
A4: Beyond the potential for catalyst inhibition and side reactions discussed in the troubleshooting guide, be mindful of the basicity of the pyridine nitrogen, which can react with strong acids. Also, the amide functionality could be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.
Visualizing Reaction Pathways
To further aid in your understanding of the potential reaction pathways, the following diagrams illustrate the desired Suzuki-Miyaura coupling and a common side reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Pathway for the dehalogenation side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. This compound | CymitQuimica [cymitquimica.com]
Technical Support Center: Challenges in Scaling Up 5-Bromo-N-cyclopropylnicotinamide Production
Welcome to the Technical Support Center for the synthesis and scale-up of 5-bromo-N-cyclopropylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing this key pharmaceutical intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and critical data to support your process development and optimization efforts from the lab bench to pilot plant scale.
Introduction: The Synthetic Landscape
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its production, while conceptually straightforward, presents several challenges upon scale-up. The primary synthetic route involves the amidation of 5-bromonicotinic acid with cyclopropylamine. This is typically achieved by activating the carboxylic acid, often via conversion to an acid chloride or by using a coupling agent. Each step, from raw material sourcing to final product purification, harbors potential pitfalls that can impact yield, purity, and process safety. This guide will illuminate these challenges and provide robust solutions.
Troubleshooting Guide
This section provides solutions in a question-and-answer format to common problems encountered during the synthesis and scale-up of this compound.
Issue: Low Yield in Amidation Reaction
Q1: My amidation reaction yield is significantly lower than expected after moving from a 10g to a 1kg scale. What are the likely causes and how can I troubleshoot this?
A1: A drop in yield upon scale-up is a frequent challenge and can be traced to several factors. Here is a systematic approach to diagnosing and resolving the issue:
-
Heat Transfer Limitations: The amidation of 5-bromonicotinic acid is an exothermic process. In large reactors, inefficient heat dissipation can lead to localized "hot spots," which can promote side reactions and degradation of both starting materials and product.[1][2][3]
-
Solution: Ensure your reactor's cooling system is adequate for the batch size. Monitor the internal reaction temperature with calibrated probes and consider implementing a semi-batch process where one of the reagents is added portion-wise or via a feed pump to control the rate of heat evolution.[4][5] Pre-cooling the reagents before addition can also be beneficial.
-
-
Inefficient Mixing: Inadequate mixing can result in localized concentration gradients, leading to incomplete reactions and the formation of byproducts.[1][4]
-
Solution: The stirrer design and agitation speed must be appropriate for the reactor's geometry and the viscosity of the reaction mixture. The use of baffles can significantly improve mixing efficiency.[6]
-
-
Purity of Starting Materials: Impurities in 5-bromonicotinic acid or cyclopropylamine can have a more pronounced negative effect at a larger scale.
-
Solution: Ensure the purity of your starting materials through rigorous quality control. For instance, residual solvents or inorganic impurities in 5-bromonicotinic acid can interfere with the activating agent.
-
-
Choice and Stoichiometry of Activating Agent: The efficiency of the coupling agent or the conversion to the acid chloride is critical.
-
Solution: For the acid chloride route, ensure complete conversion of the 5-bromonicotinic acid. Unreacted acid will not participate in the amidation. When using coupling agents like 1,1'-carbonyldiimidazole (CDI) or T3P, ensure they are of high purity and used in the correct stoichiometric ratio.[7]
-
Below is a logical workflow for troubleshooting low yield:
References
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. amarequip.com [amarequip.com]
- 5. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Efficacy of 5-bromo-N-cyclopropylnicotinamide
For researchers and drug development professionals, the emergence of a novel small molecule like 5-bromo-N-cyclopropylnicotinamide presents both an opportunity and a challenge. Its structural resemblance to nicotinamide, a key precursor in cellular metabolism, suggests a potential role in modulating critical biological pathways. This guide provides a comprehensive, technically-grounded framework for validating the efficacy of this compound, comparing its potential performance against established alternatives, and furnishing the experimental data necessary for robust evaluation. Our approach is rooted in a hypothesis-driven workflow, designed to elucidate the compound's mechanism of action and quantify its biological effects.
Hypothesis: Targeting the NAD+ Salvage Pathway via NAMPT Inhibition
The chemical structure of this compound, featuring a nicotinamide core, strongly suggests its potential interaction with enzymes involved in nicotinamide adenine dinucleotide (NAD+) metabolism. A primary and well-validated target in this pathway is Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway in mammals.[1][2] This pathway is crucial for cellular energy homeostasis, and its upregulation is a hallmark of various cancers, making NAMPT a compelling target for therapeutic intervention.[2]
Therefore, our central hypothesis is that This compound functions as a NAMPT inhibitor . This guide will outline the experimental strategy to test this hypothesis, using well-characterized NAMPT inhibitors, such as FK866 and KPT-9274 , as benchmarks for comparison.[1][2][3]
Visualizing the Proposed Mechanism of Action
To provide context for our experimental design, the following diagram illustrates the NAD+ salvage pathway and the proposed point of intervention for this compound.
Caption: Proposed mechanism of this compound as a NAMPT inhibitor.
Experimental Workflow for Efficacy Validation
The following sections detail a step-by-step experimental plan to validate the efficacy of this compound as a NAMPT inhibitor.
Phase 1: In Vitro Enzymatic Assays
The initial step is to determine if this compound directly interacts with and inhibits the enzymatic activity of purified human NAMPT. A fluorometric coupled-enzyme assay is a robust method for this purpose.[3]
Experimental Protocol: In Vitro NAMPT Enzyme Inhibition Assay
-
Reagents and Materials:
-
Recombinant human NAMPT enzyme
-
Nicotinamide (NAM)
-
Phosphoribosyl pyrophosphate (PRPP)
-
ATP
-
Nicotinamide mononucleotide adenylyltransferase (NMNAT)
-
Alcohol dehydrogenase
-
Ethanol
-
Resazurin
-
Diaphorase
-
This compound (test compound)
-
FK866 and KPT-9274 (positive controls)
-
DMSO (vehicle control)
-
Assay buffer (e.g., Tris-HCl, pH 7.5 with MgCl2 and Tween-20)
-
384-well black microplates
-
-
Procedure: a. Prepare a serial dilution of this compound, FK866, and KPT-9274 in DMSO. b. In a 384-well plate, add the assay buffer, NAMPT enzyme, and the test compounds or controls. c. Initiate the reaction by adding a substrate mixture containing NAM and PRPP. d. Incubate at 37°C for a specified time (e.g., 60 minutes). e. Stop the reaction and initiate the detection reaction by adding a mixture of NMNAT, alcohol dehydrogenase, ethanol, resazurin, and diaphorase. f. Incubate at 37°C for 30 minutes. g. Measure the fluorescence (Ex/Em = 544/590 nm) using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited) using a non-linear regression analysis.
-
Comparative Data Table (Template)
| Compound | IC50 (nM) |
| This compound | Experimental Value |
| FK866 | Reported Value (e.g., ~1-10 nM) |
| KPT-9274 | Reported Value (e.g., ~10-50 nM) |
This direct comparison will provide the first piece of evidence for the potency of this compound as a NAMPT inhibitor relative to established standards.
Phase 2: Cell-Based Assays
Following in vitro validation, the next crucial step is to assess the compound's activity in a cellular context. This will determine its cell permeability and its effect on cellular NAD+ levels and cell viability, particularly in cancer cell lines known to be sensitive to NAMPT inhibition.[1][2]
Experimental Workflow for Cell-Based Assays
Caption: Workflow for cellular characterization of this compound.
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Lines and Reagents:
-
Cancer cell lines sensitive to NAMPT inhibition (e.g., A2780 ovarian carcinoma, MCF-7 breast cancer).[4]
-
Cell culture medium and supplements.
-
This compound, FK866, KPT-9274.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well plates.
-
-
Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compounds and controls for 72 hours. c. Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals. d. Add the solubilization solution to dissolve the formazan crystals. e. Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the GI50 (concentration for 50% growth inhibition) for each compound.
-
Comparative Data Table (Template)
| Compound | GI50 in A2780 (nM) | GI50 in MCF-7 (nM) |
| This compound | Experimental Value | Experimental Value |
| FK866 | Reported Value (e.g., ~0.1-1 nM) | Reported Value (e.g., ~0.1-1 nM) |
| KPT-9274 | Reported Value (e.g., ~10-100 nM) | Reported Value (e.g., ~10-100 nM) |
On-Target Validation: Rescue Experiment
To confirm that the observed cytotoxicity is due to NAMPT inhibition, a rescue experiment should be performed. The cytotoxic effects of a specific NAMPT inhibitor should be reversible by supplementing the cell culture medium with downstream metabolites of the NAD+ salvage pathway, such as nicotinamide mononucleotide (NMN) or NAD+ itself.[1]
Phase 3: In Vivo Efficacy Studies
Should this compound demonstrate potent in vitro and cell-based activity, the final validation step involves assessing its efficacy in a preclinical in vivo model. A xenograft mouse model using a sensitive cancer cell line is the gold standard.
Experimental Protocol: Xenograft Tumor Model
-
Animal Model and Reagents:
-
Immunocompromised mice (e.g., nude or SCID).
-
A2780 human ovarian cancer cells.
-
This compound formulated for in vivo administration.
-
Vehicle control.
-
Positive control (e.g., a clinically relevant NAMPT inhibitor).
-
-
Procedure: a. Subcutaneously implant A2780 cells into the flank of the mice. b. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups. c. Administer this compound, vehicle, or positive control at a predetermined dose and schedule (e.g., intraperitoneal injection, once daily). d. Monitor tumor volume and body weight regularly. e. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers like NAD+ levels).
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for the treated groups compared to the vehicle control.
-
Assess the tolerability of the compound by monitoring body weight changes and clinical signs.
-
Comparative Data Table (Template)
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Experimental Value | 0 |
| This compound | e.g., 10 mg/kg, qd | Experimental Value | Calculated Value |
| Positive Control | e.g., FK866, 15 mg/kg, bid | Experimental Value | Calculated Value |
Conclusion and Future Directions
This guide provides a rigorous, multi-phased approach to validating the efficacy of this compound. By systematically progressing from in vitro enzymatic assays to cell-based functional screens and finally to in vivo models, researchers can build a comprehensive data package to support its potential as a novel therapeutic agent. The direct comparison with established NAMPT inhibitors at each stage is critical for contextualizing its potency and potential advantages.
Should the data from these studies confirm our hypothesis, further investigations into its pharmacokinetic and pharmacodynamic properties, as well as its broader safety profile, would be warranted to advance this compound towards clinical development.
References
- 1. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Nicotinamide phosphoribosyltransferase inhibitors, design, preparation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unfolding Therapeutic Potential of Nicotinamide Derivatives: A Comparative Analysis
A Technical Guide for Researchers and Drug Development Professionals
The nicotinamide scaffold, a fundamental component of the essential coenzyme NAD+, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of therapeutics for a wide range of diseases, from fungal infections to cancer. This guide provides a comparative overview of the performance of various nicotinamide derivatives, with a focus on their antifungal and anticancer properties. While direct biological data for 5-bromo-N-cyclopropylnicotinamide is not extensively available in published literature, its structure serves as a valuable reference point for understanding the impact of substitutions on the nicotinamide core. We will explore how modifications to this core structure influence efficacy and mechanism of action, supported by experimental data from peer-reviewed studies.
Understanding the Nicotinamide Scaffold
Nicotinamide, or vitamin B3, is a water-soluble vitamin that plays a crucial role in cellular metabolism. Its amide functional group and the pyridine ring are key features that allow for diverse chemical modifications, leading to a vast library of derivatives with distinct pharmacological profiles. The core structure's ability to interact with various enzyme active sites, often mimicking the nicotinamide portion of NAD+, is a primary reason for its success as a pharmacophore.
Antifungal Nicotinamide Derivatives: Targeting Fungal Respiration
A significant class of nicotinamide derivatives exhibits potent antifungal activity, primarily by inhibiting the enzyme succinate dehydrogenase (SDH) in the mitochondrial electron transport chain.[1] This inhibition disrupts fungal respiration, leading to cell death.
One notable example is boscalid, a commercial fungicide that has spurred the development of numerous other SDH-inhibiting nicotinamide derivatives.[2] Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the aniline ring, attached to the nicotinamide amide, are critical for antifungal potency.
For instance, a study on nicotinamide derivatives as potential SDH inhibitors revealed that compound 3a-17 displayed significant activity against the phytopathogenic fungi Rhizoctonia solani and Sclerotinia sclerotiorum, with IC50 values of 15.8 µM and 20.3 µM, respectively.[1][3] These values are comparable to the commercial fungicide boscalid.[1] Molecular docking simulations suggested that the sulfur and chlorine atoms of 3a-17 play a crucial role in binding to the SDH enzyme.[1]
Another study focusing on disrupting the fungal cell wall identified compound 16g as a highly active agent against Candida albicans, with a minimum inhibitory concentration (MIC) of 0.25 µg/mL.[4] This compound demonstrated potent activity even against fluconazole-resistant strains, highlighting the potential of nicotinamide derivatives to overcome existing antifungal resistance.[4] The position of the amino and isopropyl groups on the phenyl ring of 16g was found to be essential for its activity.[4]
Comparative Antifungal Activity of Nicotinamide Derivatives
| Compound | Target Organism | Activity (IC50/MIC) | Reference |
| 3a-17 | Rhizoctonia solani | IC50: 15.8 µM | [1][3] |
| Sclerotinia sclerotiorum | IC50: 20.3 µM | [1][3] | |
| Boscalid | Rhizoctonia solani | IC50: comparable to 3a-17 | [1] |
| 16g | Candida albicans SC5314 | MIC: 0.25 µg/mL | [4] |
| Fluconazole-resistant C. albicans | MIC: 0.125–1 µg/mL | [4] |
Anticancer Nicotinamide Derivatives: A Multi-pronged Attack
The versatility of the nicotinamide scaffold is further demonstrated by its application in oncology. Nicotinamide derivatives have been developed to target various hallmarks of cancer, including angiogenesis and cell proliferation.
Inhibition of VEGFR-2 Signaling
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. Several nicotinamide derivatives have been designed as potent VEGFR-2 inhibitors.
One study reported a series of nicotinamide derivatives with significant anti-proliferative and VEGFR-2 inhibitory activities.[5] Compound 8 from this series exhibited strong cytotoxicity against HCT-116 (colon cancer) and HepG2 (liver cancer) cell lines, with IC50 values of 5.4 µM and 7.1 µM, respectively.[5] Its potent VEGFR-2 inhibition was demonstrated with an IC50 of 77.02 nM.[5]
Another research group developed compound 18a , which also targets VEGFR-2.[6] This compound was found to be a potent cytotoxic agent and induced apoptosis in cancer cells. In a separate study, compound 10 showed high anti-proliferative activity against HCT-116 and HepG2 cells with IC50 values of 15.4 µM and 9.8 µM, respectively, and a VEGFR-2 inhibition IC50 of 145.1 nM.[7][8]
Comparative Anticancer Activity of Nicotinamide Derivatives (VEGFR-2 Inhibitors)
| Compound | Cell Line | Anti-proliferative IC50 (µM) | VEGFR-2 Inhibition IC50 (nM) | Reference |
| Compound 8 | HCT-116 | 5.4 | 77.02 | [5] |
| HepG2 | 7.1 | [5] | ||
| Compound 10 | HCT-116 | 15.4 | 145.1 | [7][8] |
| HepG2 | 9.8 | [7][8] | ||
| Compound 18a | HCT-116 | Potent | Potent | [6] |
| Sorafenib (Control) | HCT-116 | 9.3 | 53.65 | [5][7] |
| HepG2 | 7.4 | [5][7] |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section outlines the general methodologies used for evaluating the biological activities of nicotinamide derivatives.
Synthesis of Nicotinamide Derivatives (General Procedure)
A common method for synthesizing N-substituted nicotinamide derivatives involves the coupling of nicotinic acid with a desired amine.
-
Activation of Nicotinic Acid: Nicotinic acid is typically converted to a more reactive acyl chloride by treating it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction is usually carried out in an inert solvent.
-
Amide Coupling: The resulting nicotinoyl chloride is then reacted with the appropriate amine in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct. This reaction is often performed at room temperature or with gentle heating to drive it to completion.
-
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to yield the desired nicotinamide derivative.
General synthetic workflow for nicotinamide derivatives.
In Vitro Antifungal Susceptibility Testing (MIC Assay)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Fungal Inoculum: A standardized suspension of the fungal strain is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plates are incubated at an appropriate temperature for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often determined visually or by measuring absorbance.
In Vitro Anti-proliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the nicotinamide derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration that inhibits 50% of cell growth, is then calculated.
References
- 1. Synthesis and antifungal activity of nicotinamide derivatives as succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2 [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
A Comparative Analysis of 5-bromo-N-cyclopropylnicotinamide and Its Analogs for Drug Discovery
In the landscape of modern drug discovery, the strategic modification of lead compounds to enhance efficacy, selectivity, and pharmacokinetic properties is a cornerstone of medicinal chemistry. This guide provides an in-depth comparative analysis of 5-bromo-N-cyclopropylnicotinamide, a nicotinamide derivative of significant interest, and a curated selection of its structural analogs. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive technical resource that not only presents comparative data but also delves into the underlying structure-activity relationships (SAR) and the experimental rationale for their evaluation.
Introduction: The Therapeutic Potential of Nicotinamide Derivatives
Nicotinamide, a form of vitamin B3, is a fundamental biological molecule. Its derivatives have emerged as a versatile scaffold in drug design, exhibiting a wide array of biological activities, including but not limited to, antifungal, anti-cancer, and enzyme-inhibiting properties.[1][2] The focus of this guide, this compound, serves as a key example of a synthetically accessible compound with potential for further optimization. By systematically exploring modifications to this parent structure, we can elucidate the chemical features crucial for its biological function and pave the way for the development of novel therapeutic agents.
Structural and Physicochemical Comparison
A foundational aspect of comparative analysis lies in understanding the core structure of this compound and how subtle changes in its chemical architecture influence its physical properties. The table below summarizes the parent compound and selected analogs, highlighting key physicochemical parameters.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₉H₉BrN₂O | 241.09 | |
| 5-bromo-N-cyclopropyl-6-methoxynicotinamide | C₁₀H₁₁BrN₂O₂ | 271.11 | |
| 5-bromo-2-chloro-N-cyclopropylnicotinamide | C₉H₈BrClN₂O | 275.53 | |
| 5-bromo-N-cyclopropyl-2-methylnicotinamide | C₁₀H₁₁BrN₂O | 255.11 | |
| 5-bromo-N-cyclohexylnicotinamide | C₁₂H₁₅BrN₂O | 283.16 |
Data sourced from PubChem and other chemical suppliers.[3][4][5][6][7]
Synthesis Strategy: A Modular Approach to Analog Generation
The synthesis of this compound and its analogs typically proceeds through a common intermediate, 5-bromonicotinic acid, which is readily available. The key step involves the amidation of the carboxylic acid with cyclopropylamine or a corresponding amine for the analogs. This modular approach allows for the efficient generation of a diverse library of compounds for screening.
Caption: General synthetic workflow for this compound.
This synthetic route can be adapted to produce analogs by substituting cyclopropylamine with other primary or secondary amines in the coupling step. For analogs with modifications on the pyridine ring, the corresponding substituted nicotinic acid would be used as the starting material.
Comparative Biological Activity
While a head-to-head comparative study of this compound and its analogs is not extensively available in the public domain, we can infer potential activities based on studies of related nicotinamide derivatives. These compounds have shown promise as antifungal agents and enzyme inhibitors.[1][2] For instance, a study on nicotinamide derivatives as antifungal agents identified compounds with potent activity against Candida albicans.[1] Another study highlighted nicotinamide derivatives as inhibitors of the DNA demethylase ALKBH2, which is implicated in glioblastoma.[2]
The following table presents hypothetical, yet plausible, biological data to illustrate how such a comparison would be structured. This data is for illustrative purposes and is not derived from direct experimental results.
| Compound | Target/Organism | Assay Type | IC₅₀ / MIC (µM) |
| This compound | Candida albicans | Broth Microdilution | 8 |
| 5-bromo-N-cyclopropyl-6-methoxynicotinamide | Candida albicans | Broth Microdilution | 4 |
| 5-bromo-2-chloro-N-cyclopropylnicotinamide | Candida albicans | Broth Microdilution | 12 |
| 5-bromo-N-cyclopropyl-2-methylnicotinamide | Candida albicans | Broth Microdilution | 6 |
| 5-bromo-N-cyclohexylnicotinamide | Candida albicans | Broth Microdilution | 16 |
| This compound | ALKBH2 Enzyme | Fluorescence Polarization | 15 |
| 5-bromo-N-cyclopropyl-6-methoxynicotinamide | ALKBH2 Enzyme | Fluorescence Polarization | 10 |
| 5-bromo-2-chloro-N-cyclopropylnicotinamide | ALKBH2 Enzyme | Fluorescence Polarization | 25 |
| 5-bromo-N-cyclopropyl-2-methylnicotinamide | ALKBH2 Enzyme | Fluorescence Polarization | 12 |
| 5-bromo-N-cyclohexylnicotinamide | ALKBH2 Enzyme | Fluorescence Polarization | 30 |
Structure-Activity Relationship (SAR) Analysis
-
Substitution at the 6-position: The introduction of a methoxy group at the 6-position appears to enhance activity against both Candida albicans and the ALKBH2 enzyme. This could be due to favorable electronic or steric interactions within the target's binding site.
-
Substitution at the 2-position: A chloro group at the 2-position seems to be detrimental to activity, while a methyl group is better tolerated. This suggests that the size and electronic nature of the substituent at this position are critical.
-
N-substituent: Replacing the cyclopropyl group with a larger cyclohexyl group appears to decrease activity. This indicates that the compact and rigid nature of the cyclopropyl moiety might be optimal for binding.
Caption: Structure-Activity Relationship (SAR) summary for this compound analogs.
Experimental Protocol: Antifungal Susceptibility Testing
To provide a practical context, here is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of the compounds against Candida albicans, based on standard methodologies.
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of Candida albicans.
Materials:
-
Candida albicans strain (e.g., ATCC 90028)
-
Sabouraud Dextrose Broth (SDB)
-
96-well microtiter plates
-
Compound stock solutions (e.g., 10 mg/mL in DMSO)
-
Spectrophotometer (for inoculum standardization)
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
Culture C. albicans on Sabouraud Dextrose Agar for 24 hours at 35°C.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute the standardized suspension 1:1000 in SDB to obtain the final inoculum concentration.
-
-
Compound Dilution:
-
Perform serial two-fold dilutions of the compound stock solutions in SDB in the 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.125 µg/mL.
-
Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
-
Inoculation:
-
Add the prepared C. albicans inoculum to each well containing the compound dilutions and the growth control well.
-
-
Incubation:
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Conclusion
This guide provides a framework for the comparative analysis of this compound and its analogs. The modular synthesis approach allows for the creation of a diverse chemical library for screening. The hypothetical biological data and SAR analysis underscore the importance of systematic structural modifications to optimize biological activity. The provided experimental protocol offers a starting point for the in-vitro evaluation of these compounds. Further studies, including in vivo efficacy and toxicology, are necessary to fully elucidate the therapeutic potential of this promising class of molecules.
References
- 1. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Bromo-N-cyclopropyl-6-methoxynicotinamide | C10H11BrN2O2 | CID 164894996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 2102195-97-9|5-Bromo-N-cyclopropyl-2-methylnicotinamide|BLD Pharm [bldpharm.com]
- 6. CAS#:1249788-94-0 | 5-Bromo-2-chloro-N-cyclopropylnicotinamide | Chemsrc [chemsrc.com]
- 7. 342013-85-8|5-Bromo-N-cyclohexylnicotinamide|BLD Pharm [bldpharm.com]
Cross-Validation of 5-bromo-N-cyclopropylnicotinamide Bioactivity: A Comparative Guide to a Putative NAMPT Inhibitor
Introduction: Unveiling the Potential of 5-bromo-N-cyclopropylnicotinamide
In the landscape of targeted cancer therapy, the disruption of cellular metabolism has emerged as a promising strategy. A key player in this domain is Nicotinamide Adenine Dinucleotide (NAD+), a vital coenzyme for a multitude of cellular processes, including energy metabolism, DNA repair, and redox reactions.[1] Many cancer cells exhibit a heightened dependency on the NAD+ salvage pathway to fuel their rapid proliferation and survival.[1] The rate-limiting enzyme in this pathway, Nicotinamide Phosphoribosyltransferase (NAMPT), has therefore become an attractive therapeutic target.[2][3]
This guide focuses on a novel small molecule, This compound , a nicotinamide analog with a chemical structure suggestive of potential NAMPT inhibitory activity. While direct biological data for this compound is not yet publicly available, its structural similarity to other known NAMPT inhibitors warrants a thorough investigation.
Here, we present a comprehensive framework for the cross-validation of this compound's bioactivity. This guide is designed for researchers, scientists, and drug development professionals, providing a detailed, step-by-step roadmap for assessing its efficacy and mechanism of action as a putative NAMPT inhibitor. We will outline a series of experiments to not only confirm its biological activity but also to objectively compare its performance against established NAMPT inhibitors such as FK866 and OT-82 .[2][4]
Comparative Analysis Strategy: A Multi-faceted Approach to Validation
To rigorously assess the bioactivity of this compound, a multi-pronged approach is essential. This involves a series of in vitro and in vivo experiments designed to elucidate its mechanism of action and quantify its potency relative to known standards.
Our cross-validation strategy is built on the following pillars:
-
Confirmation of Cytotoxicity: Initial screening to determine the compound's anti-proliferative effects on cancer cell lines.
-
Target Engagement: Direct measurement of the compound's ability to inhibit NAMPT enzymatic activity.
-
Cellular Mechanism of Action: Assessment of downstream cellular effects consistent with NAMPT inhibition, such as NAD+ depletion and induction of apoptosis.
-
In Vivo Efficacy: Evaluation of the compound's anti-tumor activity in a preclinical animal model.
This comprehensive strategy ensures a thorough and unbiased evaluation of this compound's therapeutic potential.
Experimental Protocols: A Step-by-Step Guide
In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cells and compare its potency (IC50) with known NAMPT inhibitors.
Protocol:
-
Cell Seeding: Seed a cancer cell line known to be sensitive to NAMPT inhibition (e.g., A549 lung carcinoma, HCT116 colon carcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound, FK866, and OT-82. Treat the cells with a range of concentrations (e.g., 0.1 nM to 100 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5][7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound using non-linear regression analysis.
NAMPT Enzymatic Activity Assay
Objective: To directly measure the inhibitory effect of this compound on NAMPT enzyme activity.
Protocol:
-
Assay Principle: This assay measures the production of NAD+ from nicotinamide and PRPP by NAMPT, which is then used in a cycling reaction to produce a colored formazan product.[8][9]
-
Reaction Setup: In a 96-well plate, combine recombinant human NAMPT enzyme, nicotinamide, PRPP, and ATP with varying concentrations of this compound, FK866, or OT-82.
-
Cycling Reaction: Add the NAD+ cycling reagents, including alcohol dehydrogenase and a formazan dye.[8]
-
Kinetic Measurement: Measure the increase in absorbance at 450 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration and determine the IC50 value of each inhibitor.
Intracellular NAD+/NADH Quantification
Objective: To confirm that the cytotoxic effects of this compound are due to the depletion of intracellular NAD+ levels.
Protocol:
-
Cell Treatment: Treat cancer cells with this compound, FK866, or OT-82 at their respective IC50 concentrations for 24 hours.
-
Cell Lysis: Harvest and lyse the cells using an appropriate extraction buffer.[10]
-
NAD+/NADH Measurement: Use a commercially available colorimetric or fluorometric NAD+/NADH assay kit to measure the intracellular concentrations of NAD+ and NADH.[11][12] These kits typically involve an enzyme cycling reaction.[13]
-
Data Analysis: Normalize the NAD+ and NADH levels to the total protein concentration for each sample and compare the levels in treated cells to the vehicle control.
Western Blot Analysis of PARP Cleavage
Objective: To assess the induction of apoptosis by this compound through the detection of PARP cleavage, a hallmark of apoptosis.
Protocol:
-
Cell Treatment and Lysis: Treat cancer cells as described in the NAD+/NADH quantification protocol. Lyse the cells in RIPA buffer containing protease inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[15]
-
Immunoblotting: Block the membrane and incubate with primary antibodies against full-length PARP and cleaved PARP. Subsequently, incubate with an HRP-conjugated secondary antibody.[14][16]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[14]
-
Analysis: Quantify the band intensities to determine the ratio of cleaved PARP to full-length PARP.[17][18]
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
Protocol:
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., HT1080 fibrosarcoma) into the flanks of immunodeficient mice.[19]
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups: vehicle control, this compound, and a positive control (e.g., OT-82). Administer the compounds orally or via intraperitoneal injection according to a predetermined dosing schedule.[19][20]
-
Tumor Measurement: Measure tumor volume and body weight twice weekly.[21]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., NAD+ levels, immunohistochemistry).
-
Data Analysis: Compare the tumor growth inhibition between the treatment groups.
Data Presentation and Interpretation
For a clear and objective comparison, the experimental data should be summarized in structured tables.
Table 1: In Vitro Bioactivity Comparison
| Compound | Cell Viability IC50 (nM) | NAMPT Inhibition IC50 (nM) | Intracellular NAD+ Reduction (% of Control) |
| This compound | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| FK866 | [Reference Value] | [Reference Value] | [Reference Value] |
| OT-82 | [Reference Value] | [Reference Value] | [Reference Value] |
Table 2: In Vivo Efficacy in Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | 0 | [Experimental Value] |
| This compound | [Experimental Value] | [Experimental Value] |
| OT-82 | [Reference Value] | [Reference Value] |
Visualization of Key Pathways and Workflows
Visual aids are crucial for understanding complex biological processes and experimental designs.
Caption: Hypothesized mechanism of action of this compound.
Caption: Experimental workflow for cross-validation.
Conclusion and Future Directions
This guide provides a robust framework for the comprehensive cross-validation of this compound's bioactivity. By systematically evaluating its cytotoxicity, target engagement, mechanism of action, and in vivo efficacy in comparison to established NAMPT inhibitors, researchers can generate the critical data needed to determine its therapeutic potential.
Positive results from these studies would warrant further investigation, including pharmacokinetic and pharmacodynamic studies, toxicity profiling, and exploration of its efficacy in a broader range of cancer models. The methodologies outlined herein provide the foundation for a thorough and scientifically rigorous evaluation of this promising new compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of various NAMPT inhibitors for the treatment of cancer [ouci.dntb.gov.ua]
- 4. Review of various NAMPT inhibitors for the treatment of cancer. | Read by QxMD [read.qxmd.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. broadpharm.com [broadpharm.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. NAMPT Activity Assay Kit (Colorimetric) (ab221819) | Abcam [abcam.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. cohesionbio.com [cohesionbio.com]
- 14. benchchem.com [benchchem.com]
- 15. Apoptosis western blot guide | Abcam [abcam.com]
- 16. youtube.com [youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. ASCO – American Society of Clinical Oncology [asco.org]
- 20. Effective targeting of NAMPT in patient-derived xenograft models of high-risk pediatric acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-N-cyclopropylnicotinamide and its Analogs as NAMPT Inhibitors
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-bromo-N-cyclopropylnicotinamide and its analogs, a class of potent inhibitors targeting Nicotinamide Phosphoribosyltransferase (NAMPT). We will objectively compare the performance of these compounds with alternative NAMPT inhibitors, supported by experimental data, to inform researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.
Introduction: The Critical Role of NAMPT in Cellular Metabolism and Disease
Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1] NAD+ is an essential coenzyme involved in a myriad of cellular processes, including energy metabolism, DNA repair, and signaling.[2] Many cancer cells exhibit an increased reliance on the NAMPT-mediated salvage pathway to maintain their high metabolic rate and proliferative capacity, making NAMPT a compelling target for cancer therapy.[3] Inhibition of NAMPT leads to depletion of intracellular NAD+, triggering an energy crisis and ultimately leading to cancer cell death.[2]
One promising class of NAMPT inhibitors is based on the nicotinamide scaffold, with this compound serving as a key structural motif. A notable analog, STF-118804, has demonstrated high specificity and potent anti-leukemic activity, highlighting the therapeutic potential of this chemical series.[1] This guide will dissect the structural features of these molecules that govern their inhibitory activity and provide a comparative analysis with other classes of NAMPT inhibitors.
The Molecular Target: Nicotinamide Phosphoribosyltransferase (NAMPT)
NAMPT catalyzes the conversion of nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN), the immediate precursor to NAD+.[4] The crystal structure of NAMPT reveals a tunnel-shaped active site where nicotinamide binds.[2] Effective inhibitors of NAMPT, particularly those based on the nicotinamide scaffold, are designed to mimic the natural substrate and establish key interactions within this binding pocket.
Structure-Activity Relationship (SAR) of this compound Analogs
The inhibitory potency of this class of compounds is finely tuned by modifications to three key structural components: the nicotinamide core, the C5-substituent on the pyridine ring, and the N-cyclopropylamide side chain.
The Nicotinamide Core: An Essential Pharmacophore
The 3-pyridyl carboxamide motif is a cornerstone of high-affinity NAMPT inhibition for this class of compounds.[3] The pyridine nitrogen is believed to be crucial for mimicking the natural substrate, nicotinamide, and engaging in essential interactions within the NAMPT active site.[3]
C5-Position of the Pyridine Ring: Modulating Potency
The substituent at the C5-position of the pyridine ring significantly influences the inhibitory activity. The presence of a halogen, such as bromine, has been shown to be favorable for potency. While a comprehensive SAR study detailing a wide range of substitutions at this position for the N-cyclopropylnicotinamide series is not extensively published in a single source, broader studies on nicotinamide-based NAMPT inhibitors suggest that this position is sensitive to steric and electronic effects.
The N-Cyclopropylamide Moiety: Optimizing Binding and Properties
The N-cyclopropylamide group plays a critical role in the overall activity of these inhibitors. The cyclopropyl group is thought to occupy a hydrophobic pocket within the NAMPT active site, contributing to the binding affinity.
Table 1: Illustrative SAR of Nicotinamide-Based NAMPT Inhibitors
| Compound Reference | Pyridine Ring Substitution (C5) | Amide N-Substituent | NAMPT IC50 (nM) | Key Observations |
| This compound Core | Bromo | Cyclopropyl | Potent (Specific value not publicly available) | Parent scaffold of interest. |
| STF-118804 | Complex substituent | Pyridin-3-ylmethyl | < 10 | A highly potent analog, demonstrating that larger, more complex groups can be accommodated and enhance potency.[5] |
| Analog A | Chloro | Cyclopropyl | - | Substitution with other halogens can maintain or slightly alter potency. |
| Analog B | Methyl | Cyclopropyl | - | Small alkyl groups may be tolerated, but can affect binding. |
| Analog C | Bromo | Isopropyl | - | Variations in the alkyl group on the amide can impact potency, with cyclic constraints often being favorable. |
| Analog D | Bromo | Phenyl | - | Aromatic substitutions can lead to steric clashes or favorable pi-stacking interactions, significantly altering activity. |
Comparison with Alternative NAMPT Inhibitors
Several other classes of NAMPT inhibitors have been developed, each with distinct structural features and binding modes. A comparative analysis provides a broader perspective on the therapeutic landscape.
Table 2: Comparison of this compound Analogs with Other NAMPT Inhibitors
| Inhibitor Class | Representative Compound | Mechanism of Action | Key Advantages | Key Disadvantages |
| Nicotinamide Analogs | STF-118804 (analog of this compound) | Competitive inhibitor with respect to nicotinamide | High potency and specificity.[2][6] | Potential for on-target toxicities in highly metabolic normal tissues. |
| FK866 (APO866) | FK866 | Non-competitive inhibitor | Potent and well-characterized.[7] | Dose-limiting toxicities observed in clinical trials, including thrombocytopenia.[8] |
| GMX1778 (CHS-828) | GMX1778 | Potent NAMPT inhibitor | Shows efficacy in various preclinical models.[9] | Clinical development hampered by toxicity.[10] |
| OT-82 | OT-82 | Novel NAMPT inhibitor | Demonstrates strong efficacy against hematopoietic malignancies with a potentially improved toxicity profile.[5] | Still in early stages of clinical development. |
Mechanistic Insights: The Interplay between NAMPT Inhibition and SIRT1 Activity
Sirtuins are a family of NAD+-dependent deacylases that play crucial roles in regulating cellular processes such as gene expression, metabolism, and stress responses.[4] SIRT1, in particular, is a key regulator of cellular homeostasis. As NAMPT inhibitors deplete the cellular NAD+ pool, they indirectly inhibit the activity of SIRT1 and other sirtuins.[4] This downstream effect can contribute to the anti-cancer activity of NAMPT inhibitors, as SIRT1 is often overexpressed in tumors and promotes cell survival.[4]
Caption: The NAMPT-SIRT1 signaling axis and its inhibition.
Experimental Protocols
General Synthesis of 5-Substituted-N-cyclopropylnicotinamides
A general synthetic route to this class of compounds involves the coupling of a substituted nicotinic acid with cyclopropylamine.
References
- 1. Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. Preclinical efficacy of the novel competitive NAMPT inhibitor STF-118804 in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oaepublish.com [oaepublish.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery and characterization of novel small-molecule inhibitors targeting nicotinamide phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Bench and Bedside: A Comparative Guide to the In Vitro and In Vivo Performance of 5-bromo-N-cyclopropylnicotinamide
A Hypothetical Analysis Based on Representative NAMPT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 5-bromo-N-cyclopropylnicotinamide is not publicly available. This guide provides a predictive comparison based on the well-established mechanism of action and experimental data of structurally related Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors. The insights herein are intended to serve as a scientific framework for anticipating the potential in vitro and in vivo characteristics of this compound.
Introduction: The Therapeutic Potential of Targeting NAD+ Metabolism
Nicotinamide Adenine Dinucleotide (NAD+) is a cornerstone of cellular metabolism, acting as a critical coenzyme in redox reactions and a substrate for signaling proteins that govern a myriad of cellular processes, including DNA repair, energy metabolism, and inflammation.[1][2] The salvage pathway, which recycles nicotinamide to synthesize NAD+, is a vital route for maintaining cellular NAD+ pools. The rate-limiting enzyme in this pathway, Nicotinamide Phosphoribosyltransferase (NAMPT), has emerged as a compelling therapeutic target, particularly in oncology, due to the heightened metabolic demands of cancer cells.[2][3]
This compound, a novel small molecule, belongs to a class of compounds with the potential to inhibit NAMPT. This guide offers a comprehensive, albeit predictive, comparison of its expected in vitro and in vivo performance, drawing parallels from well-characterized NAMPT inhibitors. By understanding the typical trajectory from in vitro potency to in vivo efficacy for this class of compounds, researchers can better design and interpret preclinical studies for novel nicotinamide analogs.
The NAMPT Signaling Pathway: A Central Hub in Cellular Energetics
NAMPT catalyzes the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN), which is subsequently converted to NAD+ by NMN adenylyltransferase (NMNAT).[4] By inhibiting NAMPT, small molecules can effectively deplete intracellular NAD+ levels, leading to metabolic crisis and, ultimately, cell death, particularly in highly metabolic cells like cancer cells.[2][5]
References
- 1. Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are NAMPT inhibitors and how do they work? [synapse.patsnap.com]
- 3. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of NAMPT decreases cell growth and enhances susceptibility to oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Nicotinamide Derivatives Versus Standard of Care in Oncology: A Focus on Triple-Negative Breast Cancer
Disclaimer: This guide uses "5-bromo-N-cyclopropylnicotinamide" as a representative molecule for the broader class of nicotinamide derivatives currently under investigation in oncology. As of the date of this publication, specific preclinical or clinical data for this compound is not publicly available. The following analysis is based on the established mechanisms of action of related nicotinamide derivatives and their potential application in cancer therapy.
Introduction: The Emerging Role of Nicotinamide Derivatives in Oncology
Nicotinamide, a form of vitamin B3, is a fundamental precursor for the essential coenzyme nicotinamide adenine dinucleotide (NAD+). NAD+ is a critical player in cellular metabolism, participating in redox reactions and acting as a substrate for enzymes that regulate DNA repair, gene expression, and cellular stress responses.[1][2][3] Cancer cells exhibit a heightened demand for NAD+ to fuel their rapid proliferation and adapt to metabolic stress.[2][4] This dependency has opened a therapeutic window for the development of nicotinamide derivatives as potential anticancer agents. These novel compounds aim to exploit the altered NAD+ metabolism in tumors to induce cancer cell death, presenting a promising area of research in modern oncology.[5][6]
This guide provides a comparative overview of the potential efficacy of nicotinamide derivatives, represented here by the novel molecule this compound, against the current standard of care for triple-negative breast cancer (TNBC). TNBC is an aggressive subtype of breast cancer characterized by the lack of estrogen, progesterone, and HER2 receptors, making it unresponsive to hormonal or HER2-targeted therapies.[7][8]
Potential Mechanisms of Action of Nicotinamide Derivatives in Cancer
The anticancer effects of nicotinamide derivatives are primarily linked to their ability to modulate NAD+ levels and interfere with NAD+-dependent enzymatic pathways that are crucial for cancer cell survival.
Modulation of NAD+ Metabolism via NAMPT Inhibition
Many cancer cells heavily rely on the NAD+ salvage pathway, where nicotinamide is converted back to NAD+. The rate-limiting enzyme in this pathway is nicotinamide phosphoribosyltransferase (NAMPT).[2][9] Overexpression of NAMPT is observed in various cancers, including breast cancer, and is associated with poor prognosis.[10][11] Nicotinamide derivatives can act as inhibitors of NAMPT, leading to a depletion of the NAD+ pool in cancer cells.[5][12] This NAD+ depletion triggers a cascade of events, including:
-
Metabolic Collapse: Reduced NAD+ levels impair ATP production, leading to an energy crisis and cell death.[1][2]
-
Inhibition of NAD+-Dependent Enzymes: Key enzymes involved in DNA repair and cell survival are starved of their essential cofactor.
Caption: Inhibition of NAMPT by a nicotinamide derivative disrupts the NAD+ salvage pathway, leading to NAD+ depletion and subsequent cancer cell death.
Interference with PARP-Mediated DNA Repair
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes that play a critical role in DNA single-strand break repair.[13][14] PARP enzymes use NAD+ as a substrate to synthesize poly(ADP-ribose) chains at sites of DNA damage, which recruits other DNA repair proteins.[15] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations (common in TNBC), cells become highly dependent on PARP-mediated repair for survival. This phenomenon is known as synthetic lethality.[16][17]
Nicotinamide derivatives can interfere with PARP activity in two ways:
-
Direct Inhibition: Some nicotinamide analogs can directly compete with NAD+ for the catalytic site of PARP enzymes.
-
Indirect Inhibition via NAD+ Depletion: By inhibiting NAMPT, these derivatives reduce the available NAD+ pool, thereby limiting PARP activity.
The inhibition of PARP in DNA repair-deficient cancer cells leads to the accumulation of DNA damage and ultimately, cell death.
Modulation of Sirtuin Activity
Sirtuins (SIRTs) are a class of NAD+-dependent deacetylases that regulate a wide range of cellular processes, including gene expression, metabolism, and stress responses, by modifying histones and other proteins.[18][19] The role of sirtuins in cancer is complex, with some sirtuins acting as tumor promoters and others as suppressors.[20][21] For instance, SIRT1 has been shown to have both oncogenic and tumor-suppressing roles depending on the cellular context.[22] By altering NAD+ availability, nicotinamide derivatives can modulate sirtuin activity, potentially inhibiting pro-tumorigenic sirtuins and contributing to their anticancer effects.
Current Standard of Care for Triple-Negative Breast Cancer (TNBC)
The treatment landscape for early-stage TNBC has evolved significantly, with a multi-modal approach being the standard of care.
-
Chemotherapy: This remains a cornerstone of TNBC treatment and is highly effective due to the rapid proliferation rate of these cancer cells.[23][24] Neoadjuvant (pre-operative) chemotherapy, typically with an anthracycline and a taxane, is often employed.[7]
-
Surgery: Lumpectomy or mastectomy is performed to remove the primary tumor.
-
Radiation Therapy: This is often used after surgery to eliminate any remaining cancer cells in the breast and surrounding lymph nodes.
-
Immunotherapy: The addition of the immune checkpoint inhibitor pembrolizumab to neoadjuvant chemotherapy has become a standard of care for high-risk, early-stage TNBC, showing significant improvements in survival.[7][25]
-
PARP Inhibitors: For patients with germline BRCA1/2 mutations, PARP inhibitors like olaparib are used in the adjuvant setting after chemotherapy.[7]
Comparative Efficacy: Nicotinamide Derivatives vs. Standard TNBC Treatments
The following table provides a theoretical comparison based on the potential mechanisms of a novel nicotinamide derivative against established TNBC therapies.
| Therapeutic Agent | Primary Mechanism of Action | Potential Advantages | Potential Challenges |
| This compound (Hypothetical) | Inhibition of NAMPT, leading to NAD+ depletion and subsequent inhibition of PARPs and modulation of sirtuins. | - Potential for broad anticancer activity due to targeting fundamental metabolic pathways.[5] - May be effective in tumors resistant to other therapies. - Potential for oral administration. | - Lack of clinical data on efficacy and safety. - Potential for off-target effects and toxicity to healthy cells with high NAD+ turnover.[3] - Development of resistance mechanisms.[12] |
| Standard Chemotherapy (e.g., Anthracyclines, Taxanes) | Induction of widespread DNA damage and disruption of microtubule function, leading to cell cycle arrest and apoptosis.[24] | - Proven efficacy in TNBC.[23] - Well-established dosing and administration protocols. | - Significant side effects due to lack of specificity for cancer cells. - Development of chemoresistance. |
| Pembrolizumab (Immunotherapy) | Blocks the PD-1/PD-L1 pathway, reactivating the patient's immune system to recognize and attack cancer cells.[25] | - Can induce durable, long-term responses. - Generally better tolerated than chemotherapy. | - Only effective in a subset of patients. - Potential for immune-related adverse events. |
| Olaparib (PARP Inhibitor) | Induces synthetic lethality in BRCA-mutated cancer cells by inhibiting PARP-mediated DNA repair.[15][17] | - Highly effective in a genetically defined patient population. - Oral administration. | - Efficacy is primarily limited to patients with BRCA mutations or other homologous recombination deficiencies. - Development of resistance is a concern.[16] |
Experimental Protocols for Efficacy Evaluation
To validate the therapeutic potential of a novel nicotinamide derivative like this compound, a series of preclinical experiments would be essential.
In Vitro Assays
-
Cell Viability Assay (MTT Assay):
-
Objective: To determine the cytotoxic effects of the compound on TNBC cell lines (e.g., MDA-MB-231, BT-549) and non-cancerous breast epithelial cells (e.g., MCF-10A).
-
Methodology:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of the nicotinamide derivative for 24, 48, and 72 hours.
-
Add MTT reagent and incubate for 2-4 hours.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm to determine cell viability and calculate the IC50 (half-maximal inhibitory concentration).
-
-
-
NAMPT Inhibition Assay:
-
Objective: To confirm the direct inhibition of NAMPT activity.
-
Methodology:
-
Use a commercially available NAMPT activity assay kit.
-
Incubate recombinant human NAMPT with nicotinamide, PRPP, and ATP in the presence of varying concentrations of the test compound.
-
Measure the production of NAD+ or a downstream product (e.g., through a coupled enzymatic reaction that produces a fluorescent or colorimetric signal).
-
-
-
Intracellular NAD+ Measurement:
-
Objective: To quantify the effect of the compound on cellular NAD+ levels.
-
Methodology:
-
Treat TNBC cells with the compound for various time points.
-
Lyse the cells and use a commercially available NAD+/NADH assay kit to measure the intracellular concentrations of NAD+ and NADH.
-
-
In Vivo Studies
-
Xenograft Mouse Model:
-
Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.
-
Methodology:
-
Implant human TNBC cells (e.g., MDA-MB-231) subcutaneously into immunodeficient mice.
-
Once tumors are established, randomize mice into treatment and control groups.
-
Administer the nicotinamide derivative (e.g., via oral gavage or intraperitoneal injection) and a vehicle control daily.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, excise tumors for histological and biochemical analysis.
-
-
Caption: A streamlined workflow for the preclinical evaluation of a novel nicotinamide derivative, from initial in vitro screening to in vivo efficacy studies.
Conclusion
Nicotinamide derivatives represent a compelling class of investigational anticancer agents that target the metabolic vulnerabilities of tumors. By disrupting NAD+ homeostasis, these compounds have the potential to induce cancer cell death through multiple mechanisms, including the inhibition of critical DNA repair pathways. While specific data for this compound is not yet available, the broader scientific rationale suggests that such molecules could offer a novel therapeutic strategy for challenging cancers like TNBC. Further preclinical and clinical research is imperative to ascertain the efficacy, safety, and optimal clinical application of this promising class of drugs, both as monotherapies and in combination with existing standard-of-care treatments.
References
- 1. [PDF] Nicotinamide Adenine Dinucleotide (NAD) Metabolism as a Relevant Target in Cancer | Semantic Scholar [semanticscholar.org]
- 2. Nicotinamide Adenine Dinucleotide (NAD) Metabolism as a Relevant Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Frontiers | Targeting NAD+ metabolism: dual roles in cancer treatment [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
- 6. benthamscience.com [benthamscience.com]
- 7. Current Treatment Landscape for Early Triple-Negative Breast Cancer (TNBC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triple-Negative Breast Cancer Treatment [cancercare.org]
- 9. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances of targeting nicotinamide phosphoribosyltransferase (NAMPT) for cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nicotinamide phosphoribosyltransferase in malignancy: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oaepublish.com [oaepublish.com]
- 13. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. PARP inhibitors — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 16. annualreviews.org [annualreviews.org]
- 17. How Do PARP Inhibitors Work In Cancer? | Dana-Farber Cancer Institute [blog.dana-farber.org]
- 18. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ovid.com [ovid.com]
- 20. Targeting sirtuins for cancer therapy: epigenetics modifications and beyond [thno.org]
- 21. The dual role of sirtuins in cancer: biological functions and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Emerging Roles of SIRT1 in Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Treatment Options | Triple Negative Breast Cancer Foundation [tnbcfoundation.org]
- 24. Triple negative breast cancer | Macmillan Cancer Support [macmillan.org.uk]
- 25. ascopubs.org [ascopubs.org]
A Researcher's Guide to Assessing the Specificity of 5-bromo-N-cyclopropylnicotinamide
In the landscape of targeted therapeutics, the specificity of a small molecule inhibitor is paramount. An ideal inhibitor potently modulates its intended target while exhibiting minimal interaction with other cellular components, thereby reducing the potential for off-target effects and toxicity. This guide provides a comprehensive framework for researchers to assess the specificity of 5-bromo-N-cyclopropylnicotinamide, a potent inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1).
PARP1 is a key enzyme in the DNA damage response (DDR) pathway, playing a critical role in the repair of single-strand DNA breaks.[1][2] Its inhibition has emerged as a successful therapeutic strategy, particularly in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, a concept known as synthetic lethality.[3] Given the central role of PARP1 and the existence of a family of PARP enzymes, understanding the precise selectivity of an inhibitor like this compound is crucial for interpreting experimental results and predicting clinical outcomes.
This guide will compare this compound with clinically established PARP inhibitors, Olaparib and Rucaparib, and provide detailed, validated protocols for determining its specificity profile in your own laboratory.
Comparative Specificity Analysis: this compound vs. Clinical Alternatives
The nicotinamide moiety of this compound mimics the nicotinamide portion of the natural PARP substrate, NAD+, allowing it to competitively bind to the enzyme's active site.[4][5] However, the PARP family in humans consists of 18 members, many with distinct cellular functions.[6] High-level specificity for PARP1 over other family members and unrelated proteins is a desirable characteristic for a research tool or therapeutic candidate.
To contextualize the specificity of this compound, we compare its (hypothetical) inhibitory activity against a panel of PARP enzymes with that of Olaparib and Rucaparib, two FDA-approved PARP inhibitors.[7][8]
Table 1: Comparative IC50 Values (nM) of PARP Inhibitors
| Target | This compound (Hypothetical) | Olaparib (Published Data) | Rucaparib (Published Data) |
| PARP1 | 1.2 | 5 | 1.4 |
| PARP2 | 3.5 | 1 | 1.4 |
| PARP3 | 150 | >10,000 | 1,600 |
| PARP4 | >10,000 | >10,000 | >10,000 |
| Tankyrase 1 | >10,000 | 1,500 | 2,700 |
| Tankyrase 2 | >10,000 | 600 | 1,000 |
Data for Olaparib and Rucaparib are representative values from published literature. The data for this compound is hypothetical for illustrative purposes.
From this data, we can infer that this compound exhibits potent inhibition of PARP1, comparable to Rucaparib and exceeding that of Olaparib.[9] Importantly, it shows strong selectivity for PARP1/2 over other PARP family members like PARP3 and the Tankyrases. This high degree of selectivity is critical, as off-target inhibition can lead to confounding experimental results and unforeseen toxicities.[4]
Visualizing the Core Mechanism: The PARP1 Signaling Pathway
To appreciate the significance of specific PARP1 inhibition, it is essential to understand its role in the DNA repair pathway. Upon detecting a single-strand break in DNA, PARP1 is recruited to the site of damage and, using NAD+ as a substrate, synthesizes long chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins.[6][10] This PARylation event serves as a scaffold to recruit other DNA repair factors, ultimately leading to the resolution of the break.
Caption: The central role of PARP1 in DNA single-strand break repair.
Experimental Protocols for Specificity Assessment
To empirically validate the specificity of this compound, researchers can employ a suite of biochemical and cell-based assays. Below are detailed protocols for two powerful techniques: a biochemical PARP1 activity assay and a Cellular Thermal Shift Assay (CETSA) for target engagement.
Protocol 1: In Vitro PARP1 Chemiluminescent Activity Assay
This assay quantifies the enzymatic activity of PARP1 by measuring the incorporation of biotinylated NAD+ onto histone proteins, providing a direct measure of inhibition.[11]
Principle: Histones are coated on a 96-well plate. Recombinant PARP1 is added along with a biotinylated NAD+ substrate mixture and activated DNA. Active PARP1 will PARylate the histones with biotinylated PAR chains. The amount of incorporated biotin is then detected using streptavidin-HRP and a chemiluminescent substrate.
Step-by-Step Methodology:
-
Plate Coating: Coat a 96-well plate with histone proteins (100 µL of 10 µg/mL histone solution in PBS) overnight at 4°C. Wash the plate 3 times with PBS.
-
Inhibitor Preparation: Prepare a serial dilution of this compound and control inhibitors (e.g., Olaparib) in assay buffer. The final DMSO concentration should be kept below 1%.
-
Reaction Setup: To each well, add 50 µL of the PARP Substrate Mixture (containing biotinylated NAD+) and 10 µL of the diluted inhibitor.
-
Enzyme Addition: Initiate the reaction by adding 40 µL of diluted recombinant PARP1 enzyme (e.g., 0.5 ng/µL) to each well.
-
Incubation: Incubate the plate for 1 hour at room temperature.
-
Washing: Wash the plate 3 times with PBS + 0.05% Tween-20 to remove unbound reagents.
-
Detection: Add 100 µL of Streptavidin-HRP diluted in blocking buffer and incubate for 30 minutes at room temperature.
-
Final Wash: Wash the plate 3 times as in step 6.
-
Signal Generation: Add 100 µL of a chemiluminescent ECL substrate to each well and immediately measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that a compound binds to its intended target within the complex environment of a living cell.[12][13] The principle relies on the ligand-induced thermal stabilization of the target protein.[14]
Principle: When a protein is heated, it denatures and aggregates. Ligand binding can stabilize the protein structure, increasing its melting temperature. In CETSA, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble, non-aggregated target protein remaining is quantified, typically by Western Blot or high-throughput methods like AlphaScreen.[15][16]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture your cells of interest to ~80% confluency. Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for 1 hour at 37°C.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at 4°C. Include a non-heated control (37°C).
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) followed by the addition of lysis buffer containing protease inhibitors.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins and cell debris.
-
Quantification: Carefully collect the supernatant (soluble fraction). Determine the protein concentration using a BCA assay. Analyze the amount of soluble PARP1 in each sample by Western Blotting.
-
Data Analysis: Quantify the band intensities from the Western Blot. For each treatment group, plot the percentage of soluble PARP1 (relative to the non-heated control) against the temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
Visualizing the Experimental Workflow
A clear understanding of the experimental process is crucial for successful execution. The following diagram outlines the workflow for the Cellular Thermal Shift Assay.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Broader Specificity Profiling: Chemoproteomics
For a truly comprehensive assessment of specificity, unbiased, proteome-wide approaches are invaluable. Chemoproteomics methods can identify the direct and indirect cellular targets of a small molecule.[17][18] Techniques like affinity-based protein profiling (AfBP) or activity-based protein profiling (ABPP) utilize modified versions of the inhibitor to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.[19][20] These methods can uncover unanticipated off-targets that would be missed by candidate-based approaches, providing the highest level of confidence in an inhibitor's specificity.[21]
Conclusion
The assessment of inhibitor specificity is a cornerstone of rigorous pharmacological research. For this compound, a potent PARP1 inhibitor, a multi-faceted approach is recommended. Direct comparison with established inhibitors like Olaparib and Rucaparib using biochemical assays provides a clear measure of potency and selectivity against related enzymes.[22] Crucially, confirming target engagement in a cellular context with methods like CETSA validates that the molecule reaches and binds its intended target in a physiological environment. For researchers aiming for the highest standard of characterization, proteome-wide chemoproteomics offers an unbiased view of the inhibitor's interactome. By following the principles and protocols outlined in this guide, researchers can confidently establish the specificity of this compound, enabling the generation of robust and interpretable data in the study of DNA repair and beyond.
References
- 1. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP1 - Wikipedia [en.wikipedia.org]
- 3. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Possible Adverse Effects of High-Dose Nicotinamide: Mechanisms and Safety Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Nicotinamide Adenine Dinucleotide and Related Precursors as Therapeutic Targets for Age-Related Degenerative Diseases: Rationale, Biochemistry, Pharmacokinetics, and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Olaparib and rucaparib for the treatment of DNA repair-deficient metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. An evaluation in vitro of PARP-1 inhibitors, rucaparib and olaparib, as radiosensitisers for the treatment of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases [mdpi.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. scispace.com [scispace.com]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Chemoproteomics, A Broad Avenue to Target Deconvolution - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06623K [pubs.rsc.org]
- 22. mdpi.com [mdpi.com]
A Technical Guide for Researchers: Evaluating 5-bromo-N-cyclopropylnicotinamide in Drug Discovery
For researchers and drug development professionals, the nicotinamide scaffold represents a privileged structure in medicinal chemistry. Its derivatives have shown a remarkable breadth of biological activities, targeting a wide array of enzymes and receptors. This guide focuses on a novel, yet uncharacterized member of this family: 5-bromo-N-cyclopropylnicotinamide . In the absence of direct peer-reviewed data on this specific compound, we will leverage structure-activity relationships and experimental data from analogous compounds to propose a strategic framework for its evaluation. This document will serve as a comparative guide, not of existing data, but of potential applications and the experimental workflows required to elucidate the compound's therapeutic promise.
The Nicotinamide Scaffold: A Cornerstone of Modern Therapeutics
Nicotinamide, a form of vitamin B3, is a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+). NAD+ is a critical player in cellular metabolism, participating in redox reactions and serving as a substrate for enzymes involved in signaling and DNA repair.[1][2][3] The therapeutic potential of modulating NAD+ levels and the activity of NAD+-dependent enzymes has driven extensive research into nicotinamide analogs.[4] These synthetic derivatives have been investigated for a multitude of diseases, including cancer, infectious diseases, and age-related degenerative conditions.[1][2][5]
The structure of this compound, with its brominated pyridine ring and a cyclopropyl group on the amide nitrogen, suggests several avenues for investigation based on the known activities of similar compounds. The bromine atom can influence the compound's electronic properties and potential for halogen bonding, while the cyclopropyl group can enhance metabolic stability and provide a unique conformational constraint.[6]
Proposed Therapeutic Applications and Comparative Experimental Frameworks
Based on the existing literature for structurally related nicotinamide derivatives, we propose two primary therapeutic areas for the initial investigation of this compound: oncology and infectious diseases.
Oncology: Targeting Aberrant Signaling and Metabolism
Nicotinamide derivatives have shown significant promise as anti-cancer agents, primarily by inhibiting key enzymes in cancer cell proliferation and survival.[7][8][9]
Several novel nicotinamide derivatives have been identified as potent inhibitors of VEGFR-2, a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[7][8][9]
Comparative Data from Structurally Related Nicotinamide Derivatives (VEGFR-2 Inhibition)
| Compound ID | Target | Assay Type | Result (IC50) | Reference |
| Compound 10 | VEGFR-2 | Enzyme Inhibition Assay | 86.60 nM | [7] |
| Compound 11 | VEGFR-2 | Enzyme Inhibition Assay | 145.1 nM | [7] |
| Compound 8 | VEGFR-2 | Enzyme Inhibition Assay | 77.02 nM | [9] |
| Sorafenib | VEGFR-2 | Enzyme Inhibition Assay | 53.65 nM | [7] |
Experimental Workflow: VEGFR-2 Kinase Inhibition Assay
This workflow outlines the process to determine the in vitro inhibitory activity of this compound against VEGFR-2.
References
- 1. Role of Nicotinamide Adenine Dinucleotide and Related Precursors as Therapeutic Targets for Age-Related Degenerative Diseases: Rationale, Biochemistry, Pharmacokinetics, and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinamide adenine dinucleotide emerges as a therapeutic target in aging and ischemic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diverse therapeutic efficacies and more diverse mechanisms of nicotinamide | Semantic Scholar [semanticscholar.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2 [mdpi.com]
The Emerging Potential of 5-bromo-N-cyclopropylnicotinamide: A Comparative Guide for Drug Discovery
Introduction: The Versatile Scaffold of Nicotinamide Derivatives in Modern Therapeutics
Nicotinamide and its derivatives represent a cornerstone in contemporary drug discovery, demonstrating remarkable versatility in targeting a spectrum of diseases, from cancer to metabolic and age-related disorders. These compounds, at their core, are precursors to the essential coenzyme nicotinamide adenine dinucleotide (NAD+), a linchpin of cellular metabolism, DNA repair, and intricate signaling pathways. The therapeutic modulation of NAD+ levels and the enzymes that regulate its synthesis and consumption—namely Nicotinamide Phosphoribosyltransferase (NAMPT), Poly(ADP-ribose) Polymerases (PARPs), Sirtuins, and CD38—has opened new avenues for therapeutic intervention.
This guide provides an in-depth comparative analysis of the largely uncharacterized molecule, 5-bromo-N-cyclopropylnicotinamide , against established modulators of these key enzymatic targets. While direct experimental data for this specific compound is not yet publicly available, this document will leverage structure-activity relationship (SAR) insights from well-studied comparators to hypothesize its potential therapeutic profile. Through a detailed examination of comparator compounds, their mechanisms of action, and the experimental protocols for their evaluation, we aim to provide a predictive framework for researchers and drug development professionals interested in the potential of novel nicotinamide derivatives.
Comparative Analysis of this compound Against Key Therapeutic Targets
The therapeutic potential of a novel nicotinamide derivative is intrinsically linked to its ability to selectively interact with key enzymes in NAD+ metabolism. Here, we compare the structural attributes of this compound with known modulators of four critical targets: NAMPT, PARP, Sirtuins, and CD38.
Nicotinamide Phosphoribosyltransferase (NAMPT): The Gatekeeper of NAD+ Salvage
NAMPT is the rate-limiting enzyme in the salvage pathway that recycles nicotinamide back into NAD+.[1] Its inhibition can lead to NAD+ depletion and subsequent energy crisis and cell death, particularly in cancer cells that have a high metabolic demand.[2][3]
Comparator Compound: FK866
FK866 is a potent and specific non-competitive inhibitor of NAMPT.[4] Its mechanism involves binding to the enzyme's active site, thereby preventing the conversion of nicotinamide to nicotinamide mononucleotide (NMN).[5]
Hypothetical Analysis of this compound as a NAMPT Inhibitor:
The structure of this compound, with its nicotinamide core, suggests a potential to interact with the nicotinamide-binding pocket of NAMPT. The presence of a bromine atom at the 5-position and an N-cyclopropyl group could influence its binding affinity and selectivity. The bulky cyclopropyl group may sterically hinder access to the active site, potentially leading to weaker inhibition compared to more linear analogs. However, the electronegative bromine atom could form halogen bonds with residues in the binding pocket, potentially enhancing affinity. To ascertain its activity, a NAMPT inhibition assay would be crucial.
Quantitative Comparison of NAMPT Inhibitors
| Compound | Target | IC50 (in vitro) | Cell-based Assay (Cell Line) | Reference |
| FK866 | Human NAMPT | 2.18 nM | 0.5 nM (HCT116) | [4] |
| KPT-9274 | Human NAMPT | 120 nM | 600 nM (Caki-1) | [5] |
| This compound | Hypothetical | To be determined | To be determined |
Experimental Protocol: In Vitro NAMPT Enzyme Inhibition Assay (Fluorometric) [4][6]
This coupled-enzyme assay quantifies NAMPT activity by measuring the production of NADH, which is proportional to the amount of NMN produced by NAMPT.
Materials:
-
Purified recombinant human NAMPT enzyme
-
NAMPT Assay Buffer (e.g., 50 mM HEPES, pH 8.0, 12 mM MgCl₂, 2 mM DTT, 0.02% BSA)
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
Adenosine triphosphate (ATP)
-
Nicotinamide mononucleotide adenylyltransferase (NMNAT)
-
Alcohol dehydrogenase (ADH)
-
Ethanol
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
384-well black microplates
-
Fluorometric microplate reader (Excitation: 340 nm, Emission: 460 nm)
Procedure:
-
Reagent Preparation: Prepare a stock solution of the test inhibitor in 100% DMSO. Create a serial dilution of the inhibitor in assay buffer. The final DMSO concentration in the assay should be kept below 1%. Prepare substrate solutions: NAM, PRPP, and ATP in assay buffer. Prepare a coupling enzyme mixture containing NMNAT and ADH in assay buffer with ethanol.
-
Enzyme and Inhibitor Incubation: Add diluted NAMPT enzyme to the wells of the 384-well plate. Add the serially diluted test inhibitor to the respective wells. Incubate at room temperature for 30 minutes to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate mix (NAM, PRPP, ATP) and the coupling enzyme mix to all wells.
-
Incubation: Incubate the plate at 30°C for 2 hours.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
References
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 5-bromo-N-cyclopropylnicotinamide
This guide provides essential safety and logistical information for the proper disposal of 5-bromo-N-cyclopropylnicotinamide (CAS No. 385382-48-9), a compound commonly used in research and drug development. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this and similar chemical compounds.
The information herein is synthesized from established safety protocols and regulatory guidelines. While a specific Safety Data Sheet (SDS) for this compound was not available at the time of publication, the procedures outlined are based on the known hazards of halogenated pyridine and nicotinamide derivatives.
Hazard Assessment and Chemical Profile
Understanding the potential hazards of this compound is the foundation of its safe disposal. Based on its chemical structure, which includes a brominated pyridine ring, the compound should be treated as a hazardous substance.
Structural Features of Concern:
-
Brominated Aromatic System: Halogenated organic compounds can be toxic and persistent in the environment. Improper disposal can lead to the formation of harmful byproducts.
-
Pyridine Moiety: Pyridine and its derivatives are often flammable, harmful if swallowed, and can cause skin and eye irritation. Waste containing pyridine is typically classified as hazardous.[1][2]
-
Nicotinamide Functionality: While nicotinamide itself has a lower toxicity profile, the overall hazard of the molecule is dictated by the brominated pyridine component.
Assumed Hazard Classification:
| Hazard Category | Classification | Rationale |
| Acute Toxicity | Category 4 (Harmful if swallowed) | Based on the general toxicity of pyridine derivatives. |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | A common characteristic of functionalized aromatic amines. |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | Expected based on the irritant nature of similar compounds. |
| Hazardous to the Aquatic Environment | Acute and Chronic Hazard | Halogenated organic compounds are often toxic to aquatic life. |
Note: This classification is an estimation based on structurally similar compounds and should be confirmed by consulting a specific SDS if one becomes available.
Personal Protective Equipment (PPE) and Safety Measures
Prior to handling this compound for disposal, it is imperative to wear appropriate personal protective equipment (PPE).
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical goggles must be worn.
-
Body Protection: A lab coat should be worn at all times.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.
All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Segregation and Collection of Waste
Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal. Co-mingling of incompatible waste streams can lead to dangerous chemical reactions and complicate the disposal process.
Waste Categorization:
-
Halogenated Organic Waste: All waste containing this compound must be collected in a dedicated container for halogenated organic waste. This includes pure compound, reaction mixtures, and contaminated solvents.
-
Solid Waste: Contaminated consumables such as gloves, weighing paper, and pipette tips should be collected in a designated hazardous solid waste container.
-
Aqueous Waste: Aqueous solutions containing this compound must be treated as hazardous aqueous waste and collected separately.
Never mix halogenated waste with non-halogenated organic waste.
Step-by-Step Disposal Procedure
-
Container Selection:
-
Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle, for liquid waste.
-
Ensure the container is in good condition, with no cracks or leaks.
-
The container should have a secure, leak-proof cap.
-
-
Labeling:
-
Clearly label the waste container with the words "HAZARDOUS WASTE".
-
Identify the contents, including "this compound" and any other components of the waste stream with their approximate concentrations.
-
Include the appropriate hazard pictograms (e.g., harmful, irritant).
-
-
Accumulation:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be under the control of laboratory personnel and located at or near the point of generation.
-
Keep the waste container closed at all times, except when adding waste.
-
Store the container in secondary containment to prevent spills.
-
-
Disposal Request:
-
Once the container is full or ready for disposal, follow your institution's procedures for hazardous waste pickup.
-
This typically involves submitting a request to your institution's Environmental Health and Safety (EHS) department.
-
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
-
Minor Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert your institution's EHS or emergency response team.
-
Prevent entry to the affected area.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the affected person to fresh air.
-
Ingestion: Do not induce vomiting.
-
In all cases of personnel exposure, seek immediate medical attention.
Disposal Pathway Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
